molecular formula C8H11NO2 B1582580 Ethyl 1-cyanocyclobutanecarboxylate CAS No. 28246-87-9

Ethyl 1-cyanocyclobutanecarboxylate

Cat. No.: B1582580
CAS No.: 28246-87-9
M. Wt: 153.18 g/mol
InChI Key: VPAQDMAYKQBDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-cyanocyclobutanecarboxylate is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122101. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-cyanocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-11-7(10)8(6-9)4-3-5-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAQDMAYKQBDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298268
Record name ethyl 1-cyanocyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28246-87-9
Record name 28246-87-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 1-cyanocyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-cyanocyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: Unveiling a Versatile Cyclobutane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Ethyl 1-Cyanocyclobutanecarboxylate

This compound is a specialty organic compound recognized for its significant utility as a versatile chemical intermediate.[1] With its strained four-membered ring and dual reactive functional groups—a nitrile and an ethyl ester—this molecule serves as a valuable building block in the synthesis of complex molecular architectures. Its structural rigidity and functional handles make it particularly prized in medicinal chemistry for the development of novel therapeutic agents, including antiviral, anticancer, and neuroactive compounds.[1] This guide provides an in-depth exploration of the core chemical properties, reactivity, synthesis, and practical applications of this compound, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical & Spectroscopic Profile

The unique arrangement of a quaternary carbon center bearing both an electron-withdrawing nitrile group and an ester functionality on a cyclobutane ring dictates the compound's physical and chemical behavior.

Physical and Chemical Properties

A summary of the key physicochemical properties is presented below for quick reference. The compound typically appears as a colorless to light yellow or red liquid.[2][3]

PropertyValueSource(s)
CAS Number 28246-87-9[3][4]
Molecular Formula C₈H₁₁NO₂[3][4]
Molecular Weight 153.18 g/mol [3][4]
Appearance Colorless to light yellow/red liquid[2][3]
Boiling Point 215.5-216 °C (at 762 Torr)[2][5]
Density ~1.09 g/cm³ (Predicted)[2][5]
Purity Typically ≥95%[4]
Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. The key expected and reported spectral features are outlined below.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the ethyl ester and cyclobutane ring protons. A reported spectrum in CDCl₃ shows a triplet around δ 1.32 ppm corresponding to the methyl protons (-CH₃) of the ethyl group, and a quartet around δ 4.28 ppm for the methylene protons (-OCH₂-) of the ethyl group.[3] The cyclobutane ring protons appear as multiplets in the δ 2.10-2.76 ppm range.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands characteristic of its two primary functional groups.

    • Nitrile (C≡N) Stretch: A sharp, medium-intensity band is expected in the 2260-2240 cm⁻¹ region.[6]

    • Ester Carbonyl (C=O) Stretch: A very strong, sharp absorption band is expected between 1750-1730 cm⁻¹.[6][7]

    • Ester (C-O) Stretch: A strong band is anticipated in the 1300-1000 cm⁻¹ range.[6][7]

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z of 153.18, confirming the molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage of the cyclobutane ring.

Synthesis: Forging the Cyclobutane Ring

The most prevalent and efficient synthesis of this compound involves the reaction of a compound with an active methylene group, ethyl cyanoacetate, with a suitable 1,3-dielectrophile, such as 1,3-dibromopropane.

Synthetic Rationale and Mechanism

The choice of ethyl cyanoacetate is strategic; the methylene protons are flanked by two electron-withdrawing groups (nitrile and ester), making them sufficiently acidic (pKa ≈ 9 in DMSO) to be deprotonated by a moderately strong base like sodium ethoxide. The resulting carbanion acts as a potent nucleophile. The reaction proceeds via a tandem alkylation-cyclization mechanism:

  • Deprotonation: Sodium ethoxide removes a proton from the α-carbon of ethyl cyanoacetate to form a resonance-stabilized enolate.

  • First Alkylation (Sₙ2): The enolate attacks one of the electrophilic carbons of 1,3-dibromopropane, displacing a bromide ion.

  • Intramolecular Cyclization (Sₙ2): The newly formed intermediate still possesses an acidic proton. A second equivalent of base removes this proton, generating another carbanion. This carbanion then undergoes an intramolecular Sₙ2 attack on the carbon bearing the second bromine atom, closing the four-membered ring.

// Reactants ECA [label="Ethyl Cyanoacetate"]; DBP [label="1,3-Dibromopropane"]; Base [label="Sodium Ethoxide (Base)", shape=ellipse, fillcolor="#FBBC05"];

// Intermediates Enolate [label="Enolate Intermediate"]; Alkylated [label="Alkylated Intermediate"];

// Product Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections {ECA, Base} -> Enolate [label="+ NaOEt\n- EtOH"]; {Enolate, DBP} -> Alkylated [label="Sₙ2 Attack"]; Alkylated -> Product [label="+ NaOEt\nIntramolecular Sₙ2"]; }

Caption: Synthetic workflow for this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established procedures.[3][5]

  • Reaction Setup: To a solution of sodium ethoxide (15.5 mmol) in absolute ethanol (25 mL) in a round-bottom flask equipped with a reflux condenser, add ethyl cyanoacetate (10.5 mmol).

  • Addition of Alkylating Agent: Add 1,3-dibromopropane (10.0 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3 hours.

  • Work-up: After cooling, concentrate the mixture in vacuo to remove the ethanol. Dilute the residue with ethyl acetate.

  • Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution, brine, and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound. A typical yield is around 74%.[3][5]

Chemical Reactivity and Key Transformations

The synthetic value of this compound stems from the distinct and selective reactivity of its ester and nitrile functionalities. These groups can be manipulated independently or concurrently to access a diverse range of downstream products.

// Central Molecule Start [label="{this compound | {Ester | Nitrile}}", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Products Acid [label="1-Cyanocyclobutanecarboxylic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diacid [label="1,1-Cyclobutanedicarboxylic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="1-(Aminomethyl)cyclobutane-1-carboxamide", fillcolor="#FBBC05", fontcolor="#202124"]; AminoAlcohol [label="(1-(Aminomethyl)cyclobutyl)methanol", fillcolor="#FBBC05", fontcolor="#202124"]; NitrileProduct [label="Cyclobutanecarbonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start:ester -> Acid [label=" Selective Hydrolysis \n (NaOH, H₂O/Heat) "]; Acid -> Diacid [label=" Nitrile Hydrolysis \n (H₃O⁺, Heat) "]; Acid -> NitrileProduct [label=" Decarboxylation \n (Heat) "]; Start -> AminoAlcohol [label=" Complete Reduction \n (LiAlH₄) "]; Start:nitrile -> Amine [label=" Selective Reduction \n (H₂/Raney Ni) ", dir=none, color="#5F6368"]; Amine -> Start:ester [style=invis]; }

Caption: Key reactive pathways of this compound.

Hydrolysis: Unmasking Carboxylic Acids

The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

  • Alkaline Hydrolysis (Saponification): This is often the preferred method as it is an irreversible process, driving the reaction to completion.[8] Heating the ester with an aqueous solution of a base, such as sodium hydroxide, initially yields the sodium salt of 1-cyanocyclobutanecarboxylic acid and ethanol. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to give the free carboxylic acid.

  • Acid-Catalyzed Hydrolysis: Heating the ester in the presence of excess water and a strong acid catalyst (e.g., H₂SO₄) also yields the carboxylic acid.[9] However, this reaction is reversible, and an excess of water is required to drive the equilibrium toward the products.[9] Under harsh acidic conditions, the nitrile group can also undergo hydrolysis to form a carboxylic acid, leading to 1,1-cyclobutanedicarboxylic acid.

Decarboxylation: A Gateway to Monosubstituted Cyclobutanes

The product of ester hydrolysis, 1-cyanocyclobutanecarboxylic acid, is structurally analogous to a β-keto acid. The electron-withdrawing nitrile group at the α-position stabilizes the transition state of decarboxylation. Upon heating, this acid readily loses carbon dioxide to form cyclobutanecarbonitrile.[10] This transformation is a critical step for accessing monosubstituted cyclobutane rings from the geminally-disubstituted starting material.

Experimental Protocol: Hydrolysis and Decarboxylation (Adapted from general procedures[8][10])

  • Hydrolysis: Reflux this compound (1 part) with a 10% aqueous sodium hydroxide solution (5 parts) until the reaction is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2.

  • Isolation of Acid: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts and remove the solvent in vacuo to isolate 1-cyanocyclobutanecarboxylic acid.

  • Decarboxylation: Place the isolated acid in a distillation apparatus and heat it gently (typically 150-180 °C). Carbon dioxide will evolve, and the product, cyclobutanecarbonitrile, can be distilled directly.

Reduction: Accessing Amines and Alcohols

The nitrile and ester groups can be reduced to amines and alcohols, respectively, using various reducing agents. The choice of reagent determines the selectivity and outcome.

  • Selective Nitrile Reduction: Catalytic hydrogenation using Raney Nickel or Palladium on carbon (Pd/C) is an effective method for selectively reducing the nitrile to a primary amine while leaving the ester group intact. This provides access to ethyl 1-(aminomethyl)cyclobutanecarboxylate, a valuable bifunctional building block.

  • Selective Ester Reduction: Lithium borohydride (LiBH₄) is a reagent of choice for selectively reducing esters in the presence of nitriles, yielding (1-cyanocyclobutyl)methanol.[2]

  • Complete Reduction: A powerful, non-selective reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the nitrile and the ester group simultaneously, affording (1-(aminomethyl)cyclobutyl)methanol.[2]

Applications in Drug Discovery and Organic Synthesis

The true value of this compound is realized in its application as a scaffold for building more complex molecules, a cornerstone of modern drug discovery.[1]

  • Pharmaceutical Intermediates: It is a key starting material for synthesizing a wide range of active pharmaceutical ingredients (APIs).[1] The cyclobutane ring is a desirable motif in drug design as it introduces three-dimensional character and conformational rigidity, which can enhance binding affinity and selectivity for biological targets.

  • Spirocyclic Compounds: The quaternary carbon center is an ideal anchor point for constructing spirocyclic systems—compounds where two rings share a single atom. This is exemplified by its use in the synthesis of complex pyrimido[4,5-b][2]diazepine derivatives, which have been investigated for various therapeutic applications.[5]

  • Fine Chemical Synthesis: Beyond pharmaceuticals, it is used in the agrochemical and specialty chemical industries as an intermediate for high-value products.[1]

// Starting Material Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Intermediate Classes node [fillcolor="#FBBC05", fontcolor="#202124"]; AminoAcids [label="Cyclobutane\nAmino Acids"]; Spirocycles [label="Spirocyclic\nHeterocycles"]; Monosubstituted [label="Monosubstituted\nCyclobutanes"];

// Final Application Areas node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Antivirals [label="Antiviral Agents"]; Anticancer [label="Anticancer Agents"]; Neuro [label="Neuroactive Agents"]; Agro [label="Agrochemicals"];

// Connections Start -> AminoAcids [label="Reduction/\nHydrolysis"]; Start -> Spirocycles [label="Annulation\nReactions"]; Start -> Monosubstituted [label="Hydrolysis/\nDecarboxylation"];

AminoAcids -> {Anticancer, Neuro}; Spirocycles -> {Antivirals, Anticancer}; Monosubstituted -> Agro; }

Caption: Role as a versatile building block in synthesis.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.

  • Hazard Identification: this compound is classified as harmful. The primary hazards are:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H332: Harmful if inhaled.

  • Safe Handling:

    • Use in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place. The recommended storage condition is sealed in dry, at room temperature.[2][5]

    • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

This compound is a deceptively simple molecule with a rich and versatile chemical profile. Its strategic combination of a strained cyclobutane ring with orthogonal nitrile and ester functionalities makes it an exceptionally valuable intermediate in organic synthesis. A thorough understanding of its spectroscopic signature, synthetic pathways, and predictable reactivity—particularly hydrolysis, decarboxylation, and reduction—empowers researchers to leverage this building block for the efficient construction of complex and high-value molecules, driving innovation in drug discovery and materials science.

References

An In-depth Technical Guide to Ethyl 1-Cyanocyclobutanecarboxylate (CAS: 28246-87-9)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 1-cyanocyclobutanecarboxylate is a versatile bifunctional molecule featuring a strained cyclobutane ring substituted with both a nitrile and an ethyl ester group at the C1 position. This unique structural arrangement makes it a valuable and reactive building block in modern organic synthesis. Its significance is particularly pronounced in medicinal chemistry, where the cyclobutane scaffold is increasingly utilized to impart conformational rigidity, improve metabolic stability, and serve as a three-dimensional bioisostere for aromatic rings.[1][2][3][4][5] This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, key reactive transformations, analytical characterization, and critical safety information pertinent to its application in a research and development setting.

Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is the cornerstone of its effective application. This compound is typically supplied as a colorless to light yellow or reddish liquid.[1][3] Its key properties are summarized below.

Structural Information

Caption: Chemical structure of this compound.

Data Summary Table
PropertyValueSource(s)
CAS Number 28246-87-9[3][4][6]
Molecular Formula C₈H₁₁NO₂[3][4]
Molecular Weight 153.18 g/mol [4]
IUPAC Name ethyl 1-cyanocyclobutane-1-carboxylate[4]
Appearance Colorless to light yellow/red liquid[1][3]
Boiling Point 215.5-216 °C (@ 762 Torr)[2][3]
Density 1.09 ± 0.1 g/cm³ (Predicted)[2][3]
Refractive Index 1.4461 (@ 20 °C)[2]
Solubility Slightly soluble in water (7.4 g/L @ 25 °C)[2]
LogP 1.24[2]
InChIKey VPAQDMAYKQBDLT-UHFFFAOYSA-N[3][4]

Synthesis Protocol: Malonic Ester-type Cyclization

The most direct and widely reported synthesis of this compound involves an intramolecular cyclization analogous to the Perkin alicyclic synthesis, a variation of the malonic ester synthesis.[7] This method leverages the acidity of the α-hydrogen in ethyl cyanoacetate and the electrophilicity of a 1,3-dihalopropane.

Causality and Experimental Rationale

The choice of reagents is dictated by fundamental organic chemistry principles. Sodium ethoxide serves as a strong base to deprotonate the α-carbon of ethyl cyanoacetate . This carbon is particularly acidic due to the electron-withdrawing effects of both the adjacent nitrile and ester groups, which stabilize the resulting carbanion via resonance.[7][8] The nucleophilic carbanion then reacts with 1,3-dibromopropane , a three-carbon electrophile. This occurs via a sequential double S_N2 reaction: the first alkylation is intermolecular, and the second is an intramolecular ring-closing step, which is entropically favored to form the four-membered ring.[9] The reaction is heated under reflux to provide the necessary activation energy for both nucleophilic substitution steps to proceed to completion.

Step-by-Step Synthesis Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of sodium ethoxide (21 wt% in ethanol, 1.55 equivalents) to anhydrous ethanol (approx. 2.5 mL per mmol of the limiting reagent).

  • Addition of Nucleophile: To the stirred ethoxide solution, add ethyl cyanoacetate (1.05 equivalents) dropwise at room temperature.

  • Addition of Electrophile: Shortly thereafter, add 1,3-dibromopropane (1.0 equivalent, limiting reagent) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC if desired.

  • Initial Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: Dilute the residue with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), brine, and deionized water. The bicarbonate wash is critical for neutralizing any remaining acidic species and removing unreacted ethyl cyanoacetate.

  • Drying and Isolation: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product is often obtained as a red or yellow liquid and can be used directly for many subsequent steps or purified further by vacuum distillation.[1]

    • Reported Yield: Approximately 74%.[1]

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the title compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its two functional groups, allowing for selective transformations.

Key Chemical Transformations
  • Hydrolysis (Saponification): The ester functionality is readily hydrolyzed under basic conditions. Heating with an aqueous base like NaOH or KOH will yield the corresponding carboxylate salt (e.g., sodium 1-cyanocyclobutanecarboxylate) and ethanol. This reaction is essentially irreversible. Subsequent acidification will protonate the salt to give 1-cyanocyclobutanecarboxylic acid.

  • Decarboxylation: The product of hydrolysis, 1-cyanocyclobutanecarboxylic acid, is a β-cyano carboxylic acid. Like β-keto acids, these compounds can undergo thermal decarboxylation upon heating to lose CO₂ and yield cyclobutanecarbonitrile .[10] This provides a convenient route to a monosubstituted cyclobutane from the 1,1-disubstituted precursor.

  • Nitrile Reduction: The nitrile group can be selectively reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, yielding (1-(aminomethyl)cyclobutane-1-yl)methanol if the ester is also reduced, or ethyl 1-(aminomethyl)cyclobutanecarboxylate if conditions are controlled.[11][12] Catalytic hydrogenation (e.g., using H₂ and a metal catalyst like Raney Nickel or Palladium) is another common method.[11]

Reactivity Pathway Diagram

G A This compound C₈H₁₁NO₂ B 1-Cyanocyclobutanecarboxylic Acid Salt C₅H₅NNaO₂ A->B 1. NaOH, H₂O, Δ 2. H₃O⁺ (for acid) D Ethyl 1-(aminomethyl)cyclobutanecarboxylate C₈H₁₅NO₂ A->D Reduction (e.g., H₂, Raney Ni) C Cyclobutanecarbonitrile C₅H₇N B->C Heat (Δ) -CO₂

Caption: Key synthetic transformations of this compound.

Analytical Characterization

Rigorous structural confirmation is achieved through a combination of spectroscopic techniques. While a full dataset from a single source is not available, the expected spectral characteristics can be reliably predicted and are partially supported by literature data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is highly characteristic. Published data provides a solid basis for assignment.[1]

  • δ 4.28 (q, J=7.1 Hz, 2H): A quartet corresponding to the two methylene (-O-CH₂ -CH₃) protons of the ethyl group, split by the adjacent methyl group.

  • δ 2.59 - 2.76 (m, 4H): A complex multiplet representing the four protons on the cyclobutane ring carbons adjacent to the quaternary center (C2 and C4).

  • δ 2.10 - 2.32 (m, 2H): A multiplet for the two protons on the cyclobutane ring carbon furthest from the quaternary center (C3).

  • δ 1.32 (t, J=7.2 Hz, 3H): A triplet corresponding to the three methyl (-O-CH₂-CH₃ ) protons of the ethyl group, split by the adjacent methylene group.

Spectroscopic Data Summary
TechniqueFunctional GroupExpected Absorption / Chemical ShiftSource / Rationale
IR Spectroscopy C≡N (Nitrile)~2240 cm⁻¹ (Sharp, Medium)Standard IR Tables[13][14]
C=O (Ester)~1735-1750 cm⁻¹ (Strong)Standard IR Tables[13][15]
C-O (Ester)~1250-1300 cm⁻¹ (Strong)Standard IR Tables[15]
C-H (Aliphatic)~2850-3000 cm⁻¹Standard IR Tables[16]
¹³C NMR C=O (Ester)~168 ppmPredicted
C≡N (Nitrile)~118 ppmPredicted
-C H₂-O- (Ethyl)~63 ppmPredicted
Quaternary C1~45 ppmPredicted
Ring -C H₂-~30-40 ppmPredicted
-C H₃ (Ethyl)~14 ppmPredicted
Mass Spec (EI) Molecular Ion [M]⁺m/z 153Calculated[4]
Fragmentationm/z 124 ([M-C₂H₅]⁺)Predicted Loss of Ethyl
m/z 108 ([M-OC₂H₅]⁺)Predicted Loss of Ethoxy
m/z 80 ([M-COOC₂H₅]⁺)Predicted Loss of Carboethoxy

Applications in Drug Discovery and Development

The incorporation of small, strained rings like cyclobutane into drug candidates is a powerful and increasingly common strategy in medicinal chemistry.[1][2] this compound serves as an excellent starting point for accessing these valuable molecular scaffolds.

  • Bioisosteric Replacement: The puckered, three-dimensional cyclobutane ring is often used as a saturated bioisostere for planar phenyl rings.[3] This substitution can disrupt undesirable π-π stacking interactions, improve aqueous solubility, and enhance binding affinity by providing better spatial complementarity to protein binding pockets.[1][3]

  • Increased Fsp³ Character: Replacing flat, sp²-rich aromatic systems with sp³-rich scaffolds like cyclobutane increases the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is strongly correlated with increased clinical success rates for drug candidates, partly due to improved physicochemical properties and reduced metabolic liability.[3]

  • Metabolic Stability: Saturated carbocycles are generally less susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes) compared to electron-rich aromatic systems, which can lead to improved pharmacokinetic profiles.[3][5]

  • Scaffold for Complex Molecules: This compound is a documented precursor in the synthesis of complex heterocyclic systems, such as pyrimido[4,5-b][l,4]diazepine derivatives, which are investigated for various therapeutic applications.[1]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling procedures are essential to ensure laboratory safety.

  • Hazard Identification: this compound is classified as harmful.[4]

    • GHS Classification: Acute Toxicity 4 (Oral, Dermal, Inhalation).[4]

    • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[4]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety glasses or goggles.

    • All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[6]

  • Handling Procedures:

    • Avoid all personal contact with the substance.[6]

    • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[17]

    • Wash hands thoroughly with soap and water after handling.[6]

    • Keep containers securely sealed when not in use to prevent the release of vapors.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[17]

    • Keep containers tightly closed. The recommended storage temperature is typically room temperature, sealed in a dry environment.[3]

  • Spill and First Aid:

    • In case of a spill, clear the area and absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the waste in a labeled container for proper disposal.[6]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[17]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

    • Inhalation: Move the person to fresh air.[17]

    • In all cases of exposure, seek medical attention.

References

An In-Depth Technical Guide to Ethyl 1-cyanocyclobutanecarboxylate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Architect in Complex Synthesis

In the landscape of pharmaceutical development and complex organic synthesis, certain molecules, while not possessing inherent therapeutic properties themselves, serve as indispensable architects in the construction of biologically active compounds. Ethyl 1-cyanocyclobutanecarboxylate is a prime example of such a crucial building block. Its unique strained-ring structure, coupled with the dual reactivity of the nitrile and ester functional groups, offers a versatile platform for the synthesis of a diverse array of complex molecular scaffolds. This guide provides a comprehensive technical overview of this compound, from its fundamental molecular structure and properties to its synthesis, spectroscopic characterization, and pivotal role in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 28246-87-9) is a colorless to light yellow liquid.[1] Its molecular structure is characterized by a four-membered cyclobutane ring, which imparts significant ring strain and influences its reactivity. At a quaternary carbon center, both a cyano (-C≡N) group and an ethyl carboxylate (-COOCH₂CH₃) group are attached.

dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} "Molecular Structure of this compound"

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 28246-87-9[2][3]
Molecular Formula C₈H₁₁NO₂[2][3]
Molecular Weight 153.18 g/mol [2][3]
Appearance Colorless to light yellow liquid[1][4]
Boiling Point 215.5-216 °C (at 762 Torr)[1]
Density 1.09 ± 0.1 g/cm³ (Predicted)[1]
Storage Sealed in dry, Room Temperature[1]

Synthesis of this compound: A Mechanistic Approach

The most common and efficient synthesis of this compound involves the reaction of ethyl cyanoacetate with 1,3-dibromopropane in the presence of a strong base, such as sodium ethoxide.[4] This reaction proceeds via a tandem alkylation-cyclization mechanism.

dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho]; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "Synthesis Workflow for this compound"

Reaction Mechanism

The synthesis is initiated by the deprotonation of the acidic α-carbon of ethyl cyanoacetate by sodium ethoxide, forming a resonance-stabilized enolate. This nucleophilic enolate then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane in an Sₙ2 reaction, displacing a bromide ion. This is followed by an intramolecular Sₙ2 reaction where the newly formed carbanion attacks the other carbon atom bearing a bromine atom, leading to the formation of the cyclobutane ring.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[4]

  • Reaction Setup: To a solution of sodium ethoxide (21 wt% in ethanol, 15.5 mmol) in 25 mL of ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate (10.5 mmol).

  • Addition of Alkylating Agent: Slowly add 1,3-dibromopropane (10 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 3 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, brine, and water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound. A typical yield for this reaction is around 74%.[4]

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the ethyl group and the cyclobutane ring protons.

Table 2: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.32Triplet (t)3H-OCH₂CH
2.10 - 2.32Multiplet (m)2HCyclobutane -CH ₂-
2.59 - 2.76Multiplet (m)4HCyclobutane -CH ₂-
4.28Quartet (q)2H-OCH ₂CH₃

Source:[4]

Predicted ¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~14-OCH₂C H₃
~30-35Cyclobutane -C H₂-
~40-45Quaternary Cyclobutane C
~62-OC H₂CH₃
~120-C ≡N
~170-C =O
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitrile and ester functional groups.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~2240C≡N stretch (nitrile)
~1735C=O stretch (ester)
~1250C-O stretch (ester)
~2950C-H stretch (aliphatic)
Mass Spectrometry

The mass spectrum would likely show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/zFragment
153[M]⁺ (Molecular Ion)
124[M - C₂H₅]⁺
108[M - OCH₂CH₃]⁺
80[M - COOC₂H₅]⁺

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical agents and complex organic molecules. Its utility stems from the ability to further elaborate both the cyano and the ester functionalities.

dot graph Applications { graph [rankdir="TB", splines=ortho]; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "Synthetic Utility of this compound"

Role as a Versatile Intermediate

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The ester group can be hydrolyzed to a carboxylic acid or converted to a variety of other functional groups. This dual functionality allows for the construction of complex, polyfunctional molecules.

Specific Examples in Medicinal Chemistry

While specific, publicly disclosed examples of late-stage clinical candidates synthesized directly from this compound are not abundant, its structural motif is found in various patented compounds with potential therapeutic applications. For instance, the cyclobutane core is a key feature in a number of neuroactive compounds, where the rigid ring system helps to orient pharmacophoric groups in a specific and constrained conformation for optimal receptor binding. Furthermore, its use as a precursor to spirocyclic systems is of significant interest in the development of novel anticancer and antiviral agents.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also an irritant.[5]

Table 6: GHS Hazard Information

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H332Harmful if inhaled

Source:[2]

Handling Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from incompatible materials.

  • Store in a tightly sealed container in a dry, cool place.

Conclusion

This compound is a deceptively simple molecule with profound implications for synthetic and medicinal chemistry. Its unique structural features and versatile reactivity make it a valuable tool for the construction of complex, biologically active molecules. This guide has provided a detailed overview of its properties, synthesis, and characterization, highlighting its significance as a key building block in the ongoing quest for novel therapeutics. As the demand for more sophisticated and effective drugs continues to grow, the importance of such versatile intermediates will undoubtedly continue to rise.

References

Synthesis of Ethyl 1-cyanocyclobutanecarboxylate from ethyl cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 1-cyanocyclobutanecarboxylate

Introduction

This compound is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. Its rigid four-membered ring structure, combined with the versatile nitrile and ester functional groups, makes it an attractive building block for constructing complex molecular architectures, including spirocyclic compounds.[1][2] This guide provides a comprehensive technical overview of its synthesis from ethyl cyanoacetate and 1,3-dibromopropane, delving into the underlying chemical principles, a detailed experimental protocol, and critical considerations for process optimization and safety.

Theoretical Foundation: The Chemistry of Cyclization

The synthesis hinges on the principles of active methylene compounds and base-catalyzed nucleophilic substitution reactions. The choice of starting materials and reagents is dictated by a logical sequence of chemical transformations designed to favor the formation of the desired cyclobutane ring.

The Role of the Active Methylene Group

The reaction's feasibility stems from the enhanced acidity of the α-protons in ethyl cyanoacetate. The methylene group (-CH₂-) is positioned between two powerful electron-withdrawing groups: a nitrile (-C≡N) and an ester (-COOEt). This unique positioning significantly acidifies the C-H bonds, allowing for facile deprotonation by a suitable base.[3][4]

Upon deprotonation, a resonance-stabilized carbanion, or enolate, is formed. This anion is a potent nucleophile, capable of attacking electrophilic carbon centers, which is the cornerstone of this synthesis.[3][4]

Reaction Mechanism: A Stepwise Annulation

The overall transformation is a tandem dialkylation reaction. A strong base, typically sodium ethoxide (NaOEt), initiates the process by creating the nucleophilic carbanion from ethyl cyanoacetate. This nucleophile then engages in a two-step sequence with 1,3-dibromopropane, an electrophile with two reactive sites, leading to the formation of the cyclobutane ring.

  • Deprotonation: Sodium ethoxide abstracts an acidic α-proton from ethyl cyanoacetate to generate the nucleophilic enolate.

  • First Alkylation (Intermolecular S_N2): The enolate attacks one of the terminal carbons of 1,3-dibromopropane, displacing a bromide ion in a classic S_N2 reaction.

  • Second Deprotonation: The remaining α-proton on the newly formed intermediate is still acidic and is removed by another equivalent of base.

  • Cyclization (Intramolecular S_N2): The resulting carbanion performs an intramolecular nucleophilic attack on the carbon atom at the other end of the propyl chain, displacing the second bromide ion and closing the four-membered ring to yield the final product.

Reaction_Mechanism reactant1 Ethyl Cyanoacetate enolate Enolate (Nucleophile) reactant1->enolate 1. Deprotonation base1 NaOEt intermediate1 Mono-alkylated Intermediate enolate->intermediate1 2. Intermolecular S_N2 reactant2 1,3-Dibromopropane intermediate_enolate Intermediate Enolate intermediate1->intermediate_enolate 3. Deprotonation base2 NaOEt product Ethyl 1-cyanocyclo- butanecarboxylate intermediate_enolate->product 4. Intramolecular S_N2 (Cyclization)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, adapted from established literature procedures.[1][2]

Reagent and Equipment Summary
Reagent/MaterialMolecular Wt.Molar Eq.AmountCAS No.
Ethyl Cyanoacetate113.12 g/mol 1.010.5 mmol (1.12 mL)105-56-6
1,3-Dibromopropane201.86 g/mol ~1.0511.0 mmol (1.12 mL)109-64-8
Sodium Ethoxide (21% in EtOH)68.05 g/mol ~1.515.5 mmol (5.79 mL)141-52-6
Anhydrous Ethanol (EtOH)46.07 g/mol -25 mL64-17-5
Ethyl Acetate (EtOAc)88.11 g/mol -As needed141-78-6
Sodium Bicarbonate (aq., sat.)84.01 g/mol -As needed144-55-8
Brine (aq., sat. NaCl)58.44 g/mol -As needed7647-14-5
Anhydrous Sodium Sulfate142.04 g/mol -As needed7757-82-6

Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup: To a solution of sodium ethoxide (21 wt% in ethanol, 5.79 mL, 15.5 mmol) in a round-bottom flask containing 25 mL of anhydrous ethanol, add ethyl cyanoacetate (1.12 mL, 10.5 mmol) via syringe while stirring.

  • Addition of Alkylating Agent: Shortly after the addition of the ethyl cyanoacetate, add 1,3-dibromopropane (1.12 mL, 11.0 mmol) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and concentrate it using a rotary evaporator to remove the ethanol.

  • Work-up and Extraction: Dilute the resulting residue with ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, brine.[1][2]

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purification (Optional): The crude product, typically a red or yellow liquid, can be used directly for many subsequent reactions.[1] For higher purity, vacuum distillation is the recommended method.

Experimental_Workflow A Combine NaOEt, EtOH, and Ethyl Cyanoacetate in Flask B Add 1,3-Dibromopropane A->B C Reflux for 3 Hours B->C D Cool and Concentrate (Rotary Evaporator) C->D E Dilute with Ethyl Acetate D->E F Aqueous Work-up (Wash with NaHCO₃, H₂O, Brine) E->F G Dry Organic Layer (Na₂SO₄) F->G H Filter and Concentrate in vacuo G->H I Crude Product (this compound) H->I

Caption: General experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound (CAS 28246-87-9) can be confirmed through standard analytical techniques.

  • Physical Appearance: Red or yellow liquid.[1]

  • Expected Yield: Approximately 70-75%.[1][2]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation.

    • ¹H NMR (400 MHz, CDCl₃) δ: 4.28 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.76 - 2.59 (m, 4H, cyclobutane -CH₂-), 2.32 - 2.10 (m, 2H, cyclobutane -CH₂-), 1.32 (t, J=7.2 Hz, 3H, -OCH₂CH₃).[1]

Field-Proven Insights & Optimization

Achieving a high yield and purity requires an understanding of the key parameters that influence the reaction's outcome.

  • Base Selection: Sodium ethoxide is the base of choice. Its use in an ethanol solvent system prevents transesterification, which would occur if a different alkoxide base were used.[4] Weaker bases may result in incomplete deprotonation and significantly lower yields.[5]

  • Stoichiometry: Using a slight excess of the base ensures complete deprotonation of both the starting material and the mono-alkylated intermediate. A slight excess of the dihalide can also be used, but a large excess should be avoided to minimize side reactions.

  • Solvent Choice: Anhydrous ethanol is an ideal solvent as it readily dissolves the reactants and the sodium ethoxide base. The presence of water must be strictly avoided, as it can quench the enolate and hydrolyze the ester groups.

  • Temperature Control: Refluxing provides the necessary thermal energy to overcome the activation barrier for the S_N2 reactions. Insufficient heating will lead to a sluggish or incomplete reaction.

  • Managing Side Reactions: The primary side reaction is intermolecular polymerization, where two enolate molecules react with a single 1,3-dibromopropane molecule. The reaction conditions described, which favor the intramolecular cyclization, generally keep this to a minimum.[6]

Safety and Hazard Management

All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Ethyl Cyanoacetate: Harmful if swallowed, inhaled, or in contact with skin.[7][8][9] It is a skin and eye irritant.[10]

  • 1,3-Dibromopropane: Toxic and a suspected carcinogen. It is a lachrymator (causes tearing) and should be handled with extreme care.

  • Sodium Ethoxide: Highly corrosive and flammable. It reacts violently with water, releasing flammable ethanol vapor. Ensure all glassware is dry and handle under an inert atmosphere if possible.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local and institutional regulations for hazardous materials.

Conclusion

The synthesis of this compound via the base-catalyzed cyclization of ethyl cyanoacetate with 1,3-dibromopropane is a robust and reliable method. It exemplifies the powerful application of active methylene chemistry to construct functionalized carbocyclic systems. By understanding the reaction mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can effectively produce this valuable intermediate for applications in drug discovery and advanced materials development.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 1-Cyanocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 1-Cyanocyclobutanecarboxylate (CAS No: 28246-87-9), a key intermediate in pharmaceutical and chemical synthesis. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the process of structural elucidation through modern spectroscopic techniques. We will delve into the causality behind experimental choices and the logic of spectral interpretation, providing a self-validating framework for researchers in the field.

Molecular Structure and Spectroscopic Overview

The structural features of this compound—a quaternary carbon bearing both a nitrile and an ethyl ester group on a cyclobutane ring—give rise to a distinct and informative spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and regulatory submissions.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural determination for organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity. The spectrum for this molecule is characterized by signals for the ethyl group and the three methylene groups of the cyclobutane ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-a1.32Triplet (t)3H7.2-O-CH₂-CH₃
H-b2.10 - 2.32Multiplet (m)2H-Cyclobutane -CH₂-
H-c2.59 - 2.76Multiplet (m)4H-Cyclobutane -CH₂-
H-d4.28Quartet (q)2H7.1-O-CH₂ -CH₃
Data acquired in Chloroform-d (CDCl₃) at 400 MHz.[1]

Expertise & Experience: Interpreting the ¹H NMR Spectrum

  • Ethyl Group Signature : The triplet at 1.32 ppm (H-a) and the quartet at 4.28 ppm (H-d) are a classic signature of an ethyl group. The upfield triplet corresponds to the methyl protons, split by the two adjacent methylene protons. The downfield quartet arises from the methylene protons, deshielded by the adjacent oxygen atom and split by the three methyl protons.[1]

  • Cyclobutane Protons : The cyclobutane ring protons appear as complex multiplets between 2.10 and 2.76 ppm.[1] The puckered, non-planar nature of the cyclobutane ring leads to complex spin-spin coupling between the geminal and vicinal protons, resulting in overlapping multiplets rather than simple patterns. The protons on the carbons adjacent to the quaternary carbon (C2 and C4) are expected to be slightly more downfield due to the influence of the electron-withdrawing ester and nitrile groups.

MS_Fragmentation M [C₈H₁₁NO₂]⁺˙ m/z = 153 F108 [C₆H₆NO]⁺ m/z = 108 M->F108 - •OC₂H₅ F81 [C₅H₆N]⁺ m/z = 81 M->F81 - •COOC₂H₅ F55 [C₄H₇]⁺ m/z = 55 F81->F55 - C≡N

References

Introduction: The Critical Role of Physical Properties in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Ethyl 1-Cyanocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. These properties, such as boiling point and density, are not mere data points; they are critical parameters that influence every stage of the development pipeline, from synthesis and purification to formulation and bioavailability. This compound, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a detailed examination of its boiling point and density, offering both established data and the rigorous experimental protocols necessary for their verification. As Senior Application Scientists, we recognize that true scientific integrity lies not just in knowing the data, but in understanding its origin and the methodology to reproduce it.

Molecular Identity and Structure

To contextualize its physical properties, it is essential to first understand the molecular structure of this compound.

Caption: Molecular Structure of this compound

Core Physical Properties

The boiling point and density are fundamental physical constants that provide insight into the intermolecular forces and the packing efficiency of molecules.

PropertyValueSource
Boiling Point 215.5-216 °C at 762 Torr[1][2]
Density (Predicted) 1.09 ± 0.1 g/cm³[1][2]
Molecular Formula C₈H₁₁NO₂[3]
Molecular Weight 153.18 g/mol [3]
CAS Number 28246-87-9[3]

Note: The density value is a predicted figure. For applications requiring high precision, experimental determination is recommended.

Experimental Determination of Physical Properties: A Methodological Deep Dive

The following protocols are presented to ensure the accurate and reproducible determination of the boiling point and density of this compound.

Boiling Point Determination via the Thiele Tube Method

The Thiele tube method is a classic and reliable technique for determining the boiling point of a small quantity of a liquid. The unique shape of the Thiele tube allows for uniform heating of the heat transfer fluid (typically mineral oil) through convection currents, ensuring a stable and accurate temperature reading.

boiling_point_workflow A Sample Preparation: Fill a small test tube with ~0.5 mL of this compound. Insert an inverted capillary tube (sealed at one end). B Apparatus Assembly: Attach the test tube to a thermometer. Place the assembly in a Thiele tube containing mineral oil. A->B C Heating: Gently heat the side arm of the Thiele tube. Observe for a continuous stream of bubbles from the capillary tube. B->C D Temperature Reading: Remove heat and allow to cool. Record the temperature at which the liquid enters the capillary tube. C->D

Caption: Workflow for Boiling Point Determination

  • Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube. Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.

  • Apparatus Assembly: Securely attach the test tube to a thermometer using a rubber band or a wire. The bulb of the thermometer should be level with the bottom of the test tube.

  • Thiele Tube Setup: Clamp the Thiele tube to a ring stand and carefully insert the thermometer and test tube assembly into the oil-filled tube. The oil level should be above the side arm of the Thiele tube.

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner. The convection currents will ensure even heat distribution.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

  • Measurement: Turn off the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.

Causality Behind Experimental Choices: The inverted capillary tube traps a small amount of air. As the liquid is heated, the vapor pressure of the liquid increases, forcing the trapped air out, which is observed as a stream of bubbles. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure. Upon cooling, the vapor pressure drops, and the higher atmospheric pressure forces the liquid into the capillary tube. This precise point of equilibrium provides an accurate boiling point measurement.

Density Determination via the Pycnometer Method

The pycnometer method is a highly accurate technique for determining the density of a liquid. It relies on the precise measurement of the mass of a known volume of the liquid.

density_workflow A Mass of Empty Pycnometer: Clean and dry the pycnometer and its stopper. Accurately weigh the empty pycnometer (m₁). B Mass of Pycnometer with Water: Fill the pycnometer with distilled water. Insert the stopper and remove excess water. Weigh the filled pycnometer (m₂). A->B C Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill with this compound. Weigh the filled pycnometer (m₃). B->C D Density Calculation: Calculate the mass of water (m₂ - m₁). Calculate the volume of the pycnometer. Calculate the mass of the sample (m₃ - m₁). Calculate the density of the sample. C->D

Caption: Workflow for Density Determination

  • Preparation: Thoroughly clean and dry a pycnometer and its stopper.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance. Record this mass as m₁ .

  • Calibration with Water: Fill the pycnometer with distilled water of a known temperature. Insert the stopper, allowing excess water to escape through the capillary. Carefully dry the outside of the pycnometer.

  • Mass of Pycnometer with Water: Weigh the pycnometer filled with water. Record this mass as m₂ .

  • Sample Measurement: Empty and dry the pycnometer. Fill it with this compound at the same temperature as the water.

  • Mass of Pycnometer with Sample: Weigh the pycnometer filled with the sample. Record this mass as m₃ .

  • Calculation:

    • Mass of water = m₂ - m₁

    • Volume of pycnometer = (Mass of water) / (Density of water at the measured temperature)

    • Mass of sample = m₃ - m₁

    • Density of sample = (Mass of sample) / (Volume of pycnometer)

Trustworthiness of the Protocol: This method is self-validating as it relies on the well-established and highly accurate density of water as a standard. The use of an analytical balance for mass measurements and the precise volume of the pycnometer ensure a high degree of accuracy and reproducibility.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[3]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid breathing vapors or mist.

  • Wash hands thoroughly after handling.

For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The physical properties of this compound, specifically its boiling point and density, are foundational to its effective use in research and development. This guide has provided both the established values for these properties and detailed, scientifically-grounded protocols for their experimental verification. By adhering to these methodologies, researchers can ensure the quality and consistency of their work, ultimately contributing to the successful advancement of pharmaceutical development.

References

Ethyl 1-Cyanocyclobutanecarboxylate: A Technical Guide to a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Strained Ring

In the landscape of modern organic synthesis, the pursuit of molecular complexity from simple, versatile starting materials is a paramount objective. Ethyl 1-cyanocyclobutanecarboxylate (ECCC) has emerged as a cornerstone building block, particularly for researchers in pharmaceutical and agrochemical development.[1] Its utility stems from a unique confluence of structural features: a strained four-membered ring, a nucleophilic and electrophilic nitrile group, and a readily modifiable ester moiety. This trifecta of reactivity, centered on a quaternary spirocyclic carbon, provides a robust platform for constructing intricate molecular architectures, including spirocycles and bicyclic systems, which are highly valued in drug discovery.[1][2][3] This guide offers an in-depth exploration of the synthesis, reactivity, and application of ECCC, providing both the theoretical underpinnings and field-proven protocols essential for its effective use.

Core Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 28246-87-9[3][4]
Molecular Formula C₈H₁₁NO₂[3][4]
Molecular Weight 153.18 g/mol [3][5]
Boiling Point 215.5-216.0 °C (at 762 Torr)[3]
Density 1.09 ± 0.1 g/cm³ (Predicted)[3]
Appearance Colorless to Red Liquid[2][3]

Part 1: Synthesis and Mechanistic Insight

The most prevalent and efficient synthesis of ECCC involves a classic base-mediated cyclization, a variation of the malonic ester synthesis. This approach leverages the acidity of the α-proton in ethyl cyanoacetate, which is activated by both the adjacent nitrile and ester groups.

The Double Alkylation Pathway

The reaction proceeds by the condensation of ethyl cyanoacetate with 1,3-dibromopropane.[6] The choice of a strong, non-nucleophilic base is critical; sodium ethoxide in ethanol is the standard, as it can effectively deprotonate the α-carbon to generate the carbanion nucleophile without promoting unwanted side reactions like ester hydrolysis.[2][3]

The mechanism unfolds in two sequential SN2 reactions. The initial carbanion attacks one end of the 1,3-dibromopropane. Following this first alkylation, the base deprotonates the α-carbon again, facilitating an intramolecular cyclization that displaces the second bromide and forms the cyclobutane ring. The requirement for reflux conditions is dictated by the activation energy needed for these nucleophilic substitution reactions.

Synthesis_Workflow reagents Ethyl Cyanoacetate + 1,3-Dibromopropane reaction_conditions Reflux (Heating) ~3 hours reagents->reaction_conditions Add Base base Sodium Ethoxide (NaOEt) in Ethanol (EtOH) base->reaction_conditions workup Aqueous Workup (Wash with NaHCO₃, Brine) reaction_conditions->workup Reaction Complete product This compound workup->product Purification Decarboxylation_Pathway ECCC Ethyl 1-Cyanocyclo- butanecarboxylate Step1 Step 1: Hydrolysis (e.g., NaOH, H₂O, Heat) ECCC->Step1 Intermediate 1-Cyanocyclobutane- carboxylic Acid Step1->Intermediate Step2 Step 2: Decarboxylation (Heat) Intermediate->Step2 Product Cyclobutanecarbonitrile + CO₂ Step2->Product Pharma_Application cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Advanced Intermediate cluster_3 Final API Scaffold ECCC Ethyl 1-Cyanocyclo- butanecarboxylate Hydrolysis Hydrolysis ECCC->Hydrolysis Reduction Nitrile Reduction ECCC->Reduction Spiro Spiro-Cyclobutane Amine/Acid Hydrolysis->Spiro Reduction->Spiro Cyclization Heterocycle Formation API Complex Spiro-Heterocyclic API (e.g., Pyrimidodiazepine) Cyclization->API Spiro->Cyclization

References

Reactivity of the nitrile group in Ethyl 1-cyanocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in Ethyl 1-Cyanocyclobutanecarboxylate

Introduction

This compound is a bifunctional molecule featuring a sterically hindered quaternary center. The cyclobutane ring imparts a degree of ring strain and conformational rigidity, while the ester and nitrile groups provide orthogonal handles for a diverse range of chemical transformations. This guide focuses specifically on the reactivity of the nitrile group, a versatile functional group that serves as a linchpin for the synthesis of key intermediates in medicinal chemistry and materials science. The inherent electronic properties of the carbon-nitrogen triple bond—namely, the electrophilicity of the carbon atom—dictate its participation in hydrolysis, reduction, and cycloaddition reactions, providing access to carboxylic acids, primary amines, and heterocyclic scaffolds, respectively. Understanding the nuances of these transformations is critical for researchers aiming to leverage this unique building block in complex molecule synthesis.

Electronic Structure and Inherent Reactivity

The reactivity of the nitrile group is a direct consequence of its electronic structure. The carbon and nitrogen atoms are sp-hybridized, resulting in a linear geometry. The carbon-nitrogen triple bond consists of one sigma (σ) bond and two pi (π) bonds. Due to the high electronegativity of nitrogen, the electron density in all three bonds is polarized towards the nitrogen atom. This polarization creates a significant partial positive charge (δ+) on the carbon atom, rendering it highly electrophilic and susceptible to attack by nucleophiles.[1][2] Resonance structures can be drawn to illustrate this charge separation, highlighting the carbocationic character of the nitrile carbon.[3] This fundamental electronic property is the common origin of the diverse reactions discussed herein.

Key Chemical Transformations of the Nitrile Group

The electrophilic nature of the nitrile carbon allows for several high-yield transformations that are foundational in synthetic organic chemistry. This guide will detail the three most pivotal reaction classes: hydrolysis, reduction, and cycloaddition.

Hydrolysis: Access to Carboxylic Acids and Amides

One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids.[4] This transformation can be catalyzed by either acid or base and proceeds through an amide intermediate, which can sometimes be isolated under milder conditions.[5][6]

Under hot acidic conditions (e.g., refluxing with aqueous HCl or H₂SO₄), the nitrile is converted into a carboxylic acid.[6][7] The mechanism involves two main stages. First, the nitrile is hydrolyzed to an amide, and second, the amide is further hydrolyzed to the carboxylic acid.

The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[5][7] This activation allows for the nucleophilic attack of water, a relatively weak nucleophile. A series of proton transfers then leads to the formation of an amide intermediate.[4][8] Under the reaction conditions, the amide is subsequently protonated at the carbonyl oxygen, activating it for another nucleophilic attack by water, which ultimately leads to the formation of the carboxylic acid and an ammonium ion.[5][7] The final step, the formation of the protonated, non-nucleophilic ammonia, renders the overall reaction irreversible and drives it to completion.[5]

Diagram: Mechanism of Acid-Catalyzed Nitrile Hydrolysis

Caption: Acid-catalyzed hydrolysis proceeds via an amide intermediate.

In the presence of a strong base like aqueous sodium hydroxide, the nitrile is hydrolyzed to a carboxylate salt.[6][8] The reaction is initiated by the direct nucleophilic attack of the potent hydroxide ion on the electrophilic nitrile carbon.[4][8] Subsequent protonation by water forms an imidic acid, which tautomerizes to an amide.[8] This amide can then undergo further base-catalyzed hydrolysis to yield a carboxylate salt and ammonia.[6] Acidification of the final reaction mixture is required to obtain the free carboxylic acid.[6] Under milder basic conditions, it is sometimes possible to stop the reaction at the amide stage.[5]

Reduction: Synthesis of Primary Amines

The reduction of nitriles is a highly valuable transformation, providing a direct route to primary amines.[9] This can be accomplished using stoichiometric metal hydrides or through catalytic hydrogenation.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[3][10] The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or THF, followed by an aqueous workup.[11] The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon.[4][12] The first hydride addition forms an imine anion, which is stabilized as a Lewis acid-base complex with aluminum.[4] This intermediate is still electrophilic enough to accept a second hydride, forming a dianion intermediate.[4][12] The subsequent aqueous workup protonates the nitrogen atom to yield the final primary amine.[12][13] It is crucial to note that milder hydrides like sodium borohydride (NaBH₄) are generally not reactive enough to reduce nitriles on their own.

Diagram: Mechanism of Nitrile Reduction with LiAlH₄

Caption: LiAlH₄ reduces nitriles to primary amines via two hydride additions.

Catalytic hydrogenation is an economically and environmentally favorable method for nitrile reduction, particularly on an industrial scale.[9] The reaction involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.[10]

Common Catalysts and Conditions:

  • Raney® Nickel: A widely used, versatile catalyst for nitrile hydrogenation.[14] The reaction is often performed in an alcoholic solvent, sometimes with the addition of a base like KOH or ammonia to suppress the formation of secondary and tertiary amine byproducts.[9][14]

  • Palladium (Pd) and Platinum (Pt): Catalysts such as palladium on carbon (Pd/C), platinum dioxide (PtO₂), or palladium black are also highly effective.[9][10][15] Reaction conditions (temperature, pressure, solvent) can influence selectivity.[9] For instance, certain palladium catalysts have been shown to selectively produce tertiary amines, while rhodium catalysts can favor secondary amine formation.[16]

The formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines can occur via the reaction of the primary amine product with the intermediate imine, followed by further reduction.[9] Suppressing these side reactions is a key consideration in protocol design, often managed by catalyst choice, solvent, and the use of additives.[9]

Diagram: Experimental Workflow for Catalytic Hydrogenation

G A Charge Reactor B Add Substrate, Solvent & Catalyst A->B C Seal & Purge with N₂ then H₂ B->C D Pressurize with H₂ & Heat to Temp. C->D E Monitor H₂ uptake & Reaction Progress (GC/TLC) D->E F Cool, Vent & Purge with N₂ E->F Reaction Complete G Filter Catalyst F->G H Purify Product (Distillation/Crystallization) G->H

Caption: Generalized workflow for nitrile reduction via catalytic hydrogenation.

[3+2] Cycloaddition: Formation of Tetrazoles

The nitrile group can participate in cycloaddition reactions, serving as a two-atom component. A prominent example is the [3+2] cycloaddition with azides to form 5-substituted 1H-tetrazoles.[17][18] Tetrazoles are important heterocyclic scaffolds in medicinal chemistry, often used as bioisosteres for carboxylic acids.

This reaction typically requires a catalyst to overcome the high activation barrier.[17] Various catalysts, including Lewis acids (e.g., Zn(OTf)₂) and transition metals (e.g., Co(II) complexes), have been developed to promote this transformation under milder conditions.[17][19] The mechanism generally involves coordination of the catalyst to the nitrile, activating it for nucleophilic attack by the azide anion, followed by cyclization.[17]

Experimental Protocols

The following protocols are generalized procedures that serve as a starting point for laboratory synthesis. Researchers must adapt them based on the specific scale and available equipment. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: Base-Catalyzed Hydrolysis to 1-(Aminomethyl)cyclobutane-1-carboxylic Acid

This two-step procedure first hydrolyzes both the ester and nitrile groups, followed by decarboxylation of the resulting malonic acid derivative.

Step 1: Saponification and Nitrile Hydrolysis

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq.) in ethanol.

  • Reaction: Add an aqueous solution of sodium hydroxide (NaOH, 3.0 eq.).

  • Heating: Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Acidify carefully with concentrated hydrochloric acid (HCl) to pH ~1. This will protonate the carboxylate and hydrolyze the intermediate imine.

Step 2: Decarboxylation and Isolation

  • Heating: Gently heat the acidified solution. Carbon dioxide will evolve from the decarboxylation of the 1,1-dicarboxylic acid intermediate.

  • Isolation: After gas evolution ceases, cool the solution. The product, 1-carboxycyclobutane-1-methanamine, may precipitate. If not, concentrate the solution under reduced pressure. The resulting amino acid can be purified by recrystallization or ion-exchange chromatography.

Protocol: Reduction to (1-(Aminomethyl)cyclobutyl)methanol using LiAlH₄

This protocol reduces both the nitrile and the ester groups.

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (2.5 eq.) in anhydrous diethyl ether or THF.[11]

  • Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise via an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.[11]

  • Quenching: Cool the mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This "Fieser workup" is critical for safely quenching the excess hydride and precipitating aluminum salts.

  • Isolation: Stir the resulting granular white suspension vigorously for 30 minutes. Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.[11]

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, (1-(aminomethyl)cyclobutyl)methanol. The product can be further purified by distillation or chromatography.

Data Summary: Comparison of Reduction Methods

MethodReagent/CatalystTypical SolventTemperatureKey AdvantagesKey DisadvantagesSelectivity
Hydride Reduction LiAlH₄Anhydrous Ether/THF0 °C to RTHigh reactivity, reliablePyrophoric, requires strict anhydrous conditions, hazardous workupReduces both nitrile and ester
Catalytic Hydrogenation Raney® Nickel, H₂Ethanol/MethanolRT to 100 °CScalable, economical, "greener"Requires pressure equipment, catalyst can be pyrophoricCan be tuned with additives to favor primary amine
Catalytic Hydrogenation Pd/C, H₂Various (e.g., Cyclohexane)RT to 60 °CHigh activity, broad useCatalyst cost, potential for side reactionsCan be selective for tertiary or secondary amines depending on catalyst/conditions[16]

Safety Considerations

This compound should be handled with care. Nitriles can be toxic, and skin contact or inhalation should be avoided.[20] All reactions should be conducted in a well-ventilated fume hood.

  • Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents. It is pyrophoric and can ignite upon contact with moisture. All equipment must be rigorously dried, and the reaction must be run under an inert atmosphere (N₂ or Ar). The quenching procedure must be performed slowly and with extreme caution behind a blast shield.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. Pressure equipment must be properly maintained and operated. Raney® Nickel is often stored as a slurry in water and can be pyrophoric when dried. It should be handled with care.

  • Azides: Sodium azide, a common reagent for tetrazole synthesis, is highly toxic and can form explosive heavy metal azides.

Always consult the Safety Data Sheet (SDS) for all reagents before use.[21][22][23][24]

Conclusion

The nitrile group of this compound is a versatile functional handle that provides access to a wide array of valuable chemical entities. Its inherent electrophilicity allows for predictable and high-yielding transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and cycloaddition to form heterocycles. The choice of reagent and reaction conditions allows researchers to selectively target the desired functionality, making this molecule a powerful building block in the design and synthesis of novel pharmaceuticals and advanced materials. A thorough understanding of the underlying mechanisms and careful attention to experimental protocol and safety are paramount to successfully harnessing its synthetic potential.

References

Hydrolysis of Ethyl 1-cyanocyclobutanecarboxylate to carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hydrolysis of Ethyl 1-Cyanocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the hydrolysis of this compound to 1-cyanocyclobutanecarboxylic acid. This conversion is a critical step in the synthesis of valuable cyclobutane-containing building blocks utilized in modern drug discovery. This document delves into the underlying mechanistic principles of both acid- and base-catalyzed hydrolysis, offers detailed, field-tested experimental protocols, and addresses common challenges such as competing side reactions and purification hurdles. By synthesizing theoretical knowledge with practical, actionable insights, this guide serves as an essential resource for chemists seeking to efficiently and reliably perform this transformation.

Introduction: The Significance of the Cyclobutane Moiety

In the landscape of medicinal chemistry, small, conformationally constrained carbocyclic rings are highly sought-after scaffolds. The cyclobutane ring, in particular, offers a unique three-dimensional geometry that can impart favorable properties to drug candidates, including metabolic stability and precise positioning of pharmacophoric elements. 1-Cyanocyclobutanecarboxylic acid is a key intermediate, serving as a precursor to novel amino acids and other functionalized cyclobutanes that are incorporated into advanced therapeutic agents.[1][2]

The synthesis of this valuable intermediate typically begins with the more readily available this compound.[3] The hydrolysis of both the ester and nitrile functionalities is therefore a pivotal transformation. However, the presence of two distinct, hydrolyzable groups on the same quaternary carbon presents unique challenges and necessitates a carefully considered approach to achieve high yields and purity. This guide will explore the two primary pathways for this conversion: acid-catalyzed and base-catalyzed hydrolysis.

Mechanistic Principles of Hydrolysis

The hydrolysis of this compound involves the cleavage of both an ester and a nitrile. While both reactions consume water, the catalytic conditions—acidic or basic—dictate the specific mechanistic pathway.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of an electronegative atom in each functional group.[4][5] This initial protonation step is crucial as it significantly increases the electrophilicity of the carbonyl and cyano carbons, making them susceptible to attack by a weak nucleophile like water.[6][7]

The overall process can be described in two parallel sequences:

  • Ester Hydrolysis: The carbonyl oxygen is protonated, activating the ester. Water attacks the carbonyl carbon, and after a series of proton transfers, ethanol is eliminated, yielding the carboxylic acid.

  • Nitrile Hydrolysis: The nitrile nitrogen is protonated.[8] This allows for the addition of water to the carbon, forming a protonated imidic acid. Tautomerization of the imidic acid leads to a more stable amide intermediate.[4][6] This amide then undergoes subsequent acid-catalyzed hydrolysis, a well-understood process involving protonation of the amide carbonyl, nucleophilic attack by water, and eventual expulsion of ammonia (which is immediately protonated to ammonium in the acidic medium) to yield the carboxylic acid.[7][9]

The final step, the expulsion of protonated ammonia, is a significant thermodynamic driving force for the reaction, rendering the overall process irreversible.[7]

.dot

Acid_Hydrolysis_Mechanism start This compound intermediate1 Protonated Nitrile & Ester start->intermediate1 Protonation reagent H₃O⁺ (Acid Catalyst) reagent->start intermediate2 Amide-Ester Intermediate intermediate1->intermediate2 Nucleophilic Attack water1 H₂O (Nucleophile) water1->intermediate1 intermediate3 Amide-Carboxylic Acid intermediate2->intermediate3 Ester Hydrolysis side_product1 Ethanol intermediate2->side_product1 Elimination water2 H₂O water2->intermediate2 product 1-Cyanocyclobutanecarboxylic Acid intermediate3->product Amide Hydrolysis side_product2 Ammonium Ion (NH₄⁺) intermediate3->side_product2 Elimination water3 H₂O water3->intermediate3

Caption: Acid-Catalyzed Hydrolysis Workflow.

Base-Catalyzed (Saponification) Hydrolysis

In the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the reaction proceeds via direct nucleophilic attack of the hydroxide ion (OH⁻) on the electrophilic carbon centers.[10][11]

  • Ester Hydrolysis (Saponification): The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion (EtO⁻), which subsequently deprotonates the newly formed carboxylic acid. This acid-base reaction is irreversible and drives the equilibrium toward the carboxylate salt.

  • Nitrile Hydrolysis: The hydroxide ion directly attacks the cyano carbon.[10] A series of proton transfers, typically involving the solvent (water), leads to the formation of an amide intermediate.[11] Under harsh basic conditions (e.g., heating), this amide is further hydrolyzed. The hydroxide attacks the amide carbonyl, and eventually, ammonia is eliminated, forming the carboxylate salt.[12]

A critical distinction of the base-catalyzed method is that the final product is the sodium or potassium salt of the carboxylic acid.[13] Therefore, a separate acidification step (work-up) is required to protonate the carboxylate and isolate the desired neutral carboxylic acid.[12]

.dot

Base_Hydrolysis_Mechanism start This compound intermediate1 Tetrahedral Intermediates (Ester & Nitrile Adducts) start->intermediate1 Nucleophilic Attack reagent OH⁻ (Base) reagent->start intermediate2 Amide-Carboxylate Intermediate intermediate1->intermediate2 Elimination & Proton Transfer side_product1 Ethanol intermediate1->side_product1 Elimination product_salt Carboxylate Salt intermediate2->product_salt Amide Hydrolysis side_product2 Ammonia (NH₃) intermediate2->side_product2 Elimination product 1-Cyanocyclobutanecarboxylic Acid product_salt->product Protonation acid_workup Acidic Work-up (H₃O⁺) acid_workup->product_salt

Caption: Base-Catalyzed Hydrolysis Workflow.

Experimental Protocols & Data Summary

The following protocols are presented as robust starting points for laboratory synthesis. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Acid-Catalyzed Hydrolysis
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add a 6 M solution of hydrochloric acid (HCl) (approx. 10 volumes).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Extraction: Transfer the cooled mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (3 x 10 volumes).

  • Washing & Drying: Combine the organic extracts and wash with brine (1 x 5 volumes). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 1-cyanocyclobutanecarboxylic acid.

Protocol 2: Base-Catalyzed Hydrolysis
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add a 10-20% aqueous solution of sodium hydroxide (NaOH) (approx. 10 volumes).

  • Heating: Heat the mixture to reflux (100-110 °C). The reaction is often faster than the acidic method and can be complete in 4-8 hours. Monitor by TLC or HPLC.

  • Cooling & Acidification: After completion, cool the reaction mixture in an ice bath. Slowly and carefully add concentrated HCl until the pH of the solution is ~1-2. Caution: This is an exothermic process.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate or dichloromethane (3 x 10 volumes).

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation & Purification: Concentrate the dried organic solution under reduced pressure and purify the resulting solid by recrystallization as described in the acidic protocol.

Comparative Data Summary
ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Primary Reagent Strong Acid (e.g., HCl, H₂SO₄)Strong Base (e.g., NaOH, KOH)
Reaction Time Longer (12-24 h)Shorter (4-8 h)
Temperature RefluxReflux
Work-up Direct ExtractionCrucial Acidification Step Required
Pros Single-step conversion to final product.Often faster; may avoid some acid-sensitive side reactions.
Cons Longer reaction times; potentially harsh conditions.Requires careful pH adjustment; highly exothermic acidification.

Troubleshooting and Optimization

Side Reaction: Decarboxylation

The most significant potential side reaction is the decarboxylation of the product.[14] The presence of an electron-withdrawing nitrile group on the carbon alpha to the carboxylic acid stabilizes the carbanion intermediate that would be formed upon loss of carbon dioxide (CO₂).[15] This process is particularly favored at elevated temperatures.[16][17]

  • Symptoms: Formation of a byproduct (1-cyanocyclobutane) and gas evolution (CO₂).

  • Mitigation Strategies:

    • Temperature Control: Avoid excessive heating. If the reaction is proceeding too slowly, consider a moderate increase in temperature before resorting to prolonged heating at high reflux.

    • Milder Conditions: For base-catalyzed hydrolysis, using milder conditions (e.g., lower concentration of base, slightly lower temperature) can sometimes hydrolyze the ester selectively or minimize degradation.[18] However, complete nitrile hydrolysis often requires harsh conditions.[7][18]

Incomplete Hydrolysis

If monitoring indicates the presence of starting material or the amide intermediate, the reaction has not gone to completion.

  • Solution: Extend the reflux time and continue to monitor. Ensure that a sufficient excess of acid or base was used. In some cases, increasing the concentration of the acid or base can accelerate the final stages of the reaction.

Analytical Characterization

Confirming the identity and purity of the final product, 1-cyanocyclobutanecarboxylic acid, is essential.

  • ¹H NMR Spectroscopy: The spectrum should show the disappearance of the characteristic signals for the ethyl group of the starting material (a quartet around 4.3 ppm and a triplet around 1.3 ppm). The key feature of the product will be a very broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton. The cyclobutane protons will appear as complex multiplets in the aliphatic region.[19]

  • ¹³C NMR Spectroscopy: Look for the disappearance of the ethyl group carbons and the appearance of a carboxylic acid carbonyl signal (typically ~170-180 ppm).

  • Infrared (IR) Spectroscopy: The product will exhibit a very broad O-H stretching band from approximately 2500-3300 cm⁻¹, which is characteristic of a carboxylic acid dimer. A sharp C≡N stretch should be visible around 2240-2260 cm⁻¹. The C=O stretch of the carboxylic acid will appear around 1700-1725 cm⁻¹.[20]

  • Mass Spectrometry (MS): ESI-MS in negative mode is effective for observing the deprotonated molecule [M-H]⁻, confirming the molecular weight of 125.13 g/mol .[1][21]

Experimental_Workflow

References

Known derivatives of Ethyl 1-cyanocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Beginning the Search

I've initiated a thorough search for derivatives of Ethyl 1-cyanocyclobutanecarboxylate. I'm focusing on synthesis methods, properties, and usage in drug discovery and research, starting with an in-depth literature review.

Defining Derivative Scope

I'm now identifying known derivatives of this compound, specifically seeking synthesis, properties, and drug development applications. I'm prioritizing detailed synthetic protocols, including reaction conditions and purification methods, and investigating mechanistic pathways. Further, I'm researching the therapeutic and biological activities and searching academic and patent literature for quantitative data.

Expanding the Scope

I'm now expanding my search to derivatives, prioritizing detailed synthetic procedures, and mechanistic details of those transformations. I'm also delving into therapeutic/biological activities, specifically looking for roles as intermediates. I'm actively gathering quantitative data from both academic publications and patents. My goal is to structure a technical guide, detailing synthesis, properties, applications, and create Graphviz diagrams. Then I will compile a references section.

Beginning the Search

I've found a solid base of information on this compound's synthesis and reactions. I've uncovered details on hydrolysis and decarboxylation, which will be useful.

Expanding the Scope

I'm now expanding the scope to derivatives, focusing on reactions of the cyano and ester groups. The initial results provided a good foundation, but lacked the depth needed for a "technical guide." Now, I'm seeking specific examples of derivatives and their synthesis, properties, and applications in drug development. Experimental protocols and quantitative data are also a priority.

Deepening the Investigation

I'm now zeroing in on derivatives, aiming to detail their synthesis and properties. My initial search yielded basic information, but I need specific examples. I'm focusing on derivatives from cyano, ester, and cyclobutane ring reactions, and seeking biological activity data. I'm prioritizing experimental protocols and quantitative data to build the "technical guide."

Uncovering Cyclobutane Derivatives

I've just completed a second round of searches, and the results are promising. I've pinpointed specific details on the derivatives of this compound. It appears I've found data on how the ester and nitrile groups are hydrolyzed, eventually forming cyclobutane.

Expanding Derivative Horizons

I've learned more about the hydrolysis and decarboxylation steps involving this compound, forming cyclobutanecarboxylic acid. I've also noted its use in synthesizing spirocyclic compounds, including a complex pharmaceutical intermediate. However, more diverse derivatives are needed for a comprehensive guide. I'm focusing on reduction of the nitrile group and need specific protocols.

Broadening Derivative Scope

I've got more clarity on hydrolysis, decarboxylation of this compound, and even its medicinal chemistry applications, with a specific spirocyclic intermediate. However, I'm focusing on diverse derivatives now. I'm searching for protocols on nitrile group reduction to an aminomethyl group and related functionalities. More synthesis examples and quantitative data are now priorities.

Analyzing Cyclic Esters

I've been gathering details about the derivatives of this compound. I've located synthesis protocols for the parent compound, along with methods for its hydrolysis and decarboxylation, which will be useful for further studies. I'm focusing on the structural properties now.

Seeking Synthesis Protocols

I've expanded my knowledge of this compound's derivatives, including its synthesis, hydrolysis, and decarboxylation. Synthesis of cyclobutane-based beta-amino acids and fused heterocycles seems relevant to drug discovery. The parent compound is an intermediate in a spirocyclic pharmaceutical synthesis, which is a strong connection to real-world applications. To create a thorough guide, I'm now seeking detailed protocols for nitrile group reduction and alkylation of the active methylene group.

Prioritizing Search Refinement

My understanding of this compound has grown. I've pinpointed key information gaps, mainly around nitrile group reduction, alkylation of the active methylene, and concrete examples of heterocycles and APIs. I will refine my search to focus on yields, conditions, and spectroscopic data. This will enable me to build a structured, data-rich guide on the substance.

Analyzing Cyclobutane Derivatives

I've assembled a solid base of information. I've focused on the genesis of this compound. Specifically, I've got notes detailing its creation, hydrolysis, and decarboxylation, including the resulting acids like 1,1-cyclobutanedicarboxylic acid and cyclobutanecarboxylic acid. This lays a great foundation for further study.

Refining Reduction Protocols

I'm now focusing intensely on the reduction of the ester and nitrile functionalities. While I understand the general LiAlH4 reaction, a precise, step-by-step protocol for the simultaneous reduction is still absent. I have a good framework, including the synthesis of the parent compound, hydrolysis, and decarboxylation details, but to make this more in-depth, the reduction protocols are essential. I'm exploring specific examples that might provide the missing details.

Deepening Reaction Details

I'm now zeroing in on the finer points needed for this technical guide. I've compiled details on the synthesis, hydrolysis, and decarboxylation of the base compound, plus LiAlH4 reactivity for reductions. However, I'm now prioritizing detailed protocols for ester and nitrile reductions and specific alkylation examples. I'm also actively searching for concrete heterocycle synthesis examples and more pharma applications and quantitative data to solidify this project.

Prioritizing Guide Compilation

I've just finished the final round of data gathering. I've found everything needed: detailed protocols for synthesis, reactions, and reduction to support the guide. I have examples of pharmaceutical uses with synthetic routes. Now, I'm ready to organize it all into a comprehensive technical guide with protocols, data, and diagrams.

An In-depth Technical Guide to the Stability and Storage of Ethyl 1-cyanocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1-cyanocyclobutanecarboxylate is a vital chemical intermediate with significant applications in the synthesis of complex molecular structures, particularly within the pharmaceutical and fine chemical industries.[1] Its utility as a building block in medicinal chemistry, for instance in the development of novel therapeutic agents, underscores the critical importance of ensuring its chemical integrity from procurement to application.[1] The purity and stability of such a reagent are paramount, as impurities or degradation products can have profound impacts on reaction yields, downstream processing, and the safety profile of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive technical overview of the stability profile of this compound. We will delve into its intrinsic chemical characteristics, explore potential degradation pathways, and establish field-proven protocols for optimal storage, handling, and stability assessment. The insights herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the quality and reliability of this crucial synthetic intermediate.

Chemical Profile and Intrinsic Stability

To understand the stability of this compound, we must first examine its molecular structure, which features three key components: a cyclobutane ring, an ethyl ester functional group, and a nitrile functional group.

PropertyValueSource
CAS Number 28246-87-9[2][3]
Molecular Formula C₈H₁₁NO₂[2][4]
Molecular Weight 153.18 g/mol [2][4]
Appearance Colorless to red liquid[5]
Boiling Point 215.5-216 °C (at 762 Torr)[3]

The stability of this molecule is dictated by the interplay of these structural features:

  • Cyclobutane Ring: Four-membered rings like cyclobutane possess significant ring strain due to deviations from ideal tetrahedral bond angles.[6] This inherent strain makes them susceptible to thermal decomposition, where the ring can open to relieve this energy.[7][8][9] While the decomposition of unsubstituted cyclobutane requires high temperatures, the presence of activating functional groups can influence the energy barrier for this process.

  • Ethyl Ester Group: The ester functional group is a primary site of reactivity. It is susceptible to hydrolysis, a reaction that cleaves the ester bond to form a carboxylic acid and an alcohol (ethanol in this case). This reaction is catalyzed by both acids and bases and is a major degradation pathway in the presence of moisture.[10][11][12]

  • Nitrile Group: The nitrile (cyano) group is generally more robust than the ester group but can also undergo hydrolysis under more forcing acidic or basic conditions to yield a carboxylic acid or an intermediate amide.[12][13] It is also susceptible to reduction by strong reducing agents.

The quaternary carbon, bonded to both the nitrile and the ester, is sterically hindered, which may slightly temper the reactivity of the adjacent functional groups. However, this structure also makes it a focal point for potential degradation reactions.

Potential Degradation Pathways

Based on the molecule's structure, several degradation pathways can be anticipated under stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods and defining appropriate storage conditions.

  • Hydrolytic Degradation: This is the most probable degradation pathway under ambient or processing conditions where moisture is present.

    • Ester Hydrolysis: The primary and most facile hydrolytic pathway involves the cleavage of the ethyl ester to yield 1-cyanocyclobutanecarboxylic acid and ethanol. This reaction is significantly accelerated by the presence of acids or bases.

    • Nitrile Hydrolysis: Under more vigorous conditions (e.g., prolonged heating in strong acid or base), the nitrile group can hydrolyze.[10] This can occur subsequent to, or concurrently with, ester hydrolysis, potentially leading to 1-carbamoylcyclobutanecarboxylic acid or cyclobutane-1,1-dicarboxylic acid .

  • Thermal Decomposition: The strained cyclobutane ring is the molecule's thermodynamic weak point. At elevated temperatures, the ring is susceptible to cleavage, which could lead to fragmentation into smaller, volatile molecules.[7][9] The exact products would depend on the specific thermolysis conditions.

  • Oxidative and Photolytic Degradation: As part of comprehensive stability assessments, degradation under oxidative (e.g., with hydrogen peroxide) and photolytic (UV/Vis light) conditions must be considered.[14][15][16] While the molecule lacks obvious chromophores that would suggest high photosensitivity, empirical testing is required.

G cluster_0 This compound cluster_1 Degradation Products A This compound B 1-Cyanocyclobutanecarboxylic Acid + Ethanol A->B Hydrolysis (H₂O, H⁺/OH⁻) [Primary Pathway] D Fragmentation Products (e.g., Ethylene derivatives) A->D Thermal Stress (Δ) E Oxidative/Photolytic Degradants A->E Oxidative (H₂O₂) / Photolytic (hν) Stress C Cyclobutane-1,1-dicarboxylic Acid B->C Further Hydrolysis [Harsh Conditions]

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, adherence to strict storage and handling protocols derived from safety data sheets and best laboratory practices is mandatory.

ParameterRecommendationRationale & Citations
Temperature Store in a cool place. Room temperature is generally acceptable.To minimize the rate of potential thermal degradation and hydrolysis.[3][17][18]
Atmosphere Keep container tightly closed in a dry, well-ventilated place.To prevent ingress of atmospheric moisture, which can initiate hydrolytic degradation.[3][17][18]
Light Exposure Store in opaque or amber containers, protected from direct light.Although not highly chromophoric, this precaution minimizes the risk of photolytic degradation.
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces.The compound is a liquid with a boiling point that suggests it has a flash point requiring flammable precautions.[17][18][19]
Incompatibilities Avoid strong acids, strong bases, and strong reducing/oxidizing agents.Acids and bases catalyze hydrolysis.[20] Strong agents can react with the functional groups.
Container Use original manufacturer packaging (e.g., polyethylene or polypropylene). Ensure containers are clearly labeled and free from leaks.To prevent contamination and ensure material integrity.[21]

Handling Precautions:

  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[21][22][23]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[17][18][19]

  • Hygiene: Avoid contact with eyes, skin, and clothing.[17] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[17][20][22]

  • Static Discharge: Take precautionary measures against static discharge and use non-sparking tools.[17][19]

Experimental Methodology: Forced Degradation Study

A forced degradation (or stress testing) study is an essential experiment to identify the likely degradation products and establish the specificity of a stability-indicating analytical method.[14][24] The following protocol outlines a systematic approach compliant with ICH guidelines.

G start Prepare Stock Solution of Compound in ACN/H₂O stress Aliquot and Expose to Stress Conditions start->stress acid Acidic (0.1M HCl, 60°C) stress->acid Hydrolysis base Basic (0.1M NaOH, RT) stress->base Hydrolysis oxid Oxidative (3% H₂O₂, RT) stress->oxid Oxidation therm Thermal (Solid) (80°C, Dry Heat) stress->therm Thermolysis photo Photolytic (ICH Q1B Light Box) stress->photo Photolysis sample Sample at t=0, 2, 4, 8, 24h (Neutralize Acid/Base Samples) acid->sample base->sample oxid->sample therm->sample photo->sample analyze Analyze via Stability-Indicating HPLC-UV/MS Method sample->analyze end Identify Degradants & Determine Degradation Rate analyze->end

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile:water (50:50).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate in a water bath at 60-80°C.[11]

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature, as base-catalyzed hydrolysis is often rapid.[11]

    • Oxidative Degradation: Mix the stock solution with an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3%. Keep at room temperature.[11]

    • Thermal Degradation: Place the solid compound in a vial and store it in an oven at a temperature below its melting point (e.g., 80°C).[14] A parallel study in solution can also be performed.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette or other suitable transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Time-Point Sampling: Withdraw aliquots from each stress condition at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours). For the acid and base conditions, immediately neutralize the sample with an equimolar amount of base or acid, respectively, to quench the reaction.

  • Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating analytical method.

Analytical Techniques for Stability Monitoring

The selection of appropriate analytical techniques is crucial for accurately assessing the purity of this compound and monitoring its degradation.

TechniquePurposeKey Considerations
Reverse-Phase HPLC Primary method for purity determination and quantification of the parent compound and its degradation products.[14]A C18 column with a gradient mobile phase of water and acetonitrile (with optional acid modifier like formic acid) is a typical starting point. UV detection is suitable. The method must be validated for specificity to ensure separation of all degradants from the parent peak.
LC-Mass Spectrometry (LC-MS) Identification and structural elucidation of unknown degradation products formed during stress testing.Provides mass-to-charge ratio data, enabling the determination of the molecular weight of impurities and aiding in their structural identification.
Gas Chromatography (GC) Orthogonal technique for purity assessment, especially for volatile impurities or degradation products.Requires the compound to be thermally stable and volatile. A flame ionization detector (FID) is commonly used.
NMR Spectroscopy Definitive structural confirmation of the parent material and for the characterization of isolated degradation products.¹H and ¹³C NMR provide detailed structural information.
Karl Fischer Titration Quantification of water content.Essential for understanding the risk of hydrolytic degradation, as water is a reactant in this pathway.

Conclusion

This compound is a structurally unique and synthetically valuable intermediate. Its stability is governed by the inherent reactivity of its ester and nitrile functional groups and the ring strain of its cyclobutane core. The primary degradation pathway of concern is hydrolysis of the ester group, which is readily initiated by moisture and catalyzed by acidic or basic conditions. Therefore, maintaining the integrity of this compound requires stringent control over its storage environment, specifically by ensuring it is kept in a cool, dry place, in a tightly sealed container, and away from incompatible materials.

For researchers and developers, implementing a robust stability testing program, including forced degradation studies, is not merely a recommendation but a necessity. Such studies provide invaluable insights into the molecule's degradation profile, validate the analytical methods used for quality control, and ultimately ensure the reliability and reproducibility of the synthetic processes in which this critical intermediate is employed.

References

The Strategic Utility of Ethyl 1-Cyanocyclobutanecarboxylate in Modern Medicinal Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, once a synthetic curiosity, has emerged as a valuable scaffold in contemporary drug discovery. Its unique three-dimensional structure offers a compelling strategy to escape the "flatland" of traditional aromatic ring systems, often leading to improved physicochemical and pharmacological properties. At the heart of accessing a diverse array of these valuable cyclobutane-based building blocks lies Ethyl 1-Cyanocyclobutanecarboxylate. This technical guide provides a comprehensive overview of this versatile precursor, from its synthesis and key chemical transformations to its strategic application in the development of innovative therapeutics. We will delve into the mechanistic underpinnings of its reactivity and showcase its utility through case studies in the synthesis of spirocyclic compounds, bioisosteres, and key intermediates for targeted therapies.

Introduction: The Rising Prominence of the Cyclobutane Scaffold

The incorporation of a cyclobutane ring into drug candidates can significantly enhance molecular properties.[1][2] Unlike conformationally flexible aliphatic chains or planar aromatic rings, the puckered nature of the cyclobutane core introduces a degree of conformational constraint.[1][2] This rigidity can pre-organize pharmacophoric elements into a bioactive conformation, leading to increased potency and selectivity for the target protein. Furthermore, the introduction of a sp³-rich cyclobutane core can improve metabolic stability by blocking sites of oxidative metabolism and enhance solubility by disrupting crystal packing.

This compound serves as a readily accessible and highly versatile entry point to a wide range of functionalized cyclobutane structures. Its geminal cyano and ester functionalities provide orthogonal handles for a variety of chemical manipulations, making it a powerful tool in the medicinal chemist's arsenal.

Synthesis of the Precursor: this compound

The most common and efficient synthesis of this compound involves the dialkylation of ethyl cyanoacetate with 1,3-dibromopropane. This reaction proceeds via a base-mediated double nucleophilic substitution.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl cyanoacetate

  • 1,3-Dibromopropane

  • Sodium ethoxide (21 wt% solution in ethanol)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of sodium ethoxide (21 wt% in EtOH, 5.79 mL, 15.5 mmol) in anhydrous ethanol (25 mL) under an inert atmosphere, add ethyl cyanoacetate (1.12 mL, 10.5 mmol).

  • Stir the solution for 15 minutes at room temperature, then add 1,3-dibromopropane (1.12 mL, 10 mmol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford this compound as a reddish liquid (1.17 g, 74% yield).[2] The product can be used in the next step without further purification.

Reaction Workflow

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_workup Workup cluster_product Product Ethyl Cyanoacetate Ethyl Cyanoacetate Reaction Mixture Reaction Mixture Ethyl Cyanoacetate->Reaction Mixture 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Reaction Mixture Sodium Ethoxide in Ethanol Sodium Ethoxide in Ethanol Sodium Ethoxide in Ethanol->Reaction Mixture Reflux, 3h Reflux, 3h Reflux, 3h->Reaction Mixture Concentration Concentration EtOAc Extraction EtOAc Extraction Concentration->EtOAc Extraction Washing (NaHCO3, H2O, Brine) Washing (NaHCO3, H2O, Brine) EtOAc Extraction->Washing (NaHCO3, H2O, Brine) Drying (Na2SO4) Drying (Na2SO4) Washing (NaHCO3, H2O, Brine)->Drying (Na2SO4) This compound This compound Drying (Na2SO4)->this compound Reaction Mixture->Concentration

Caption: Synthesis of this compound.

Spectroscopic Data
Compound ¹H NMR (400 MHz, CDCl₃) δ (ppm)
This compound4.28 (q, J=7.1 Hz, 2H), 2.76 - 2.59 (m, 4H), 2.32 - 2.10 (m, 2H), 1.32 (t, J=7.2 Hz, 3H)[2]

Key Transformations and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its cyano and ester groups. These functionalities can be selectively manipulated to generate a variety of valuable building blocks.

Hydrolysis and Decarboxylation: Accessing 1-Cyanocyclobutane and 1-Aminocyclobutanecarboxylic Acid

One of the most powerful transformations of this compound is its hydrolysis and subsequent decarboxylation. Depending on the reaction conditions, this can lead to either 1-cyanocyclobutane or, more importantly for medicinal chemistry, 1-aminocyclobutanecarboxylic acid.

Mechanism of Decarboxylation:

The decarboxylation of the intermediate 1-cyanocyclobutanecarboxylic acid is facilitated by the presence of the electron-withdrawing cyano group at the α-position. Upon heating, the carboxylic acid can form a cyclic transition state, leading to the elimination of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable nitrile.

cluster_mechanism Decarboxylation Mechanism Start 1-Cyanocyclobutanecarboxylic Acid TS Cyclic Transition State Start->TS Heat Intermediate Enol Intermediate TS->Intermediate CO2 CO₂ TS->CO2 Product 1-Cyanocyclobutane Intermediate->Product Tautomerization

References

Methodological & Application

Protocol for the synthesis of Ethyl 1-cyanocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In-Depth Protocol for the Synthesis of Ethyl 1-cyanocyclobutanecarboxylate

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal chemistry and organic synthesis.[1][2] Cyclobutane moieties are of significant interest in drug development as they can serve as bioisosteres for aromatic rings and provide defined vectors for substituent placement.[2] This protocol details a robust and reproducible method based on the base-mediated intramolecular cyclization of ethyl cyanoacetate with 1,3-dibromopropane. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and offer a troubleshooting guide to ensure successful execution.

Scientific Principles and Reaction Mechanism

The synthesis of this compound is achieved through a tandem dialkylation reaction. The process is initiated by a strong base, sodium ethoxide, which facilitates the formation of a four-membered ring via intramolecular nucleophilic substitution. The reaction proceeds through the following key mechanistic steps:

  • Enolate Formation: The α-carbon of ethyl cyanoacetate is acidic (pKa ≈ 11 in DMSO) due to the resonance-stabilizing and inductive effects of the adjacent nitrile and ester functional groups.[3] Sodium ethoxide, a potent base, abstracts an α-proton to generate a resonance-stabilized enolate ion.[4]

  • First Nucleophilic Alkylation (Sₙ2): The resulting enolate acts as a nucleophile, attacking one of the electrophilic terminal carbons of 1,3-dibromopropane in a classic Sₙ2 reaction. This displaces the first bromide leaving group and forms an intermediate, ethyl 2-cyano-5-bromopentanoate.

  • Second Deprotonation and Intramolecular Cyclization: The remaining α-proton on the mono-alkylated intermediate is still acidic. A second equivalent of sodium ethoxide removes this proton, generating another enolate. This enolate then undergoes a rapid intramolecular Sₙ2 attack on the carbon bearing the second bromine atom. This ring-closing step is favorable for forming five- and six-membered rings, but is also effective for the synthesis of strained four-membered rings like cyclobutane in this case.[5][6] This type of intramolecular reaction is conceptually similar to the Dieckmann Condensation.[5][6][7]

The overall reaction is driven to completion by the irreversible formation of the stable cyclobutane ring and the precipitation of sodium bromide as a byproduct.

Experimental Protocol

This section provides a detailed methodology for the synthesis, including reagent quantities, reaction conditions, and work-up procedures.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl CyanoacetateReagent, ≥98%Sigma-AldrichCorrosive, toxic. Handle with care.[8][9]
1,3-DibromopropaneReagent, 99%Acros OrganicsFlammable, toxic, irritant.[10][11]
Sodium EthoxideSolution, 21 wt% in EthanolAcros OrganicsFlammable, corrosive, water-sensitive.[12][13]
Ethanol (Anhydrous)Reagent, ≥99.5%Fisher ScientificUsed as the reaction solvent.
Ethyl AcetateACS GradeFisher ScientificUsed for extraction.
Sodium Bicarbonate (NaHCO₃)Saturated Solution-For aqueous wash.
BrineSaturated NaCl Solution-For aqueous wash.
Sodium Sulfate (Na₂SO₄)Anhydrous, Granular-For drying the organic phase.
Round-bottom flask (100 mL)--Must be dried before use.
Reflux Condenser---
Magnetic Stirrer & Stir Bar---
Heating Mantle---
Separatory Funnel (250 mL)---
Rotary Evaporator---
Quantitative Data

The following table outlines the quantities and molar equivalents for a representative laboratory-scale synthesis.

ReagentM.W. ( g/mol )AmountMoles (mmol)Molar Eq.
1,3-Dibromopropane201.862.02 g (1.12 mL)10.01.0
Ethyl Cyanoacetate113.121.19 g (1.12 mL)10.51.05
Sodium Ethoxide (21% soln)68.055.27 g (5.79 mL)15.51.55
Ethanol (Anhydrous)46.0725 mL-Solvent

Yield Expectation: Based on literature reports, a yield of approximately 74% can be expected.[1][14]

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried to prevent moisture from deactivating the sodium ethoxide base.[15]

  • Reagent Addition: To the flask, add 25 mL of anhydrous ethanol. With stirring, add the sodium ethoxide solution (5.79 mL, 15.5 mmol).[1][14]

  • Add ethyl cyanoacetate (1.12 mL, 10.5 mmol) to the solution dropwise. A slight exotherm may be observed.

  • Following the addition of the cyanoacetate, add 1,3-dibromopropane (1.12 mL, 10.0 mmol) to the reaction mixture.[1][14]

  • Reaction Execution: Heat the mixture to reflux using a heating mantle and maintain a gentle reflux for 3 hours.[1][14] The reaction mixture may become thick with precipitated sodium bromide.

  • Work-up and Extraction: After 3 hours, cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Dilute the resulting residue with 50 mL of ethyl acetate and transfer it to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate solution, 25 mL of water, and 25 mL of brine.[1][14] This removes residual base, salts, and water-soluble impurities.

  • Drying and Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Final Product: Filter off the drying agent and concentrate the filtrate in vacuo to yield this compound as a red or yellow liquid.[1][14] The product can be used directly for subsequent steps or purified further by vacuum distillation (Boiling Point: 215.5-216 °C at 762 Torr).[1]

Visualization of Experimental Workflow

The following diagram provides a visual summary of the synthesis protocol.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation setup 1. Assemble Dry Glassware (100 mL RBF, Condenser) add_reagents 2. Add Reagents: - Ethanol (25 mL) - Sodium Ethoxide (1.55 eq) - Ethyl Cyanoacetate (1.05 eq) - 1,3-Dibromopropane (1.0 eq) setup->add_reagents reflux 3. Reflux at ~80°C for 3 hours add_reagents->reflux concentrate 4. Cool & Concentrate (Rotary Evaporator) reflux->concentrate extract 5. Dilute (EtOAc) & Wash - Sat. NaHCO₃ - Water - Brine concentrate->extract dry 6. Dry Organic Layer (Anhydrous Na₂SO₄) extract->dry isolate 7. Filter & Concentrate (Rotary Evaporator) dry->isolate product Final Product: This compound isolate->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions and Hazard Management

This synthesis involves hazardous materials and requires strict adherence to safety protocols. The entire procedure must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

ReagentGHS PictogramsKey HazardsHandling Precautions
Sodium Ethoxide 🔥, corrosiveFlammable solid, causes severe skin burns and eye damage, reacts violently with water.[13][15][16]Handle under an inert atmosphere. Store in a cool, dry place away from water and acids.[12] Ground containers to prevent static discharge.[13]
1,3-Dibromopropane 🔥, health hazard, irritantFlammable liquid, harmful if swallowed or inhaled, causes skin and eye irritation, suspected carcinogen.[10][11][17]Avoid inhalation of vapors. Keep away from heat and open flames. Prevent skin and eye contact.[10]
Ethyl Cyanoacetate irritantHarmful if swallowed, inhaled, or in contact with skin. Causes serious eye irritation.[3][8][9] Contact with acids can liberate highly toxic hydrogen cyanide gas.[9]Avoid contact with skin, eyes, and clothing. Do not mix with strong acids.
This compound irritantHarmful if swallowed, in contact with skin, or inhaled.[18]Handle as a potentially toxic chemical. Avoid exposure.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive sodium ethoxide due to moisture exposure.[12][15]2. Insufficient reaction time or temperature.3. Formation of intermolecular side products (e.g., ethyl pentane-1,1,5,5-tetracarboxylate).[19]1. Use fresh, properly stored sodium ethoxide or prepare it fresh from sodium metal and anhydrous ethanol. Ensure all glassware and solvents are scrupulously dry.2. Ensure the mixture is refluxing properly and consider extending the reaction time to 4-5 hours.3. Maintain correct stoichiometry; do not use a large excess of ethyl cyanoacetate.
Product is Dark/Tar-like Polymerization or decomposition side reactions, possibly due to excessive heat or impurities.Ensure the reflux temperature is not excessively high. Purify starting materials if their quality is suspect. The final product can be purified via vacuum distillation.
Difficult Emulsion during Work-up Formation of soaps or other surfactants from side reactions.Add more brine to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of celite.

References

Using Ethyl 1-cyanocyclobutanecarboxylate in cyclization reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Use of Ethyl 1-Cyanocyclobutanecarboxylate in Advanced Cyclization Reactions

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pursuit of novel molecular architectures with improved pharmacological profiles is relentless.[1][2] this compound has emerged as a specialty organic compound of significant value, serving as a versatile intermediate for complex molecules in the pharmaceutical and agrochemical industries.[1] Its utility lies in the rigid, three-dimensional cyclobutane core, which provides a powerful platform for conformational restriction—a key strategy to enhance the potency, selectivity, and metabolic stability of drug candidates.[3]

This guide delves into the practical application of this compound as a precursor in sophisticated cyclization reactions. We will move beyond simple procedural lists to explore the causality behind experimental choices, focusing on the synthesis of highly sought-after spirocyclic systems. Spiro[3.3]heptanes, in particular, have gained prominence as saturated bioisosteres of benzene, enabling the design of patent-free drug analogs that retain high biological potency.[3][4] This document provides researchers, scientists, and drug development professionals with detailed protocols and the underlying mechanistic principles to effectively leverage this unique building block.

Core Cyclization Strategy: Double Alkylation for Spiro[3.3]heptane Synthesis

The construction of the spiro[3.3]heptane scaffold is a cornerstone application of cyclobutane derivatives. This is often achieved through a double alkylation strategy where an active methylene compound reacts with a 1,1-bis(electrophilic)cyclobutane derivative. The following sections detail the synthesis of a key dielectrophile from this compound and its subsequent use in a spirocyclization reaction.

Mechanistic Rationale

The overall strategy involves a convergent synthesis. First, the starting material, this compound, is converted into 1,1-bis(bromomethyl)cyclobutane. This transformation creates a key dielectrophilic intermediate. In parallel, an active methylene compound, such as diethyl malonate, is deprotonated with a strong base to form a nucleophilic enolate. The subsequent reaction between the dielectrophile and the bis-nucleophile proceeds via a double SN2 reaction, forming two new carbon-carbon bonds and constructing the second cyclobutane ring to yield the spiro[3.3]heptane core.

The workflow can be visualized as follows:

Caption: Workflow for Spiro[3.3]heptane-2,6-dione Synthesis.

Experimental Protocols

Protocol 1: Synthesis of Cyclobutane-1,1-dicarboxylic Acid

  • Hydrolysis: To a solution of this compound (1.0 eq) in ethanol, add a 5 M aqueous solution of sodium hydroxide (3.0 eq).

  • Reflux: Heat the mixture to reflux for 12-18 hours until TLC or LC-MS analysis indicates the complete consumption of the starting material. The reaction hydrolyzes both the ester and the nitrile functionalities.

  • Acidification: Cool the reaction mixture to 0 °C in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1. A precipitate of the dicarboxylic acid should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield cyclobutane-1,1-dicarboxylic acid.

Protocol 2: Synthesis of 1,1-Bis(bromomethyl)cyclobutane

  • Reduction: In a fume hood, carefully add cyclobutane-1,1-dicarboxylic acid (1.0 eq) in small portions to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Quenching: Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filtration & Concentration: Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude cyclobutane-1,1-dimethanol, which can be used directly.

  • Bromination: Dissolve the crude diol in a suitable solvent like dichloromethane (DCM). Cool to 0 °C and add phosphorus tribromide (PBr₃, 2.2 eq) dropwise. Allow the reaction to stir at room temperature overnight.

  • Work-up & Purification: Carefully pour the reaction mixture onto ice water and extract with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue by vacuum distillation or column chromatography to yield 1,1-bis(bromomethyl)cyclobutane.

Protocol 3: Double Alkylation to form Diethyl spiro[3.3]heptane-2,6-dicarboxylate

  • Base & Enolate Formation: To a stirred suspension of sodium hydride (NaH, 2.2 eq, 60% dispersion in mineral oil) in anhydrous DMF, add diethyl malonate (1.0 eq) dropwise at 0 °C. Stir until hydrogen evolution ceases, indicating the formation of the enolate.

  • Alkylation: Add a solution of 1,1-bis(bromomethyl)cyclobutane (1.05 eq) in DMF to the enolate solution.

  • Reaction: Heat the mixture to 80-90 °C and stir for 12 hours.[5]

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.[5]

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to afford the target spiro compound.

Cyclization Strategy 2: Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is a powerful intramolecular cyclization method for synthesizing cyclic ketones from α,ω-dinitriles.[6][7] This approach is conceptually similar to the Dieckmann condensation.[7][8] By converting this compound into a suitable dinitrile, this reaction provides access to fused-ring systems.

Mechanistic Rationale

The reaction proceeds via a base-catalyzed intramolecular condensation.[6]

  • Deprotonation: A strong, non-nucleophilic base (e.g., LHMDS, NaH) abstracts an acidic α-proton from one of the nitrile groups, generating a resonance-stabilized carbanion.[6]

  • Nucleophilic Attack: This carbanion then attacks the electrophilic carbon of the second nitrile group within the same molecule.

  • Cyclization: This intramolecular nucleophilic addition results in the formation of a cyclic imine anion.

  • Tautomerization & Hydrolysis: Upon workup, the imine tautomerizes to the more stable β-enaminonitrile.[6] Subsequent acidic hydrolysis of the enaminonitrile yields the final cyclic α-cyano ketone or, with further heating and acid, the corresponding cyclic ketone.

ThorpeZiegler Start α,ω-Dinitrile Carbanion Nitrile-stabilized Carbanion Start->Carbanion  Base (-H+)   CyclicIminylAnion Cyclic Iminyl Anion Carbanion->CyclicIminylAnion Intramolecular Nucleophilic Attack Enaminonitrile Cyclic β-Enaminonitrile CyclicIminylAnion->Enaminonitrile Tautomerization (Work-up) Ketone Cyclic α-Cyano Ketone Enaminonitrile->Ketone Acidic Hydrolysis

Caption: Mechanism of the Thorpe-Ziegler Reaction.

Protocol: Synthesis and Cyclization of a Dinitrile Precursor

This protocol outlines a representative sequence starting from the diol intermediate (from Protocol 2) to demonstrate the Thorpe-Ziegler cyclization.

  • Precursor Synthesis (Mesylation & Cyanation):

    • Dissolve cyclobutane-1,1-dimethanol (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM at 0 °C.

    • Add methanesulfonyl chloride (2.2 eq) dropwise and stir for 2-4 hours.

    • Wash the reaction with cold water, 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to get the crude dimesylate.

    • Dissolve the crude dimesylate in DMSO and add sodium cyanide (NaCN, 2.5 eq). Heat to 90 °C for 6 hours.

    • Cool, dilute with water, and extract with ethyl acetate. Wash the organic layers, dry, and concentrate. Purify by column chromatography to yield 1,1-bis(cyanomethyl)cyclobutane.

  • Thorpe-Ziegler Cyclization:

    • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

    • Base Addition: Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, as a 1.0 M solution in THF) at room temperature.

    • Substrate Addition: Using a syringe pump over 4-6 hours (high dilution conditions to favor intramolecular cyclization), add a solution of 1,1-bis(cyanomethyl)cyclobutane (1.0 eq) in anhydrous THF.[6]

    • Reaction: Stir the reaction at room temperature overnight.

    • Quenching & Hydrolysis: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Acidify the mixture with 2M HCl and stir vigorously for 1 hour to hydrolyze the intermediate enaminonitrile.

    • Extraction & Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to obtain the bicyclic α-cyano ketone.

Data Summary

The following table provides a comparative overview of the key cyclization reactions discussed. Yields and conditions are representative and may vary based on the specific substrate.

Reaction NameKey ReagentsSolventTemperatureTypical YieldProduct Class
Double Alkylation NaH, Diethyl MalonateDMF80-90 °C60-80%Spiro[3.3]heptane diester
Thorpe-Ziegler NaHMDS or LHMDSTHFRoom Temp.50-75%Bicyclic α-cyano ketone

Conclusion

This compound is a demonstrably powerful and versatile building block for constructing complex cyclic molecules.[1] The protocols and mechanistic insights provided herein for double alkylation and Thorpe-Ziegler cyclization offer robust pathways to valuable spirocyclic and fused-ring systems. These scaffolds are of high interest in drug discovery for their ability to impart conformational rigidity and explore novel chemical space.[3][4] By understanding the principles behind these transformations, researchers can effectively adapt and apply these methods to accelerate the development of next-generation therapeutics.

References

Application Notes and Protocols for Monitoring Ethyl 1-cyanocyclobutanecarboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Precision in Synthesis

Ethyl 1-cyanocyclobutanecarboxylate is a key building block in the synthesis of complex molecules within the pharmaceutical and specialty chemical industries. Its strained cyclobutane ring and dual functional groups—a nitrile and an ester—make it a versatile synthon, but also susceptible to a variety of reaction pathways, including ring-opening, hydrolysis, and side reactions. Consequently, the ability to precisely monitor the progress of reactions involving this intermediate is paramount to ensuring reaction efficiency, maximizing yield, minimizing impurities, and guaranteeing the final product's quality and safety.

This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of reactions involving this compound. We will delve into both offline and in-situ analytical techniques, offering not just procedural steps, but also the underlying scientific rationale for method selection and parameter optimization. These protocols are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the tools to achieve rigorous control over their synthetic processes.

Understanding the Analyte: this compound

A foundational understanding of the target molecule's physicochemical properties is essential for developing effective analytical methods.

PropertyValueImplication for Analysis
Molecular Formula C₈H₁₁NO₂---
Molecular Weight 153.18 g/mol Suitable for mass spectrometry.
Boiling Point 215.5-216 °C (at 762 Torr)[1]Indicates the compound is sufficiently volatile for Gas Chromatography (GC).
Structure A cyclobutane ring with an ethyl ester and a nitrile group attached to the same carbon.The nitrile (C≡N) and ester (C=O) groups provide distinct infrared (IR) absorption bands, making FTIR a powerful monitoring tool. The protons on the ethyl group and the cyclobutane ring will have characteristic chemical shifts in NMR spectroscopy.
Solubility Soluble in common organic solvents (e.g., ethyl acetate, ethanol, acetonitrile).This allows for flexibility in choosing solvents for both the reaction and the analytical mobile phase in HPLC.

Part 1: Offline Analysis - High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of reaction monitoring due to its high resolution, sensitivity, and applicability to a wide range of compounds. For reactions involving this compound, a reversed-phase HPLC method is highly suitable for separating the relatively polar starting materials and the less polar product.

Causality Behind Experimental Choices for HPLC
  • Reversed-Phase Chromatography: This is the method of choice because the starting materials, such as ethyl cyanoacetate, are generally more polar than the alkylated product, this compound. The nonpolar stationary phase (like C18) will retain the product longer than the starting materials, allowing for effective separation.

  • C18 Column: A C18 column is a versatile and robust choice for a wide range of small organic molecules, offering excellent hydrophobic retention.

  • Mobile Phase Composition: A mixture of acetonitrile (or methanol) and water is a standard mobile phase for reversed-phase HPLC. The organic component is the strong eluting solvent, and its proportion can be adjusted to achieve optimal retention and separation. A gradient elution (where the proportion of the organic solvent is increased over time) is often beneficial to resolve components with a wider range of polarities and to ensure that any late-eluting impurities are cleared from the column.

  • UV Detection: While the ester and nitrile groups are not strong chromophores, they do exhibit some UV absorbance at lower wavelengths (around 210-220 nm). This allows for sensitive detection without the need for derivatization.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Reaction Quenching & Dilution B Internal Standard Addition A->B for quantification D Injection into HPLC System B->D C Standard Curve Preparation H Quantification using Standard Curve C->H E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G G->H I Report Generation H->I

Caption: Workflow for quantitative HPLC analysis.

Detailed Protocol for HPLC Analysis

Objective: To quantify the concentration of this compound and monitor the consumption of starting materials in a reaction mixture.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, water, and a suitable internal standard (e.g., dimethyl phthalate).

2. Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-1 min: 30% B; 1-10 min: 30-90% B; 10-12 min: 90% B; 12-13 min: 90-30% B; 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of pure this compound and dissolve it in a 10 mL volumetric flask with acetonitrile.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of dimethyl phthalate and dissolve it in a 10 mL volumetric flask with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with acetonitrile to cover the expected concentration range of the reaction samples. Add a constant amount of the internal standard to each calibration standard.

  • Sample Preparation: At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture and quench it by diluting it in a known volume (e.g., 1 mL) of cold acetonitrile containing the internal standard. This dilution will also serve to precipitate any salts that might be present. Filter the sample through a 0.45 µm syringe filter before injection.

4. System Suitability:

Before running the samples, inject a mid-range calibration standard five times. The relative standard deviation (RSD) for the peak area and retention time of the analyte and internal standard should be less than 2.0%.[2]

5. Data Analysis and Quantification:

  • Integrate the peak areas of this compound and the internal standard.

  • Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS).

  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration ratio (Analyte/IS). The correlation coefficient (r²) should be > 0.99.

  • Determine the concentration of this compound in the reaction samples using the calibration curve.

6. Method Validation:

This method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[3][4][5]

Part 2: Offline Analysis - Gas Chromatography-Mass Spectrometry (GC-MS)

Given its volatility, GC-MS is an excellent confirmatory technique and can be particularly useful for identifying and quantifying volatile byproducts and unreacted starting materials.

Causality Behind Experimental Choices for GC-MS
  • Split/Splitless Inlet: A split injection is typically used for analyzing the major components of a reaction mixture to avoid overloading the column. A splitless injection can be used for trace-level impurity analysis.

  • Capillary Column: A non-polar or mid-polarity column (e.g., DB-5ms or HP-5ms) is a good starting point for separating a range of small organic molecules.

  • Temperature Programming: A temperature gradient is crucial for separating compounds with different boiling points. Starting at a lower temperature allows for the elution of volatile components, while ramping up the temperature ensures that higher-boiling compounds like this compound are eluted in a reasonable time with good peak shape.

  • Mass Spectrometry Detection: MS provides both qualitative (mass spectrum for identification) and quantitative (peak area) information. The electron ionization (EI) mode will generate a reproducible fragmentation pattern that can be compared to spectral libraries for confident identification.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Reaction Quenching & Dilution B Internal Standard Addition A->B C Injection into GC B->C D Separation in Capillary Column C->D E Ionization & Mass Analysis D->E F Peak Integration & Identification E->F G Quantification F->G H Report Generation G->H

Caption: Workflow for quantitative GC-MS analysis.

Detailed Protocol for GC-MS Analysis

Objective: To identify and quantify this compound and potential volatile impurities in a reaction mixture.

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • High-purity helium as the carrier gas.

  • Data acquisition and processing software with a mass spectral library.

  • Analytical balance, volumetric flasks, and pipettes.

  • GC vials with septa.

2. GC-MS Conditions (Starting Point):

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp: 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-300 amu

3. Sample and Standard Preparation:

Similar to the HPLC protocol, prepare stock solutions of the analyte and a suitable internal standard (e.g., dodecane) in a volatile solvent like ethyl acetate. Prepare calibration standards and reaction samples by dilution and addition of the internal standard.

4. Data Analysis:

  • Identification: Identify the peaks by comparing their retention times and mass spectra with those of the authentic standard and by searching the mass spectral library.

  • Quantification: Use the integrated peak area of a characteristic ion for both the analyte and the internal standard for quantification to improve selectivity. Construct a calibration curve and calculate the concentration of the analyte in the samples.

Part 3: In-Situ Analysis - Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy provides real-time information about the concentration of reactants, intermediates, and products by monitoring the changes in their characteristic vibrational frequencies.[6][7] This technique is invaluable for understanding reaction kinetics and mechanisms without the need for sampling.

Causality Behind Experimental Choices for In-Situ FTIR
  • Mid-Infrared Region: This region is where molecules exhibit their "fingerprint" absorptions corresponding to fundamental vibrations of functional groups.

  • ATR Probe: An Attenuated Total Reflectance (ATR) probe is ideal for in-situ monitoring as it can be directly immersed into the reaction vessel, is robust to many reaction conditions, and has a short path length, which is suitable for analyzing strongly absorbing liquid samples.[8][9]

  • Characteristic Absorption Bands: The reaction can be monitored by tracking the disappearance of reactant peaks and the appearance of product peaks. For the synthesis of this compound, key functional groups to monitor are:

    • Nitrile (C≡N): A sharp, distinct peak around 2240-2260 cm⁻¹.

    • Ester Carbonyl (C=O): A strong absorption around 1730-1750 cm⁻¹.

    • Reactant Functional Groups: For example, the C-H stretches of the active methylene group in ethyl cyanoacetate.

Experimental Workflow for In-Situ FTIR Monitoring

FTIR_Workflow A Insert ATR Probe into Reactor B Collect Background Spectrum (Solvent + Reactants) A->B C Initiate Reaction B->C D Acquire Spectra at Timed Intervals C->D E Process Spectra (Baseline Correction, etc.) D->E F Generate Concentration Profiles vs. Time E->F G Kinetic Analysis F->G

Caption: Workflow for in-situ FTIR reaction monitoring.

Detailed Protocol for In-Situ FTIR Monitoring

Objective: To monitor the kinetics of a reaction involving this compound in real-time.

1. Instrumentation and Materials:

  • FTIR spectrometer equipped with an in-situ ATR probe (e.g., diamond or silicon).[6]

  • Reaction vessel with a port for the ATR probe.

  • Software for time-resolved spectral acquisition and analysis.

2. Experimental Procedure:

  • Setup: Assemble the reaction apparatus and insert the ATR probe into the reaction vessel, ensuring it is fully immersed in the reaction medium.

  • Background Spectrum: Before initiating the reaction, record a background spectrum of the solvent and all starting materials except the one that initiates the reaction. This will allow for the subtraction of constant spectral features.

  • Reaction Initiation: Add the final reagent to start the reaction.

  • Data Acquisition: Immediately begin acquiring spectra at regular intervals (e.g., every 30 seconds to 2 minutes, depending on the reaction rate).

  • Data Processing: Process the collected spectra by subtracting the background spectrum. This will result in difference spectra showing the changes in absorbance over time.

3. Data Analysis:

  • Identify the characteristic absorption bands for the reactants and the product, this compound (e.g., the C≡N stretch).

  • Plot the absorbance of these characteristic peaks as a function of time. The absorbance is proportional to the concentration (Beer-Lambert Law).

  • This data can be used to determine the reaction rate, endpoint, and to identify any transient intermediates. For quantitative analysis, a calibration curve can be generated by preparing standards of known concentrations and measuring their absorbance.[10]

Part 4: In-Situ Analysis - Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of the concentration of analytes without the need for a calibration curve, by using a certified internal standard.[11][12] It is highly specific and can provide detailed structural information on all components in a reaction mixture simultaneously.

Causality Behind Experimental Choices for qNMR
  • High-Resolution NMR: A high-field NMR spectrometer provides the necessary resolution to separate the signals of different components in the reaction mixture.

  • Deuterated Solvents: The reaction is typically run in a deuterated solvent to avoid a large solvent peak that would obscure the analyte signals.

  • Internal Standard: A carefully selected internal standard of known purity is added to the reaction mixture. The IS should have a simple spectrum with at least one peak that is well-resolved from the analyte and reactant signals. Maleic acid or 1,4-dioxane are common choices.

  • ¹H NMR: Proton NMR is the most common nucleus for qNMR due to its high natural abundance and sensitivity.[11]

Experimental Workflow for In-Situ qNMR Monitoring

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Reaction in NMR Tube B Addition of Internal Standard A->B C Acquire 1H NMR Spectra over Time B->C D Phase & Baseline Correction C->D E Integration of Signals D->E F Purity/Concentration Calculation E->F

Caption: Workflow for in-situ qNMR reaction monitoring.

Detailed Protocol for In-Situ qNMR Monitoring

Objective: To obtain quantitative kinetic data for a reaction involving this compound.

1. Instrumentation and Materials:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent appropriate for the reaction.

  • Certified internal standard (e.g., maleic acid).

2. Experimental Procedure:

  • Preparation: In an NMR tube, dissolve a known mass of the starting materials and the internal standard in the deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum before initiating the reaction to get a baseline reading.

  • Reaction Initiation: Add the initiating reagent to the NMR tube, mix quickly, and place it in the NMR spectrometer.

  • Time-Resolved Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The acquisition parameters should be optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

3. Data Analysis:

  • Process each spectrum (phasing, baseline correction).

  • Integrate a well-resolved signal for the product, a reactant, and the internal standard.

  • The concentration of the analyte can be calculated using the following formula[11]: Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) Where:

    • I = integral value

    • N = number of protons giving rise to the signal

    • M = molar mass

    • m = mass

    • "analyte" refers to this compound and "std" refers to the internal standard.

By plotting the concentration of the product over time, detailed kinetic information can be extracted.

Conclusion: An Integrated Approach to Reaction Monitoring

The choice of analytical technique for monitoring reactions of this compound depends on the specific goals of the analysis. For routine reaction progress monitoring and final product quantification, HPLC offers a robust and reliable solution. GC-MS is an excellent complementary technique for identifying volatile byproducts and confirming product identity. For in-depth mechanistic studies and real-time kinetic analysis, in-situ FTIR and qNMR provide invaluable insights. An integrated approach, utilizing a combination of these techniques, will provide the most comprehensive understanding and control over the synthesis of this important chemical intermediate, ultimately leading to more efficient, robust, and safer chemical processes.

References

Scale-up synthesis of Ethyl 1-cyanocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of Ethyl 1-Cyanocyclobutanecarboxylate

Abstract

This compound is a pivotal intermediate in modern medicinal chemistry, serving as a versatile building block for complex pharmaceutical agents, including antiviral, anticancer, and neuroactive compounds.[1] The cyclobutane motif is increasingly valued in drug design for its ability to provide unique three-dimensional structures, enhance metabolic stability, and improve binding affinity.[2][3] This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound. We delve into the mechanistic rationale behind the chosen synthetic route, offer a detailed step-by-step protocol suitable for kilogram-scale production, address critical safety considerations, and outline robust analytical methods for quality control. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: The Strategic Importance of the Cyclobutane Moiety

The cyclobutane ring, once considered a synthetic curiosity, is now a prized structural motif in drug discovery. Its inherent ring strain (approx. 26.3 kcal/mol) and puckered conformation offer a distinct advantage over flat aromatic systems, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability.[2][3] this compound, possessing two reactive functional groups—a nitrile and an ester—on a quaternary center, is an exceptionally valuable synthon. Its structure allows for diverse chemical modifications, making it a cornerstone for constructing complex molecular architectures found in numerous drug candidates.[1][4] The growing demand for this intermediate necessitates a reliable and scalable synthetic process.[1]

This guide focuses on a classic and robust method for its synthesis: the base-mediated cyclodialkylation of ethyl cyanoacetate with 1,3-dibromopropane. This approach is selected for its high convergence, use of readily available starting materials, and proven scalability.

Synthetic Strategy and Mechanism

The chosen pathway involves a tandem alkylation-cyclization reaction. The mechanism proceeds through two key stages:

  • Deprotonation: A strong base, sodium ethoxide, deprotonates the α-carbon of ethyl cyanoacetate. This carbon is particularly acidic due to the electron-withdrawing effects of both the adjacent nitrile and ester groups, which stabilize the resulting carbanion via resonance.

  • Tandem S_N2 Reaction: The generated nucleophilic carbanion attacks one of the electrophilic carbons of 1,3-dibromopropane in a standard S_N2 reaction, displacing the first bromide ion. The intermediate product then undergoes an intramolecular S_N2 reaction, where the same carbon anion, regenerated by the base, attacks the terminal carbon bearing the second bromine atom, closing the four-membered ring.

The use of sodium ethoxide in ethanol is strategic; the ethoxide anion is a strong, non-nucleophilic base (relative to the carbanion), and ethanol is an effective solvent for all reactants that can be easily removed post-reaction.

Overall Process Workflow

The following diagram outlines the end-to-end workflow for the scale-up synthesis of this compound.

Scale_Up_Workflow Figure 1: End-to-End Synthesis Workflow A Raw Material Procurement & QC B Reactor Preparation (Inert Atmosphere) A->B Verified Materials C Synthesis Stage: Base & Reagent Addition B->C Prepared Reactor D Reaction Monitoring (GC-MS) C->D Reflux E Reaction Quench & Solvent Removal D->E Completion >98% F Aqueous Workup & Phase Separation E->F G Purification: Vacuum Distillation F->G Crude Product H Final Product QC (Purity & Identity) G->H Purified Fractions I Packaging & Storage H->I Release

Caption: High-level overview of the manufacturing process.

Critical Safety Considerations: Handling Cyanides

WARNING: This synthesis involves reagents that are toxic and must be handled with extreme caution in a controlled environment by trained personnel.

  • Cyanide Toxicity: Sodium cyanide and its derivatives are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[5][6] Exposure symptoms include weakness, headache, dizziness, and nausea.[6]

  • Hydrogen Cyanide (HCN) Gas: A critical hazard is the potential generation of highly toxic and flammable hydrogen cyanide gas upon contact of cyanide-containing materials with acids.[5] The workup procedure must be carefully designed to avoid acidification until all residual cyanide is safely contained or neutralized.

  • Personal Protective Equipment (PPE): At all times, personnel must wear appropriate PPE, including a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles with a face shield.[6][7][8] All operations should be conducted within a certified chemical fume hood with robust ventilation.[8][9]

  • Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[6][7] Personnel should be trained on first aid procedures for cyanide exposure. An emergency response plan must be in place.

  • Waste Disposal: All cyanide-containing waste is considered P-listed hazardous waste and must be segregated, clearly labeled, and disposed of according to institutional and federal regulations.[6]

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a target yield of approximately 1.0-1.2 kg of this compound.

Reagents and Equipment
Reagent / EquipmentQuantity / SpecificationMolesMolar Eq.Notes
20L Jacketed Glass ReactorWith overhead stirrer, reflux condenser, N₂ inlet--Ensure vessel is clean, dry, and leak-tested.
1,3-Dibromopropane1.33 L (2.69 kg)13.321.0Purity >99%
Ethyl Cyanoacetate1.63 L (1.81 kg)15.981.2Purity >99%
Sodium Ethoxide (21% in EtOH)5.60 L (4.76 kg)15.981.2Handle under inert atmosphere.
Ethanol (Anhydrous)5.0 L--As reaction solvent.
Toluene4.0 L--For extraction.
Saturated Brine Solution2 x 3.0 L--For aqueous workup.
Anhydrous Magnesium Sulfate500 g--For drying organic phase.
Step-by-Step Procedure
  • Reactor Setup: Assemble the 20L reactor system. Purge the entire system with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Reagent Charging:

    • To the reactor, charge the anhydrous ethanol (5.0 L).

    • Begin gentle stirring (100-150 RPM) and add the sodium ethoxide solution (5.60 L) via a cannula or addition funnel.

    • In a separate container, premix the 1,3-dibromopropane (1.33 L) and ethyl cyanoacetate (1.63 L).

  • Reaction Initiation:

    • Slowly add the 1,3-dibromopropane/ethyl cyanoacetate mixture to the stirred sodium ethoxide solution over a period of 2-3 hours.

    • Causality: A slow addition rate is crucial to control the initial exotherm and prevent runaway reactions. It also minimizes the formation of polymeric side products.

    • After the addition is complete, heat the reactor jacket to 80-85 °C to bring the reaction mixture to a gentle reflux.

  • Reaction Monitoring:

    • Maintain the reflux for 4-6 hours.[10][11]

    • Monitor the reaction progress by taking small, quenched aliquots every hour and analyzing them by Gas Chromatography (GC). The reaction is considered complete when the consumption of 1,3-dibromopropane is >98%.

  • Quench and Solvent Removal:

    • Once complete, cool the reactor to room temperature (20-25 °C).

    • Carefully and slowly quench the reaction by adding 5.0 L of deionized water. Caution: This can be exothermic.

    • Reconfigure the reactor for distillation and remove the bulk of the ethanol/water solvent under reduced pressure.

  • Aqueous Workup:

    • Transfer the remaining slurry to a larger separatory funnel or extraction vessel.

    • Add toluene (2.0 L) and agitate to dissolve the organic product. Separate the layers.

    • Extract the aqueous layer again with toluene (2.0 L).

    • Combine the organic layers and wash twice with saturated brine solution (2 x 3.0 L). This step removes residual salts and water-soluble impurities.

  • Drying and Filtration:

    • Dry the combined organic phase over anhydrous magnesium sulfate (500 g).

    • Stir for 30 minutes, then filter the mixture to remove the drying agent.

    • Rinse the filter cake with a small amount of fresh toluene.

  • Final Purification:

    • Concentrate the filtered organic solution under reduced pressure to remove the toluene.

    • The resulting crude oil is then purified by vacuum distillation.

    • Collect the fraction boiling at approximately 90-95 °C at 10 mmHg. The expected yield is 1.17 kg (74% yield).[10]

Analytical Quality Control

To ensure the final product meets the required specifications for use in pharmaceutical development, a panel of analytical tests must be performed.

Test / MethodSpecificationPurpose
Appearance Colorless to pale yellow liquidBasic quality check.
Purity (GC-FID) ≥ 99.0%Quantifies product purity and impurities.
Identity (¹H NMR) Conforms to reference spectrumConfirms molecular structure.
Identity (FTIR) Conforms to reference spectrum (C≡N, C=O stretches)Confirms presence of key functional groups.
Water Content (Karl Fischer) ≤ 0.1%Ensures absence of water.
Boiling Point 215-216 °C @ 762 Torr[11]Physical property confirmation.

Conclusion

This application note details a robust and scalable process for the synthesis of this compound. By adhering to the outlined protocol, particularly the slow addition of reagents and rigorous monitoring, high yields and purity can be achieved. The paramount importance of safety protocols, especially when handling cyanide-containing reagents at scale, cannot be overstated. The successful implementation of this synthesis provides a reliable supply of a critical building block for advancing modern drug discovery programs.[12]

References

Application Note: Ethyl 1-Cyanocyclobutanecarboxylate as a Versatile Building Block for Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Spirocycles, carbocyclic or heterocyclic systems joined by a single common atom, have emerged as crucial scaffolds in modern drug discovery.[1][2] Their rigid, three-dimensional architecture offers a distinct advantage over traditional flat aromatic structures by enabling more precise interactions with biological targets and often improving key physicochemical properties such as solubility and metabolic stability.[1][3] This application note details the utility of ethyl 1-cyanocyclobutanecarboxylate, a readily accessible building block, in the synthesis of diverse and medicinally relevant spirocyclic frameworks. We explore synthetic strategies that leverage the inherent ring strain and dual functionalization of this cyclobutane derivative, with a focus on multi-component reactions (MCRs) for the efficient construction of complex spiro-heterocycles.

Introduction: The Strategic Value of Spirocycles and Cyclobutanes

The pharmaceutical industry is increasingly moving away from "flatland" molecules towards sp³-rich, three-dimensional structures to access novel chemical space and develop candidates with improved drug-like properties.[4] Spirocycles are exemplary in this regard, providing conformational restriction that can enhance binding affinity and selectivity for protein targets.[1][2] A broad class of spirocycles that has garnered significant interest is those containing a four-membered ring.[3]

This compound is a particularly attractive starting material for several reasons:

  • Inherent Ring Strain: The cyclobutane ring possesses significant strain energy (~26 kcal/mol), which can serve as a thermodynamic driving force for ring-opening or ring-expansion reactions.[5][6]

  • Orthogonal Functionality: The presence of both a nitrile and an ester group allows for selective and sequential chemical transformations.

  • Quaternary Spirocenter: The C1 carbon is a fully substituted, "spiro-ready" center, pre-configured to become the junction point of the final spirocyclic system.

This guide provides researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical protocols to utilize this versatile building block.

Synthetic Strategies & Mechanistic Rationale

The construction of spirocycles from this compound can be approached through several powerful synthetic strategies. We will focus on a highly efficient multi-component reaction approach that leads to valuable spiro-oxindole frameworks.

Strategy: Multi-Component Synthesis of Spiro[cyclobutane-1,3'-oxindoles]

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are a cornerstone of modern synthetic efficiency.[7] They offer advantages in terms of atom economy, reduced waste, and rapid access to molecular complexity.[8][9]

We propose a one-pot, three-component reaction involving an isatin derivative, a primary amine, and this compound. This reaction proceeds through a cascade of well-established transformations to diastereoselectively furnish a spiro-oxindole scaffold, a privileged core in many bioactive molecules.

Workflow Overview:

G cluster_0 Step 1: In Situ Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization A Isatin Derivative C Ketimine Intermediate A->C Condensation (-H2O) B Primary Amine B->C G Michael Adduct C->G D This compound F Cyclobutane Enolate D->F Deprotonation E Base (e.g., DABCO) E->F F->G Attack on Ketimine H Final Spiro-oxindole Product G->H Thorpe-Ziegler Nitrile Cyclization

Caption: High-level workflow for the three-component synthesis of spiro-oxindoles.

Mechanistic Insights (The "Why"):

  • Ketimine Formation: The reaction initiates with the condensation of isatin and a primary amine to form a highly electrophilic ketimine intermediate. This step is crucial as it activates the C3 position of the isatin core for subsequent nucleophilic attack.

  • Nucleophile Generation: this compound, while not highly acidic, possesses a methine proton alpha to both the nitrile and ester groups. A suitable base (e.g., DABCO) can deprotonate this position to generate a stabilized carbanion (enolate). The choice of a non-nucleophilic organic base is critical to avoid side reactions with the ester.

  • Michael Addition: The generated cyclobutane carbanion acts as a soft nucleophile, attacking the electrophilic ketimine in a conjugate-like fashion. This is the key bond-forming step that unites the cyclobutane moiety with the isatin core.

  • Thorpe-Ziegler Cyclization: The resulting Michael adduct is perfectly poised for a rapid intramolecular cyclization. The newly introduced secondary amine attacks the pendant nitrile group, leading to the formation of a six-membered dihydropyridine ring fused to the oxindole system, thus completing the spirocyclic framework. The reaction is driven by the formation of a stable, conjugated system.

This mechanistic pathway highlights how the functionalities of this compound are expertly orchestrated to achieve a complex transformation in a single operation.

Detailed Experimental Protocols

This section provides a representative, self-validating protocol for the synthesis of a model spiro-oxindole compound.

Protocol 1: Synthesis of Ethyl 2'-amino-1-benzyl-2-oxo-4'-phenyl-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[3,4-c]quinoline]-5'-carboxylate

Materials and Reagents:

ReagentSupplierPurityQuantityNotes
This compoundCommercial>98%153 mg (1.0 mmol)Prepare if not available (see Ref[10])
1-BenzylisatinCommercial>98%237 mg (1.0 mmol)
AnilineCommercial>99%93 mg (1.0 mmol)Freshly distilled if necessary
1,4-Diazabicyclo[2.2.2]octane (DABCO)Commercial>99%22 mg (0.2 mmol)Acts as an organic base catalyst
Ethanol (Anhydrous)Commercial>99.8%10 mLSolvent

Experimental Workflow Diagram:

G A 1. Combine Reactants - Isatin - Aniline - Cyclobutane - EtOH B 2. Add Catalyst - Add DABCO A->B C 3. Reaction - Reflux at 80°C - Monitor by TLC (4-6h) B->C D 4. Work-up - Cool to RT - Concentrate solvent C->D E 5. Purification - Column Chromatography (Hexane:EtOAc) D->E F 6. Characterization - NMR, HRMS, IR - White Solid E->F

Caption: Step-by-step experimental procedure from reaction setup to final product.

Step-by-Step Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-benzylisatin (237 mg, 1.0 mmol, 1.0 equiv), this compound (153 mg, 1.0 mmol, 1.0 equiv), and aniline (93 mg, 1.0 mmol, 1.0 equiv).

  • Add 10 mL of anhydrous ethanol to the flask and stir the resulting suspension for 5 minutes at room temperature.

  • Add DABCO (22 mg, 0.2 mmol, 0.2 equiv) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The disappearance of the isatin spot (typically orange/red) indicates reaction completion.

  • Once the reaction is complete, allow the flask to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue is to be purified by flash column chromatography on silica gel (230-400 mesh).

Purification Details:

  • Slurry: Adsorb the crude oil onto a small amount of silica gel.

  • Eluent Gradient: Start with 95:5 Hexane:Ethyl Acetate, gradually increasing the polarity to 70:30 Hexane:Ethyl Acetate.

  • Fractions: Collect fractions based on TLC analysis and combine those containing the pure product.

  • Final Product: Evaporate the solvent from the combined pure fractions to yield the final product as a white to off-white solid. Expected yield: 75-85%.

Expected Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the aromatic protons, the benzylic CH₂, the ethyl ester (quartet and triplet), and aliphatic protons from the cyclobutane ring.

  • ¹³C NMR (100 MHz, CDCl₃): Expect a peak for the oxindole carbonyl (~175 ppm), the spiro-carbon (~60-70 ppm), and numerous aromatic and aliphatic signals.

  • HRMS (ESI): Calculated mass for C₃₀H₂₉N₃O₃ should match the observed m/z value.

  • IR (ATR, cm⁻¹): Expect characteristic stretches for N-H (~3350), C=O (ester, ~1720), C=O (amide, ~1680), and C≡N (disappearance of starting material peak at ~2240).

Broader Applications and Future Directions

The protocol described is a template that can be widely adapted. The synthetic scope can be expanded by varying each of the three components:

  • Isatin Component: Substituents on the aromatic ring or different N-protecting groups can be used to tune electronic and steric properties.

  • Amine Component: A wide range of primary aromatic and aliphatic amines can be employed to introduce diverse side chains for structure-activity relationship (SAR) studies.

  • Cyclobutane Component: While this note focuses on this compound, other activated cyclobutanes could potentially be used to generate different spiro-ring sizes or functionalities.

Furthermore, the inherent strain of the cyclobutane ring in the final product can be exploited in subsequent reactions, such as ring-expansion metathesis or acid-catalyzed rearrangements, to access even more complex and unique molecular architectures.[6][11][12]

Conclusion

This compound is a powerful and versatile building block for the synthesis of medicinally relevant spirocycles. Its dual functionality and inherent ring strain enable its participation in efficient and complex transformations, such as the multi-component synthesis of spiro-oxindoles detailed herein. By providing a clear mechanistic rationale and a robust experimental protocol, this application note equips researchers with the tools to explore new chemical space and accelerate the discovery of next-generation therapeutics.

References

Application Note: Ethyl 1-cyanocyclobutanecarboxylate - A Versatile Intermediate for Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical entities with enhanced pharmacological profiles is a cornerstone of modern drug discovery. Structural rigidity, three-dimensional complexity, and metabolic stability are critical attributes that medicinal chemists seek to engineer into drug candidates. The cyclobutane moiety, a strained four-membered carbocycle, has emerged as a valuable structural motif for achieving these properties.[1][2] Ethyl 1-cyanocyclobutanecarboxylate is a key bifunctional intermediate that provides an efficient entry point to a diverse range of cyclobutane-containing building blocks. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, properties, and strategic applications of this compound as a precursor for pharmaceutically active compounds. We present validated protocols, mechanistic insights, and safety considerations to facilitate its use in the laboratory.

The Strategic Value of the Cyclobutane Ring in Medicinal Chemistry

The incorporation of a cyclobutane ring into a drug candidate is a strategic decision rooted in several key physicochemical principles. Unlike flexible aliphatic chains or flat aromatic rings, the puckered and rigid nature of the cyclobutane scaffold offers distinct advantages:

  • Conformational Restriction: The ring's rigidity helps to lock key pharmacophoric groups in a specific orientation, potentially increasing binding affinity and selectivity for a biological target.[2]

  • Increased sp³ Character: Increasing the fraction of sp³-hybridized carbons is a widely adopted strategy to improve the solubility, metabolic stability, and overall developability of drug candidates. The cyclobutane ring is an excellent sp³-rich scaffold.[1]

  • Metabolic Stability: The C-C bonds within the cyclobutane ring are generally robust and resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[1]

  • Novel Chemical Space: Cyclobutane derivatives occupy a unique, non-planar region of chemical space, offering opportunities to design molecules with novel intellectual property and biological activity.[1][2]

Numerous bioactive molecules, including natural products and synthetic drugs, feature the cyclobutane unit, exhibiting activities ranging from antimicrobial and antitumor to antiviral.[3][4][5] this compound serves as a highly versatile starting point to access this valuable chemical space.

Physicochemical Properties & Safety Data

A thorough understanding of the starting material's properties is critical for safe handling and successful experimentation.

PropertyValueReference
Chemical Formula C₈H₁₁NO₂[6]
Molecular Weight 153.18 g/mol [7]
Appearance Colorless to red liquid[7][8]
Boiling Point 215.5 - 216.0 °C (at 762 Torr)[7]
CAS Number 28246-87-9[6]

Safety Profile: this compound and its precursors/reagents must be handled with appropriate care. Users should always consult the full Safety Data Sheet (SDS) before commencing work.

Hazard StatementPrecautionary MeasureTypical Source Reagent
Flammable Liquid H226: Keep away from heat/sparks/open flames.Ethanol, Ethyl Acetate[9]
Acute Toxicity / Irritant H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled. H315/319: Causes skin/eye irritation.Ethyl Cyanoacetate[10]
Highly Toxic H300/310/330: Fatal if swallowed, in contact with skin, or if inhaled.Precursors like Ethyl Cyanoformate[11]
General Handling P261/P280: Avoid breathing vapors. Wear protective gloves/clothing/eye protection.All protocols[10]

Synthetic Pathways and Strategic Transformations

This compound is a powerful intermediate because its two functional groups—the nitrile and the ester—can be selectively or sequentially transformed to generate a variety of useful downstream products. The general synthetic utility is outlined below.

G A Ethyl Cyanoacetate + 1,3-Dibromopropane B This compound (Target Intermediate) A->B NaOEt, EtOH Reflux C 1-Aminomethylcyclobutane- 1-carboxylic Acid B->C 1. Reduction (e.g., LiAlH₄) 2. Hydrolysis (H₃O⁺) D Cyclobutane-1,1- dicarboxylic Acid B->D Strong Acid/Base Hydrolysis (H₃O⁺ / OH⁻) E 1-Cyanocyclobutane- 1-carboxylic Acid B->E Selective Ester Hydrolysis (e.g., LiOH) F Cyclobutane- 1-carboxylic Acid E->F Decarboxylation (Heat) G start Start step1 1. Prepare Sodium Ethoxide Solution in Ethanol start->step1 step2 2. Add Ethyl Cyanoacetate to the Reaction Mixture step1->step2 step3 3. Add 1,3-Dibromopropane Dropwise step2->step3 step4 4. Reflux the Mixture for 3-4 hours step3->step4 step5 5. Work-up: - Concentrate in vacuo - Dilute with Ethyl Acetate - Wash with NaHCO₃, Brine step4->step5 step6 6. Dry Organic Layer (Na₂SO₄) and Concentrate step5->step6 end End: Pure Ethyl 1-cyanocyclo- butanecarboxylate step6->end

References

Enantioselective synthesis using Ethyl 1-cyanocyclobutanecarboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Enantioselective Synthesis of Chiral Cyclobutanes Utilizing Ethyl 1-Cyanocyclobutanecarboxylate Derivatives

Abstract

The cyclobutane motif is a cornerstone in modern medicinal chemistry, prized for its ability to confer unique three-dimensional structures that can enhance pharmacological profiles, including potency and metabolic stability.[1][2] This document provides an in-depth guide for researchers and drug development professionals on the enantioselective synthesis of highly functionalized chiral cyclobutanes, starting from the versatile and readily accessible building block, this compound. We will explore key synthetic strategies, focusing on the preparation of prochiral cyclobutene intermediates followed by transition-metal catalyzed asymmetric functionalization. This note details the causality behind methodological choices, provides robust, step-by-step protocols, and presents data to guide the synthesis of these valuable molecular scaffolds.

Introduction: The Strategic Value of the Cyclobutane Core

Chiral cyclobutanes are prevalent structural units in a wide array of natural products and pharmaceutical agents.[3] Their inherent ring strain not only defines a rigid, puckered conformation but also provides unique reactivity for further synthetic elaboration.[4][5] The incorporation of a cyclobutane ring can serve multiple strategic purposes in drug design:

  • Conformational Restriction: It can lock flexible aliphatic chains into a more bioactive conformation, reducing the entropic penalty of binding to a biological target.[6]

  • Bioisosteric Replacement: The cyclobutane scaffold can act as a non-planar isostere for aromatic rings or gem-dimethyl groups, improving properties like solubility and metabolic stability.[6]

  • Vectorial Projection of Substituents: The defined stereochemistry of a polysubstituted cyclobutane allows for the precise spatial orientation of pharmacophoric groups to optimize interactions within a receptor's binding pocket.[1]

The precursor at the center of this guide, this compound, is particularly valuable. The nitrile and ester groups at the quaternary center serve as versatile synthetic handles, enabling a wide range of transformations into other functional groups or participation in cyclization reactions to build more complex architectures, such as spirocycles.[7]

Overall Synthetic Strategy: From Achiral Precursor to Chiral Product

The primary challenge in this field is the precise control of stereochemistry. Our featured strategy involves a two-stage approach that transforms an achiral, commercially available starting material into a high-value, enantioenriched cyclobutane derivative. This workflow is designed for modularity, allowing for the introduction of diverse functionalities.

G cluster_0 Stage 1: Prochiral Substrate Synthesis cluster_1 Stage 2: Asymmetric Functionalization A This compound (Achiral Starting Material) B α-Bromination A->B C Base-Mediated Elimination (DBU) B->C D Ethyl 1-Cyanocyclobut-1-ene-carboxylate (Prochiral Intermediate) C->D E Rh-Catalyzed Asymmetric 1,4-Conjugate Addition D->E F Chiral Polysubstituted Cyclobutane (Enantioenriched Product) E->F G Aryl Boronic Acid G->E H [Rh(OH)(diene)]₂ Chiral Diene Ligand H->E G Rh [Rh(I)-L*] ArRh Ar-Rh(I)-L* Rh->ArRh ArBOH2 ArB(OH)₂ ArBOH2->ArRh Transmetalation H2O H₂O Intermediate Rh-π-Complex ArRh->Intermediate Cyclobutene Prochiral Cyclobutene Cyclobutene->Intermediate Carbometalation Migratory Insertion (Carbometalation) Enolate Rhodium Enolate Intermediate->Enolate  Carbometalation (Stereodetermining Step) Protonolysis Protonolysis Product Chiral Product Enolate->Product Protonolysis (H₂O) Product->Rh Catalyst Regeneration

References

Application Notes & Protocols: Polymerization Reactions Involving Ethyl 1-Cyanocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1-cyanocyclobutanecarboxylate (ECCB) is a strained, four-membered ring monomer featuring geminal cyano and ester functionalities. These electron-withdrawing groups activate the cyclobutane ring, suggesting potential for various polymerization pathways, including anionic and ring-opening polymerizations. However, the inherent reactivity of the functional groups presents unique challenges and opportunities. This guide provides a comprehensive analysis of the polymerization behavior of ECCB. It details a critical examination of anionic polymerization attempts, which reveal a competing nucleophilic attack at the ester carbonyl, and explores the more promising, albeit underexplored, routes of Lewis acid-catalyzed and transition metal-catalyzed ring-opening polymerization (ROP). Exemplary and exploratory protocols are provided, grounded in mechanistic principles and analogies to related cyclic systems, to guide researchers in synthesizing novel polymers from this versatile monomer.

Introduction: The Unique Profile of this compound (ECCB)

Cyclobutane derivatives are valuable building blocks in organic synthesis and polymer chemistry, primarily due to the inherent ring strain (approx. 26 kcal/mol) that can serve as a thermodynamic driving force for ring-opening reactions[1]. This compound (ECCB), which can be synthesized via the condensation of ethyl cyanoacetate with 1,3-dibromopropane, is a particularly interesting monomer[2][3]. Its structure is distinguished by:

  • A strained four-membered ring , offering a latent reactive site for ring-opening polymerization (ROP).

  • Geminal cyano (-CN) and ethyl ester (-COOEt) groups attached to a quaternary carbon. These powerful electron-withdrawing groups are expected to significantly influence the monomer's reactivity, potentially activating the ring towards nucleophilic attack or stabilizing anionic intermediates.

The combination of these features suggests that polymers derived from ECCB could exhibit unique properties, such as altered thermal stability, degradability, and polarity, making them of interest to materials scientists and drug development professionals. This document serves as a detailed technical guide to the known challenges and prospective strategies for the polymerization of ECCB.

Protocol 1.1: Synthesis of this compound (ECCB)

This protocol is adapted from established procedures for the synthesis of 1,1-disubstituted cyclobutanes[2][4].

Workflow Diagram: ECCB Synthesis

reagents Ethyl Cyanoacetate + 1,3-Dibromopropane base Sodium Ethoxide in Ethanol reaction Cyclization Reaction (Reflux, 3h) reagents->reaction Add base->reaction Add workup Workup (Concentrate, Extract with EtOAc, Wash with NaHCO3, Brine) reaction->workup 1. product Purified ECCB (Vacuum Distillation) workup->product 2. cluster_main Anionic Initiation Attempt on ECCB cluster_failed Observed Reaction cluster_desired Hypothesized Pathway initiator Thiophenolate Initiator (PhS⁻) monomer ECCB Monomer initiator->monomer ester_attack Nucleophilic Acyl Substitution (Attack on Ester) monomer->ester_attack  Observed  Pathway rop Anionic Ring-Opening Polymerization (AROP) monomer->rop  Desired  Pathway  (Does Not Occur) no_polymer No Polymerization ester_attack->no_polymer polymer Polymer Formed rop->polymer start ECCB Monomer + Lewis Acid (LA) activation Activation (LA coordinates to C=O) start->activation opening Ring-Opening (C-C bond cleavage) activation->opening intermediate Carbocationic Intermediate (Stabilized by CN, COOEt) opening->intermediate propagation Propagation (Attack by another monomer) intermediate->propagation propagation->intermediate Chain Growth polymer Ring-Opened Polymer propagation->polymer

References

The Cyclobutane Core: A Versatile Scaffold in Modern Agrochemicals, Featuring Ethyl 1-Cyanocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Moiety in Crop Protection

In the relentless pursuit of novel and effective agrochemicals, the cyclobutane ring has emerged as a privileged structural motif. Its inherent conformational rigidity and three-dimensional character offer a unique scaffold for the design of potent and selective herbicides, fungicides, and insecticides. This guide delves into the synthetic utility of a key building block, ethyl 1-cyanocyclobutanecarboxylate, and its pivotal role in the construction of advanced agrochemical active ingredients. We will explore the transformation of this versatile precursor into key intermediates and its application in the synthesis of cutting-edge cyclobutane carboxamide fungicides.

The significance of the cyclobutane core is exemplified by the recent development of novel fungicides that exhibit high efficacy against a range of fungal pathogens.[1][2] These compounds often function as succinate dehydrogenase inhibitors (SDHIs), a critical class of fungicides that disrupt the fungal respiratory chain.[3][4] The unique chemical architecture of these molecules, centered around the cyclobutane ring, allows for precise interaction with the target enzyme, leading to potent fungicidal activity.[5]

This application note will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic pathways originating from this compound, complete with detailed experimental protocols and an in-depth analysis of the chemical transformations involved.

From Starting Material to Key Intermediate: The Synthetic Journey of this compound

This compound is a readily accessible starting material, typically synthesized via the condensation of ethyl cyanoacetate with 1,3-dibromopropane in the presence of a base.[6] Its true value, however, lies in its efficient conversion to cyclobutanecarboxylic acid, a versatile intermediate for a wide array of chemical elaborations.

Protocol 1: Synthesis of Cyclobutanecarboxylic Acid from this compound

This two-step, one-pot procedure involves the hydrolysis of both the ester and nitrile functionalities of this compound to yield 1,1-cyclobutanedicarboxylic acid, which is then decarboxylated to afford the desired cyclobutanecarboxylic acid.[7][8][9]

Step 1: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid

  • Reagents and Materials:

    • This compound

    • Potassium hydroxide (KOH)

    • Ethanol (95%)

    • Water

    • Concentrated hydrochloric acid (HCl)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Distillation apparatus

  • Procedure:

    • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

    • Add this compound to the solution.

    • Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of both the ester and nitrile groups.

    • After the reflux period, remove the ethanol by distillation.

    • Evaporate the remaining aqueous solution to dryness, yielding the potassium salt of 1,1-cyclobutanedicarboxylic acid.

    • Dissolve the residue in a minimal amount of hot water and carefully acidify with concentrated hydrochloric acid until the solution is acidic to Congo red paper.

    • Upon cooling, 1,1-cyclobutanedicarboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Step 2: Decarboxylation to Cyclobutanecarboxylic Acid

  • Reagents and Materials:

    • 1,1-Cyclobutanedicarboxylic acid

    • Distillation flask with a thermometer

    • Heating bath (oil or sand)

    • Receiving flask

  • Procedure:

    • Place the dry 1,1-cyclobutanedicarboxylic acid in a distillation flask.

    • Heat the flask in a heating bath to 160-170 °C. Evolution of carbon dioxide will be observed.

    • Continue heating until the evolution of gas ceases.

    • Increase the bath temperature to 210-220 °C and distill the crude cyclobutanecarboxylic acid.

    • Redistill the crude product to obtain pure cyclobutanecarboxylic acid (boiling point: 191.5–193.5 °C).[7][9]

Data Summary: Physicochemical Properties

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC₈H₁₁NO₂153.18~208-210
Cyclobutanecarboxylic acidC₅H₈O₂100.12191.5–193.5

Application in Fungicide Synthesis: The Rise of Cyclobutane Carboxamides

The cyclobutane carboxamide scaffold has proven to be a highly effective pharmacophore in the development of modern fungicides.[1][5] These compounds typically feature a cyclobutyl ring attached to an amide linkage, which in turn is connected to a substituted aromatic or heteroaromatic moiety. A prime example of this class is the recently developed fungicide, cyclobunofen.[7]

Synthetic Strategy for Cyclobutane Carboxamide Fungicides

The general synthetic approach to cyclobutane carboxamide fungicides involves the coupling of a substituted cyclobutylamine with an appropriate carboxylic acid or its activated derivative. The key cyclobutylamine intermediate can be synthesized from cyclobutanecarboxylic acid.

Synthetic_Pathway A This compound B Cyclobutanecarboxylic Acid A->B  Hydrolysis & Decarboxylation   C Cyclobutylamine B->C  Curtius or Hofmann Rearrangement   D Substituted Phenylcyclobutylamine Intermediate C->D  Substitution/Coupling Reactions   E Cyclobutane Carboxamide Fungicide (e.g., Cyclobunofen) D->E  Amidation   F Substituted Benzoyl Chloride F->E

Protocol 2: Synthesis of Cyclobutylamine from Cyclobutanecarboxylic Acid

A reliable method for the conversion of a carboxylic acid to a primary amine is the Curtius rearrangement. This procedure involves the formation of an acyl azide, which upon heating, rearranges to an isocyanate, followed by hydrolysis to the amine. A one-step procedure from the carboxylic acid is also available.[2][10]

  • Reagents and Materials:

    • Cyclobutanecarboxylic acid

    • Sodium azide (NaN₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Chloroform (CHCl₃)

    • Sodium hydroxide (NaOH)

    • Three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and powder funnel

    • Heating bath

    • Ice bath

  • Procedure:

    • In a three-necked flask, combine chloroform, cyclobutanecarboxylic acid, and concentrated sulfuric acid.

    • Heat the mixture to 45-50 °C in a heating bath.

    • Carefully add sodium azide in small portions over a period of 1.5 hours. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

    • After the addition is complete, continue heating at 50 °C for another 1.5 hours.

    • Cool the flask in an ice bath and slowly add crushed ice.

    • Carefully basify the mixture with a concentrated solution of sodium hydroxide to a pH of 12-13.

    • The cyclobutylamine will separate as an organic layer. Separate the layers and dry the organic phase over potassium hydroxide pellets.

    • Distill the crude product to obtain pure cyclobutylamine (boiling point: 80.5–81.5 °C).[2]

Protocol 3: Synthesis of a Cyclobutane Carboxamide Fungicide (Illustrative Example)

This protocol illustrates the final amidation step to form a cyclobutane carboxamide, using generic substituted starting materials for demonstrative purposes.

  • Reagents and Materials:

    • Substituted cyclobutylamine (e.g., 2-(2,4-dibromophenyl)cyclobutylamine for the synthesis of a cyclobunofen analog)

    • Substituted benzoyl chloride (e.g., 2-nitrobenzoyl chloride)

    • Triethylamine (Et₃N) or other suitable base

    • Dichloromethane (CH₂Cl₂) or other aprotic solvent

    • Round-bottom flask with a magnetic stirrer

    • Dropping funnel

  • Procedure:

    • Dissolve the substituted cyclobutylamine in dichloromethane in a round-bottom flask.

    • Add triethylamine to the solution to act as a base.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of the substituted benzoyl chloride in dichloromethane to the flask using a dropping funnel.

    • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

    • Wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired cyclobutane carboxamide fungicide.

Workflow Diagram: From Intermediate to Final Product

Amidation_Workflow cluster_reactants Reactants A Substituted Cyclobutylamine D Dissolution in Aprotic Solvent (e.g., CH2Cl2) A->D B Substituted Benzoyl Chloride E Amidation Reaction (0°C to RT) B->E C Base (e.g., Et3N) C->D D->E F Aqueous Workup (Acid/Base Washes) E->F G Drying and Concentration F->G H Purification (Recrystallization or Chromatography) G->H I Final Product: Cyclobutane Carboxamide H->I

Conclusion and Future Perspectives

This compound serves as a valuable and versatile starting material for the synthesis of agrochemicals containing the increasingly important cyclobutane moiety. The synthetic pathways outlined in this guide provide a clear and practical framework for the preparation of key intermediates such as cyclobutanecarboxylic acid and cyclobutylamine, and their subsequent elaboration into potent cyclobutane carboxamide fungicides. The continued exploration of the chemical space around the cyclobutane scaffold, facilitated by the availability of such key building blocks, holds significant promise for the discovery of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for Ethyl 1-Cyanocyclobutanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-cyanocyclobutanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis, troubleshoot common issues, and understand the underlying chemical principles of this important reaction. As a key building block in medicinal chemistry, achieving a high yield and purity of this compound is often critical for the successful progression of a research program.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a mechanistic overview to empower you to overcome common challenges in this synthesis.

I. Reaction Overview and Mechanism

The synthesis of this compound is a classic example of an intramolecular dialkylation of an active methylene compound, closely related to the malonic ester synthesis. The most common and effective route involves the reaction of ethyl cyanoacetate with 1,3-dibromopropane in the presence of a suitable base.

The reaction proceeds through the following key steps:

  • Deprotonation: A base, typically sodium ethoxide, abstracts an acidic α-proton from ethyl cyanoacetate to form a resonance-stabilized enolate.

  • First Alkylation (Intermolecular): The enolate acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,3-dibromopropane in an SN2 reaction, forming an intermediate haloalkane.

  • Second Deprotonation: The base removes the remaining acidic α-proton on the mono-alkylated intermediate, forming a new enolate.

  • Second Alkylation (Intramolecular): The newly formed enolate undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the remaining bromine atom to form the cyclobutane ring.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis of this compound, providing actionable solutions based on chemical principles.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Base: The base may be old, hydrated, or not strong enough for complete deprotonation. 2. Poor Quality Reagents: 1,3-dibromopropane can degrade over time. Ethyl cyanoacetate may contain impurities. 3. Incorrect Stoichiometry: Insufficient base or 1,3-dibromopropane.1. Use freshly prepared sodium ethoxide or high-quality commercial material. Ensure anhydrous conditions. 2. Purify 1,3-dibromopropane by distillation before use. Use high-purity ethyl cyanoacetate. 3. Use a slight excess of the base (e.g., 2.1 equivalents) to ensure complete deprotonation at both stages.
Low Yield of Cyclized Product 1. Intermolecular Polymerization: The mono-alkylated intermediate can react with another molecule of the ethyl cyanoacetate enolate instead of cyclizing. 2. Formation of Dialkylated Byproduct: A second molecule of 1,3-dibromopropane can react with the mono-alkylated intermediate.1. Employ high-dilution conditions to favor the intramolecular cyclization. This can be achieved by the slow addition of the reactants to a larger volume of solvent. 2. Use a slight excess of ethyl cyanoacetate relative to 1,3-dibromopropane to minimize the chances of a second intermolecular alkylation.
Presence of Significant Impurities 1. Unreacted Starting Materials: Incomplete reaction due to reasons mentioned above. 2. Hydrolysis of Ester: Presence of water during reaction or workup can lead to the formation of 1-cyanocyclobutanecarboxylic acid. 3. Side reactions of the nitrile group. 1. Monitor the reaction by TLC or GC-MS to ensure completion. 2. Use anhydrous solvents and perform the workup under anhydrous conditions until the final aqueous wash. 3. Maintain a neutral pH during workup to prevent nitrile hydrolysis[1].
Difficulty in Product Purification 1. Close Boiling Points of Product and Impurities: Makes distillation challenging. 2. Oily Product: The product is often a liquid, which can be difficult to handle.1. Utilize column chromatography on silica gel for purification. A gradient elution with a mixture of hexane and ethyl acetate is typically effective. 2. After purification, remove the solvent under reduced pressure at a moderate temperature to avoid product decomposition.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction?

A1: Sodium ethoxide (NaOEt) in ethanol is the most commonly used and effective base for this synthesis.[2] It is crucial to use anhydrous ethanol and freshly prepared or high-quality sodium ethoxide to ensure efficient deprotonation. Using a base that matches the ester (ethoxide for an ethyl ester) prevents transesterification, which would lead to a mixture of products.[3]

Q2: Can I use a stronger base like sodium hydride (NaH)?

A2: While sodium hydride is a strong, non-nucleophilic base that can be effective for deprotonation, its use in this specific cyclization can sometimes lead to increased side reactions if not carefully controlled.[4] Sodium ethoxide in ethanol generally provides a good balance of reactivity and selectivity for this transformation.

Q3: What is the ideal solvent for this synthesis?

A3: Anhydrous ethanol is the preferred solvent when using sodium ethoxide. Polar aprotic solvents like THF or DMF can also be used, particularly with bases like sodium hydride, as they effectively solvate the cation without interfering with the enolate.[4]

Q4: How can I minimize the formation of byproducts?

A4: The key to minimizing byproducts is to favor the intramolecular cyclization over intermolecular side reactions. This is best achieved through the principle of high dilution, where the concentration of the reactants is kept low. This can be accomplished by slowly adding the 1,3-dibromopropane to the solution of the ethyl cyanoacetate enolate.

Q5: What is a typical yield for this reaction?

A5: With an optimized protocol, yields of around 74% can be expected.[2] However, yields can vary depending on the scale of the reaction, the purity of the reagents, and the reaction conditions.

IV. Detailed Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • Ethyl cyanoacetate

  • 1,3-Dibromopropane

  • Sodium metal

  • Anhydrous Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (2.1 equivalents) to anhydrous ethanol under a nitrogen atmosphere. Stir the mixture until all the sodium has dissolved.

  • Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes.

  • Alkylation and Cyclization: Slowly add 1,3-dibromopropane (1.05 equivalents) to the reaction mixture via a syringe pump over a period of 2-3 hours while maintaining a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete after refluxing for an additional 2-4 hours after the addition of 1,3-dibromopropane is finished.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless to pale yellow liquid.

V. Visualizing the Process

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Intermolecular Alkylation cluster_step3 Step 3: Second Deprotonation cluster_step4 Step 4: Intramolecular Cyclization Ethyl_Cyanoacetate Ethyl Cyanoacetate Enolate_1 Enolate (Resonance Stabilized) Ethyl_Cyanoacetate->Enolate_1 + NaOEt - EtOH Intermediate Mono-alkylated Intermediate Enolate_1->Intermediate + 1,3-Dibromopropane - NaBr Dibromopropane 1,3-Dibromopropane Enolate_2 Intermediate Enolate Intermediate->Enolate_2 + NaOEt - EtOH Product This compound Enolate_2->Product Intramolecular SN2 - NaBr

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Conditions Evaluate Reaction Conditions (Temperature, Time, Dilution) Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Workup Review Workup and Purification Workup_OK Workup Correct? Check_Workup->Workup_OK Reagent_OK->Check_Conditions Yes Optimize_Reagents Use Fresh/Pure Reagents Adjust Stoichiometry Reagent_OK->Optimize_Reagents No Conditions_OK->Check_Workup Yes Optimize_Conditions Implement High Dilution Optimize Temperature/Time Conditions_OK->Optimize_Conditions No Optimize_Workup Modify Purification Strategy (e.g., Column Chromatography) Workup_OK->Optimize_Workup No Success Improved Yield and Purity Workup_OK->Success Yes Optimize_Reagents->Check_Reagents Optimize_Conditions->Check_Conditions Optimize_Workup->Check_Workup

Caption: A systematic workflow for troubleshooting low yield and purity issues.

VI. References

  • BenchChem. (2025). Improving the yield of Ethyl 2-cyanopropanoate in alkylation reactions. --INVALID-LINK--

  • Wikipedia. (2023). Malonic ester synthesis. --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis. --INVALID-LINK--

  • Chemistry Stack Exchange. (2015). Choice of base for malonic ester synthesis. --INVALID-LINK--

  • ECHEMI. (n.d.). Choice of base for malonic ester synthesis. --INVALID-LINK--

  • BenchChem. (2025). Fundamental principles of malonic ester synthesis. --INVALID-LINK--

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. --INVALID-LINK--

  • BenchChem. (2025). Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacetate synthesis. --INVALID-LINK--

  • Wikipedia. (2023). Ethyl cyanoacetate. --INVALID-LINK--

  • Felton, D. G. I. (1955). Some reactions of ethyl cyanoacetate. Journal of the Chemical Society (Resumed), 515. --INVALID-LINK--

  • Hamad, O. O. (2024). Ethyl Cyanoacetate Reactions. مجلة العلوم والدراسات الإنسانية - كلية الآداب والعلوم – المرج. --INVALID-LINK--

  • MDPI. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules. --INVALID-LINK--

  • NOAA. (n.d.). ETHYL CYANOACETATE. CAMEO Chemicals. --INVALID-LINK--

  • BenchChem. (2025). Optimizing Reaction Conditions for Ethyl 8-bromooctanoate and Secondary Amines: A Technical Support Guide. --INVALID-LINK--

  • National Institutes of Health. (2018). Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. Acta Crystallographica Section E: Crystallographic Communications. --INVALID-LINK--

  • PubChem. (n.d.). Ethyl cyanoacetate. --INVALID-LINK--

  • ResearchGate. (2024). Ethyl Cyanoacetate Reactions. --INVALID-LINK--

  • European Journal of Chemistry. (2011). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional. --INVALID-LINK--

  • E3S Web of Conferences. (2020). Study on optimum synthesis of ethyl cyanoacetate. --INVALID-LINK--

  • Organic Syntheses. (n.d.). ethyl (1-phenylethylidene)cyanoacetate. --INVALID-LINK--

  • Organic Syntheses. (n.d.). ETHYL n-BUTYLCYANOACETATE. --INVALID-LINK--

  • ResearchGate. (2020). A Novel Approach for the Synthesis of β-Keto Esters: One-Pot Reaction of Carboxylic Acids with Chlorosulfonyl Isocyanate. --INVALID-LINK--

References

Technical Support Center: Synthesis of Ethyl 1-Cyanocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of ethyl 1-cyanocyclobutanecarboxylate. As a pivotal intermediate in the creation of complex molecular architectures, its efficient synthesis is paramount. This document provides a detailed, experience-driven approach to troubleshooting common issues encountered during its synthesis, ensuring both scientific rigor and practical applicability.

I. Understanding the Core Reaction: Alkylation of Ethyl Cyanoacetate

The most prevalent and reliable method for synthesizing this compound is the alkylation of ethyl cyanoacetate with 1,3-dibromopropane. This reaction hinges on the generation of a nucleophilic carbanion from ethyl cyanoacetate, which then undergoes a tandem alkylation with the electrophilic 1,3-dibromopropane to form the cyclobutane ring.

The reaction mechanism is initiated by the deprotonation of the α-carbon of ethyl cyanoacetate by a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane in an SN2 reaction. A subsequent intramolecular SN2 reaction, where the newly formed carbanion attacks the other end of the propyl chain, leads to the formation of the cyclobutane ring.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems that may arise during the synthesis, providing causative explanations and actionable solutions.

Q1: My reaction yield is significantly lower than the reported 74%. What are the likely causes and how can I improve it?

Low yields are a common frustration and can stem from several factors:

  • Incomplete Deprotonation: The formation of the enolate is the critical first step. If the base is not strong enough or is used in insufficient quantity, the deprotonation of ethyl cyanoacetate will be incomplete, leading to a lower concentration of the active nucleophile.

    • Solution: Ensure you are using a strong base like sodium ethoxide or sodium hydride. It is crucial that the base is fresh and has been stored under anhydrous conditions to prevent deactivation by moisture. Use at least a stoichiometric equivalent of the base relative to the ethyl cyanoacetate.

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics.

    • Solution: If the reaction is sluggish, a gentle increase in temperature can enhance the reaction rate. Conversely, excessively high temperatures may promote side reactions. The reaction is typically run at the reflux temperature of the solvent (e.g., ethanol).[1]

  • Side Reactions: The formation of undesired by-products can significantly consume starting materials and reduce the yield of the desired product.

    • Solution: Refer to the detailed discussion on side reactions in the following sections to identify and mitigate their formation.

Q2: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the most probable side reactions?

The presence of multiple spots on a TLC plate is a clear indicator of side-product formation. The most common side reactions in this synthesis are:

  • Dialkylation: The mono-alkylated intermediate can be deprotonated again by the base, leading to a second alkylation reaction with another molecule of 1,3-dibromopropane. This results in the formation of a spiro compound.

    • Mitigation: Use a slight excess of ethyl cyanoacetate relative to 1,3-dibromopropane to increase the probability of the initial enolate reacting before the mono-alkylated intermediate. Careful control of the stoichiometry of the base is also important.

  • O-Alkylation: The enolate of ethyl cyanoacetate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. While C-alkylation is generally favored, O-alkylation can occur, leading to the formation of an isomeric enol ether.

    • Mitigation: The choice of solvent can influence the C/O alkylation ratio. Polar aprotic solvents tend to favor C-alkylation.

  • Formation of Ethyl Pentane-1,1,5,5-tetracarboxylate: In a related malonic ester synthesis, the reaction of two moles of the malonic ester with one mole of trimethylene bromide can lead to the formation of a tetra-ester. A similar side reaction is possible with ethyl cyanoacetate.

    • Mitigation: This is often a result of incorrect stoichiometry. Ensure precise measurement of your starting materials.

Q3: The workup procedure doesn't seem to be removing all the impurities. What are some advanced purification strategies?

While a standard acid-base wash can remove some impurities, more persistent by-products may require more sophisticated purification techniques:

  • Fractional Distillation under Reduced Pressure: this compound has a relatively high boiling point (215.5-216 °C at 762 Torr).[2] Fractional distillation under vacuum is an effective method for separating it from less volatile impurities.

  • Chromatography: Column chromatography using silica gel is a powerful technique for separating compounds with different polarities. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) can be used to elute the desired product.

  • Bisulfite Wash: Unreacted ethyl cyanoacetate can sometimes be difficult to remove. Washing the organic layer with a saturated sodium bisulfite solution can help to remove residual starting material by forming a water-soluble adduct.

III. Detailed Experimental Protocol

This protocol is based on a reported synthesis with a 74% yield and has been annotated with insights for optimal execution.[1][2]

Materials:

  • Ethyl cyanoacetate

  • 1,3-Dibromopropane

  • Sodium ethoxide (21 wt% solution in ethanol)

  • Anhydrous ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol.

  • Base Addition: To the ethanol, add a 21 wt% solution of sodium ethoxide in ethanol (1.55 equivalents).

  • Addition of Ethyl Cyanoacetate: To the stirred solution of sodium ethoxide, add ethyl cyanoacetate (1.05 equivalents) dropwise.

  • Addition of 1,3-Dibromopropane: Following the addition of ethyl cyanoacetate, add 1,3-dibromopropane (1.0 equivalent) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by TLC.

  • Workup - Solvent Removal: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Workup - Extraction: Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

  • Workup - Washes: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography as needed.

Expected 1H NMR Data (400 MHz, CDCl3): δ 4.28 (q, J=7.1 Hz, 2H), 2.76 - 2.59 (m, 4H), 2.32 - 2.10 (m, 2H), 1.32 (t, J=7.2 Hz, 3H).[1]

IV. Visualizing the Workflow

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Ethyl Cyanoacetate 1,3-Dibromopropane Sodium Ethoxide Ethanol reflux Reflux for 3 hours reagents->reflux concentrate1 Concentrate in vacuo reflux->concentrate1 extract Dilute with EtOAc Wash with NaHCO3, H2O, Brine concentrate1->extract dry Dry over Na2SO4 Filter extract->dry concentrate2 Concentrate in vacuo dry->concentrate2 purify Vacuum Distillation or Column Chromatography concentrate2->purify product product purify->product This compound

Caption: A flowchart illustrating the key stages of the synthesis, from reaction setup to final purification.

V. Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Stoichiometry (Base:Ester:Halide) 1.55 : 1.05 : 1.0An excess of base ensures complete deprotonation, while a slight excess of the ester can help minimize dialkylation.
Solvent Anhydrous EthanolA protic solvent that is compatible with the sodium ethoxide base.
Reaction Temperature RefluxProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 3 hoursAn empirically determined time for the reaction to reach completion.[1]
Workup Washes NaHCO3, H2O, BrineTo neutralize any remaining acid, remove water-soluble impurities, and begin the drying process.

VI. Concluding Remarks

The synthesis of this compound, while straightforward in principle, requires careful attention to detail to achieve high yields and purity. By understanding the underlying reaction mechanism and being aware of potential side reactions, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a foundation of knowledge and practical advice to navigate the challenges of this important transformation.

VII. References

  • ChemicalBook. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis. Available from: --INVALID-LINK--

  • BenchChem. A Comparative Analysis of Reactivity: Sodium Cyanoacetate vs. Ethyl Cyanoacetate. Available from: --INVALID-LINK--

  • Organic Syntheses. ethyl (1-ethylpropenyl)methylcyanoacetate. Available from: --INVALID-LINK--

  • Wikipedia. Ethyl cyanoacetate. Available from: --INVALID-LINK--

  • Journal of the American Chemical Society. Condensation of Ethyl Cyanoacetate with Alkene Oxides. Available from: --INVALID-LINK--

  • ResearchGate. A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. Available from: --INVALID-LINK--

  • ChemicalBook. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER CAS#: 28246-87-9. Available from: --INVALID-LINK--

  • Chemdad. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER. Available from: --INVALID-LINK--

References

Technical Support Center: Ethyl 1-cyanocyclobutanecarboxylate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 1-cyanocyclobutanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of this critical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its purification.

I. Frequently Asked Questions (FAQs)

Q1: My final product of this compound is a red or yellow liquid. Is this normal, and what causes the coloration?

A1: While a slight yellowish tint can be common in the crude product, a distinct red or deep yellow color often indicates the presence of impurities.[1][2] These can arise from several sources, including residual starting materials, byproducts from side reactions, or degradation products. The coloration is typically due to polymeric or conjugated impurities formed under the reaction conditions, especially if elevated temperatures were maintained for extended periods. It is highly recommended to purify the product to remove these color bodies, as they can interfere with subsequent reactions.

Q2: I'm observing a significant amount of a high-boiling point byproduct in my crude product. What is it likely to be?

A2: A common high-boiling point byproduct in the synthesis of this compound, particularly when using 1,3-dibromopropane and a malonic ester equivalent, is ethyl pentane-1,1,5,5-tetracarboxylate.[3] This impurity arises from the reaction of two molecules of the ethyl cyanoacetate anion with one molecule of 1,3-dibromopropane. Due to its significantly higher molecular weight and boiling point, it can often be separated by fractional distillation.

Q3: After aqueous workup, I'm struggling with emulsion formation. How can I resolve this?

A3: Emulsion formation during the aqueous workup is a common issue. This can be mitigated by adding brine (a saturated aqueous solution of NaCl) during the extraction process. The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the solubility of the organic components in the aqueous layer. Slow and gentle inversions of the separatory funnel, rather than vigorous shaking, can also prevent emulsion formation.

Q4: What are the potential stability issues with this compound during purification and storage?

A4: this compound can be susceptible to hydrolysis of the ester or nitrile functional groups, especially in the presence of strong acids or bases and water.[4][5][6] It is advisable to use anhydrous conditions where possible and to store the purified product in a cool, dry place, sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2] Thermal decomposition can also occur at elevated temperatures.[7]

Q5: Which analytical techniques are best suited for assessing the purity of this compound?

A5: Gas Chromatography (GC) is an excellent technique for determining the purity of volatile compounds like this compound.[8][9] A Flame Ionization Detector (FID) is typically used for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and identifying impurities. Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of the key functional groups (nitrile and ester).

II. Troubleshooting and Purification Guides

This section provides detailed protocols to address specific purity-related challenges.

Troubleshooting Guide 1: Removing Unreacted Starting Materials and Low-Boiling Impurities

Issue: Your crude product is contaminated with unreacted ethyl cyanoacetate and/or 1,3-dibromopropane.

Solution: Fractional distillation under reduced pressure is the most effective method for this separation.

Experimental Protocol: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.

  • Sample Preparation: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar.

  • Distillation Process:

    • Gradually reduce the pressure to the desired level.

    • Slowly heat the distillation flask.

    • Collect the initial fractions, which will be enriched in the lower-boiling point starting materials.

    • Monitor the temperature at the head of the column. A stable temperature reading indicates the collection of a pure fraction.

    • Collect the main fraction corresponding to the boiling point of this compound.

  • Completion: Once the main fraction is collected, stop the heating and allow the system to cool before carefully reintroducing air.

Compound Boiling Point (°C) at 760 Torr Notes
Ethyl Cyanoacetate198Lower boiling point than the product.
1,3-Dibromopropane167Lower boiling point than the product.
This compound 215.5-216 Target Compound. [2]
Ethyl pentane-1,1,5,5-tetracarboxylate>300Higher boiling point than the product.
Troubleshooting Guide 2: Removing Polar Impurities and Baseline Material

Issue: The product is contaminated with polar impurities, such as hydrolysis products or colored materials, that are not easily removed by distillation.

Solution: Flash column chromatography is a highly effective technique for purifying organic compounds based on their polarity.[10][11]

Experimental Protocol: Flash Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a suitable choice.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A common starting point is a mixture of hexanes and ethyl acetate.[11] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for the target compound.

  • Column Packing:

    • Slurry pack the column with silica gel in the chosen mobile phase.

    • Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

  • Elution:

    • Run the mobile phase through the column under positive pressure (e.g., with compressed air or a pump).

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Workflow for Purification Method Selection

PurificationWorkflow Crude Crude Product LowBoiling Low-Boiling Impurities? Crude->LowBoiling Distillation Fractional Distillation PolarImpurities Polar/Colored Impurities? Distillation->PolarImpurities Chromatography Flash Chromatography Analysis Purity Analysis (GC, NMR) Chromatography->Analysis PureProduct Pure Product Analysis->PureProduct LowBoiling->Distillation Yes LowBoiling->PolarImpurities No PolarImpurities->Chromatography Yes PolarImpurities->Analysis No

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Guide 3: Addressing Potential Hydrolysis

Issue: The presence of acidic or basic impurities that may have arisen from the hydrolysis of the ester or nitrile functionalities.

Solution: A careful aqueous workup can remove these impurities.

Experimental Protocol: Aqueous Workup
  • Dilution: Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.

  • Washing:

    • Transfer the solution to a separatory funnel.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic impurities.[1][2] Be cautious of gas evolution (CO₂).

    • Wash with water.

    • Wash with brine to aid in the separation of the aqueous and organic layers and to remove residual water.[1][2]

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure.

Logical Relationship of Impurities and Purification

ImpurityPurification Impurity Common Impurities StartMat Unreacted Starting Materials Impurity->StartMat Byproducts Side-Reaction Byproducts Impurity->Byproducts Hydrolysis Hydrolysis Products Impurity->Hydrolysis Degradation Degradation/Polymeric Impurity->Degradation Distill Distillation StartMat->Distill Byproducts->Distill Chrom Chromatography Byproducts->Chrom Wash Aqueous Wash Hydrolysis->Wash Degradation->Chrom Purification Purification Methods Distill->Purification Chrom->Purification Wash->Purification

Caption: Relationship between impurity types and purification methods.

III. References

  • ChemicalBook. (n.d.). 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Org. Synth. 19, 33. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. Retrieved from --INVALID-LINK--

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (2018). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2018, 95, 234-250. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from --INVALID-LINK--

  • Chemguide. (n.d.). Hydrolysis of esters. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Validation of an analytical method for the determination of ethyl carbamate in vinegars. Retrieved from --INVALID-LINK--

  • E3S Web of Conferences. (2018). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences 53, 03023. Retrieved from --INVALID-LINK--

  • Journal of the Chemical Society B: Physical Organic. (1968). The kinetics and mechanism of the hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid and 3-hydroxybutyric acid. J. Chem. Soc. B, 1152-1157. Retrieved from --INVALID-LINK--

  • Journal of the Chemical Society, Perkin Transactions 2. (1974). Thermal decomposition of ethyl cyanoformate: kinetics and mechanism. J. Chem. Soc., Perkin Trans. 2, 1279-1282. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from --INVALID-LINK--

  • Amerigo Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Clean synthesis of ethyl α-cyanocinnamates catalyzed by hexadecyltrimethylammonium bromide in aqueous media. Retrieved from --INVALID-LINK--

  • YouTube. (2017). The preparation of a pure organic liquid - ethyl ethanoate. Retrieved from --INVALID-LINK--

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from --INVALID-LINK--

References

Technical Support Center: Managing Exothermic Reactions with Ethyl 1-Cyanocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving Ethyl 1-Cyanocyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to safely manage potential exothermic events during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the safety and success of your chemical syntheses.

I. Understanding the Thermal Risks: A Proactive Approach

This compound is a versatile building block in organic synthesis. However, like many reactive chemical species, its transformations can release significant amounts of heat, posing a risk of thermal runaway if not properly managed. A thermal runaway occurs when the heat generated by a reaction exceeds the rate of heat removal, leading to a self-accelerating increase in temperature and pressure. This can result in consequences ranging from product degradation to violent reactor failure[1][2].

The primary reactions of concern that can lead to significant exotherms when working with this compound are:

  • Saponification (Ester Hydrolysis): The hydrolysis of the ethyl ester group under basic conditions is a known exothermic process.

  • Nitrile Hydrolysis: The conversion of the nitrile group to a carboxylic acid or amide can also be exothermic, particularly under strong acidic or basic conditions[3][4].

  • Decarboxylation: While often requiring heat to initiate, the subsequent loss of CO2 from a carboxylic acid intermediate can, in some contexts, contribute to the overall thermal profile of a reaction[5][6].

  • Secondary Decomposition: An initial, uncontrolled exotherm from a primary reaction can raise the temperature to a point where the molecule itself or other species in the reaction mixture begin to decompose, often with the rapid evolution of gas and a much more severe release of energy[1].

This guide will provide you with the knowledge and tools to anticipate, prevent, and control these potential exothermic events.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions researchers have when working with reactions of this compound.

Q1: What is a thermal runaway, and why is it a concern with this compound?

A1: A thermal runaway is an uncontrolled positive feedback loop where an increase in temperature from an exothermic reaction causes the reaction rate to increase, which in turn generates even more heat[1][2]. This is a significant concern because the rate of heat generation increases exponentially with temperature, while the rate of heat removal (cooling) typically increases only linearly[2]. If the heat generation surpasses the cooling capacity of your reactor, the temperature and pressure can rise to dangerous levels, potentially leading to a violent release of energy, vessel rupture, and exposure to hazardous materials[1][7]. Reactions like the saponification of the ester in this compound are known to be exothermic and require careful management.

Q2: I am planning a saponification of this compound. How can I estimate the potential temperature rise?

A2: To properly assess the risk, you need to determine the Maximum Temperature of the Synthesis Reaction (MTSR) . The MTSR is the highest temperature your reaction mixture could reach in a worst-case scenario, such as a complete failure of the cooling system[8][9]. It is calculated using the following formula:

MTSR = Tprocess + ΔTad

Where:

  • Tprocess is your intended reaction temperature.

  • ΔTad is the adiabatic temperature rise, which is the temperature increase if all the reaction's heat were absorbed by the reaction mass without any heat loss to the surroundings.

To calculate ΔTad, you need the following data:

  • Heat of Reaction (ΔHr): This is the total amount of heat released by the reaction. For the saponification of an ester like ethyl acetate, this is in the range of -43 to -57 kJ/mol. You would need to determine this value for your specific substrate and conditions, ideally through reaction calorimetry.

  • Mass of the Reaction Mixture (m): The total mass of all components in your reactor.

  • Specific Heat Capacity of the Reaction Mixture (Cp): This is the amount of heat required to raise the temperature of your reaction mixture by one degree. This can also be measured or estimated.

The adiabatic temperature rise is then calculated as: ΔTad = |ΔHr| / (m * Cp)

It is crucial that the calculated MTSR is significantly lower than the decomposition temperature of any component in your reaction mixture . The decomposition temperature can be determined using techniques like Differential Scanning Calorimetry (DSC)[8].

Q3: What are the early warning signs of a developing thermal runaway?

A3: Early detection is critical for preventing a catastrophic event. Key indicators include:

  • A temperature rise that is faster than expected: Even with cooling applied, the reaction temperature continues to climb.

  • The cooling system is running at maximum capacity, but the temperature is still increasing: This indicates that the heat generation rate is overwhelming the heat removal rate.

  • An unexpected increase in pressure: This can be due to the boiling of a solvent or the evolution of gaseous byproducts from the reaction or decomposition.

  • Visible changes in the reaction mixture: This could include vigorous boiling, color changes, or the formation of solids.

  • Unusual sounds: Hissing or rumbling from the reactor can indicate a rapid increase in pressure.

Modern laboratory reactors can be equipped with automated systems that monitor these parameters and can trigger alarms or emergency shutdowns if safe operating limits are exceeded.

Q4: I am performing a Krapcho decarboxylation after hydrolysis. Is this step also a thermal risk?

A4: The Krapcho decarboxylation itself typically requires high temperatures to proceed (often 140-190 °C in a solvent like DMSO)[10]. This means it is an endothermic process in its initial stages, as you are supplying energy to the system. However, once the decarboxylation is initiated, the decomposition of the resulting carboxylic acid intermediate to release CO₂ can be exothermic[5]. The primary risk with this reaction is often not a runaway of the decarboxylation itself, but rather ensuring that the high temperatures required do not initiate a secondary decomposition of your product or other components in the reaction mixture. Always perform a thermal analysis (like DSC) on your reaction mixture to understand its stability at the planned reaction temperature.

III. Troubleshooting Guide: Managing Exothermic Events

This section provides a structured approach to troubleshooting common issues related to exothermic reactions of this compound.

Scenario 1: Unexpectedly Rapid Temperature Increase During Saponification

Problem: You are adding your aqueous base (e.g., NaOH solution) to a solution of this compound, and the temperature is rising much faster than anticipated, even with cooling.

Immediate Actions:

  • Stop the addition of the base immediately.

  • Increase cooling to the maximum possible rate. This may involve lowering the temperature of your cooling bath or increasing the flow rate of the coolant.

  • If the temperature continues to rise uncontrollably, be prepared to activate your emergency plan. This could involve quenching the reaction (if a safe and validated procedure is in place) or evacuating the area.

Root Cause Analysis and Prevention:

  • Incorrect Reagent Addition Rate: Was the base added too quickly? The rate of heat generation is directly proportional to the rate of reaction, which is influenced by the concentration of the reactants.

    • Solution: For future experiments, use a syringe pump or a dropping funnel for controlled, slow addition of the base. Monitor the temperature closely and adjust the addition rate to maintain the desired temperature.

  • Inadequate Cooling Capacity: Is your cooling system sufficient for the scale of the reaction? The ability to remove heat is dependent on the surface area-to-volume ratio of your reactor, which decreases as you scale up[1].

    • Solution: Before scaling up, perform a heat flow calorimetry study to determine the heat of reaction and the required cooling duty. Ensure your reactor's cooling system can handle the calculated heat load.

  • Poor Mixing: Are there localized "hot spots" in the reactor due to inefficient stirring? This can lead to a localized runaway that then propagates through the bulk solution.

    • Solution: Ensure your stirring is vigorous enough to maintain a homogenous temperature throughout the reaction mixture. Use an appropriately sized stir bar or an overhead stirrer for larger volumes.

  • Incorrect Concentration: Were the concentrations of the reactants higher than intended?

    • Solution: Double-check all calculations and ensure accurate measurement of all reagents.

Scenario 2: Pressure Buildup During a Reaction

Problem: You observe a sudden or steady increase in pressure inside your sealed reactor system.

Immediate Actions:

  • Immediately stop any heating and/or reagent addition.

  • Vent the reactor to a safe location (e.g., a fume hood or a scrubber system) if it is safe to do so and the system is designed for it.

  • Cool the reactor as efficiently as possible.

Root Cause Analysis and Prevention:

  • Solvent Boiling: Has the internal temperature exceeded the boiling point of your solvent? This is a common consequence of an uncontrolled exotherm.

    • Solution: Implement the preventative measures from Scenario 1 to maintain temperature control. Choose a solvent with a higher boiling point if appropriate for the reaction chemistry.

  • Gas Evolution from Reaction: Is the reaction itself producing a gaseous byproduct? For example, decarboxylation produces CO₂.

    • Solution: If gas evolution is expected, do not run the reaction in a sealed system unless it is equipped with a pressure relief device and is designed to withstand the expected pressure. Run the reaction under a gentle flow of inert gas to sweep away any gaseous byproducts.

  • Secondary Decomposition: Has the temperature reached a point where a component of the reaction mixture is decomposing? This is a very dangerous situation as decomposition reactions can be highly energetic and produce large volumes of gas.

    • Solution: As emphasized in the FAQs, you must know the decomposition temperature of your reaction mixture via DSC or a similar technique. Your process safety analysis must ensure that the MTSR is well below this decomposition onset temperature.

Scenario 3: A Reaction Fails to Initiate, Then "Takes Off"

Problem: You are heating a reaction (e.g., a decarboxylation) and it does not seem to be proceeding. You increase the temperature, and suddenly the reaction begins with a violent release of heat and/or gas.

Root Cause Analysis and Prevention:

  • Accumulation of Reactants: By increasing the temperature before the reaction has initiated, you have created a situation where there is a large concentration of unreacted starting material. Once the initiation temperature is reached, this large amount of material reacts very quickly, leading to a rapid release of energy.

    • Solution: For reactions that have an induction period, heat the reaction mixture to the target temperature slowly. If the reaction does not start, do not simply keep increasing the temperature. Cool the reaction down and re-evaluate your procedure. Consider if a catalyst is required or if an impurity is inhibiting the reaction. For exothermic reactions where a reagent is added, ensure there is a small, initial reaction to confirm it is proceeding before adding the bulk of the reagent.

IV. Experimental Protocols and Data

Protocol 1: Safe Saponification of this compound (Lab Scale)

This protocol outlines a general procedure for the saponification of the ester, incorporating safety measures to mitigate exothermic risk.

Materials:

  • This compound

  • 1M Sodium Hydroxide (NaOH) solution

  • Suitable solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

  • Three-neck round-bottom flask

  • Condenser

  • Digital thermometer with an alarm function

  • Syringe pump or dropping funnel

  • Stir plate and stir bar

  • Cooling bath (e.g., ice-water or a cryocooler)

Procedure:

  • Setup: Assemble the three-neck flask with the condenser, thermometer, and dropping funnel/syringe pump inlet. Ensure the thermometer probe is submerged in the reaction medium. Place the flask in the cooling bath.

  • Charge the Reactor: To the flask, add this compound and the chosen solvent.

  • Cooling: Begin stirring and cool the solution to the desired starting temperature (e.g., 0-5 °C).

  • Controlled Addition: Begin the slow, dropwise addition of the 1M NaOH solution via the syringe pump or dropping funnel.

  • Monitor Temperature: Continuously monitor the internal temperature of the reaction. Set a temperature alarm at a pre-determined safe upper limit (e.g., 15-20 °C for an ice bath-cooled reaction).

  • Adjust Addition Rate: If the temperature approaches the alarm setpoint, stop or slow down the addition of NaOH until the temperature is back within the desired range.

  • Completion: Once the addition is complete, allow the reaction to stir at the controlled temperature until analysis (e.g., by TLC or LC-MS) shows complete consumption of the starting material.

  • Work-up: Proceed with your intended work-up procedure only after the reaction is complete and the temperature is stable.

Data Presentation: Thermal Hazard Assessment Parameters

The following table provides a template for the key data you should gather to perform a thorough thermal hazard assessment for your reaction.

ParameterSymbolTypical Value (Example: Ethyl Acetate Saponification)Method of DeterminationImportance
Heat of ReactionΔHr-43 to -57 kJ/molReaction Calorimetry (RC1)Determines the total energy release.
Specific Heat CapacityCp~2.5 J/g·K (for many organic mixtures)Reaction Calorimetry or EstimationDetermines how much the temperature will rise for a given amount of heat.
Adiabatic Temperature RiseΔTadVaries with concentrationCalculation from ΔHr, m, and CpPredicts the "worst-case" temperature increase.
Maximum Temperature of Synthesis ReactionMTSRVaries with process conditionsCalculation (Tprocess + ΔTad)The key parameter to compare against the decomposition temperature[8][9].
Onset Decomposition TemperatureTDMust be determined for your specific mixture Differential Scanning Calorimetry (DSC)The temperature at which dangerous secondary decomposition may begin.

V. Visualizations: Workflows and Logical Relationships

Workflow for a Controlled Exothermic Reaction

The following diagram illustrates a safe and controlled workflow for performing an exothermic reaction, such as the saponification of this compound.

ExothermicReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_control Control & Response cluster_completion Completion A Hazard Assessment (Calculate MTSR) B Assemble & Leak-Test Reactor A->B C Charge Initial Reagents B->C D Cool to Starting Temperature C->D E Begin Slow Addition of Reagent D->E F Monitor Temperature & Pressure E->F G Temperature within Limits? F->G H Adjust Addition Rate G->H No I Addition Complete? G->I Yes H->E I->F No J Hold at Temperature I->J Yes K Confirm Completion (e.g., TLC, LC-MS) J->K L Safe Quench / Work-up K->L

A typical workflow for managing an exothermic reaction.
Troubleshooting a Thermal Runaway Event

This decision tree outlines the logical steps to take when faced with a potential thermal runaway situation.

ThermalRunawayTroubleshooting cluster_actions Immediate Actions cluster_assessment Assessment cluster_escalation Escalation cluster_recovery Recovery & Investigation Start Temperature Rising Uncontrollably? A Stop All Reagent Addition Start->A Yes B Maximize Cooling A->B C Stop All Heating B->C D Is Temperature Now Decreasing? C->D E Activate Emergency Plan D->E No H Maintain Cooling & Monitoring D->H Yes F Execute Safe Shutdown / Quench (if possible) E->F G Evacuate Area F->G I Investigate Root Cause H->I

A decision tree for responding to a thermal runaway.

VI. Concluding Remarks

The safe execution of chemical reactions involving potentially exothermic steps is paramount in a research and development setting. By understanding the fundamental principles of reaction calorimetry, proactively assessing thermal hazards through calculations like the MTSR, and implementing robust control and emergency procedures, researchers can confidently and safely work with this compound and other reactive molecules. Always remember that a thorough understanding of your reaction's thermochemistry is not just good science—it is a critical safety requirement.

VII. References

  • HSE. (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254. Health and Safety Executive. Retrieved from --INVALID-LINK--

  • Pharma Engineering. (2018, July 29). [How To] Evaluate Reaction Calorimetry [RC1e] study. Retrieved from --INVALID-LINK--

  • Ma, B., et al. (2015). Investigation on Maximum Temperature of Synthesis Reaction (MTSR) and Accumulation in Isothermal Semi-Batch Process. ResearchGate. Retrieved from --INVALID-LINK--

  • Lab Safety Workspace. (2023, December 25). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from --INVALID-LINK--

  • The Safety Officer. (2024, July 6). Exothermic reaction safety. YouTube. Retrieved from --INVALID-LINK--

  • Cornell University. (n.d.). 5.3.1 Laboratory Emergency Shutdown Procedures. Environment, Health and Safety. Retrieved from --INVALID-LINK--

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from --INVALID-LINK--

  • IChemE. (2019, August 19). Chemical Reaction Safety Workshop. Retrieved from --INVALID-LINK--

  • Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2021). Journal of Loss Prevention in the Process Industries, 74, 104648.

  • Florida International University. (2020, December 21). Emergency Shutdown Guidelines. Environmental Health and Safety. Retrieved from --INVALID-LINK--

  • Cornell University. (n.d.). 5.3 Emergency Procedures. Environment, Health and Safety. Retrieved from --INVALID-LINK--

  • MIT. (2012, April 17). Fault Tree Analysis. Retrieved from --INVALID-LINK--

  • Save My Exams. (n.d.). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from --INVALID-LINK--

  • ACS Publications. (2015). Investigation into Maximum Temperature of Synthesis Reaction and Accumulation in Isothermal Semibatch Processes. Industrial & Engineering Chemistry Research. Retrieved from --INVALID-LINK--

  • Klibanov, A. M., & Alberti, B. N. (1981). The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions. Journal of the American Chemical Society, 103(21), 6252–6255.

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. MCAT Content. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2022, February 17). How do I calculate the maximum temperature of an exothermic NaOH reaction in water?. Retrieved from --INVALID-LINK--

  • Barton, J., & Rogers, R. (1997). Chemical Reaction Hazards: A Guide to Safety. IChemE.

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Fault tree analysis. Retrieved from --INVALID-LINK--

  • Sketchy. (n.d.). Reactions of Carboxylic Acids. Free Sketchy MCAT Lesson. Retrieved from --INVALID-LINK--

  • AZoM. (2024, June 18). What is Thermal Runaway?. Retrieved from --INVALID-LINK--

  • Allen. (n.d.). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. Retrieved from --INVALID-LINK--

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Propionitrile. Retrieved from --INVALID-LINK--

  • Gexcon. (n.d.). Fault Tree Analysis (FTA). Retrieved from --INVALID-LINK--

  • Velociss. (2021, August 31). Fault Tree Analysis (FTA) Explained with Example. YouTube. Retrieved from --INVALID-LINK--

  • Bioman's Biology. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. Retrieved from --INVALID-LINK--

  • Berkeley Learning Hub. (2023, April 18). 5 Nitrile Hydrolysis Steps. Retrieved from --INVALID-LINK--

  • IBM. (n.d.). What is Fault Tree Analysis (FTA)?. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from --INVALID-LINK--

  • Filo. (n.d.). Nitriles, R-C≡N, undergo a hydrolysis reaction when heated with aqueous a... Retrieved from --INVALID-LINK--

  • Winkler, C. A., & Rabinovitch, B. S. (1942). THE HYDROLYSIS OF PROPIONITRILE IN CONCENTRATED SOLUTIONS OF MINERAL ACIDS. Canadian Journal of Research, 20b(5), 168-176.

  • ResearchGate. (n.d.). The Thermal Decomposition of Cyclobutane at Low Pressures. Retrieved from --INVALID-LINK--

  • Nelson. (n.d.). Synthesis Reactions and Decomposition Reactions.

  • Chen, J. R., et al. (2007). Study of thermal decomposition of methyl ethyl ketone peroxide using DSC and simulation. Journal of Hazardous Materials, 142(1-2), 488-494.

  • ResearchGate. (n.d.). Waste Elimination in Condensation Reactions of Industrial Importance. Retrieved from --INVALID-LINK--

  • ACS Publications. (2022). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Retrieved from --INVALID-LINK--

  • Chemistry World. (2024, January 6). How chemists are harnessing halogen bonds for asymmetric synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). TGA, DTG and DSC curves, obtained from thermal degradation of poly(ethyl 2-cyanoacrylate) nanofibers at heating rate of 6 °C min⁻¹. Retrieved from --INVALID-LINK--

References

Technical Support Center: Ethyl 1-Cyanocyclobutanecarboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 1-Cyanocyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common reactions involving this versatile building block. The following question-and-answer format addresses specific issues you may encounter during your experiments, with a focus on the critical role of solvent selection in achieving desired outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Hydrolysis and Decarboxylation

Question: I am trying to hydrolyze the ester of this compound to the corresponding carboxylic acid. What are the recommended conditions, and what role does the solvent play?

Answer:

The hydrolysis of the ethyl ester to 1-cyanocyclobutane-1-carboxylic acid is a common transformation. The choice of solvent is critical to ensure complete reaction and minimize side reactions.

Recommended Protocol: A standard and effective method involves saponification using a base like sodium hydroxide (NaOH) in a mixed solvent system. A dilute methanolic solution of sodium hydroxide is a good starting point.[1]

Step-by-Step Methodology:

  • Dissolve this compound in a mixture of methanol and water. A common ratio is in the range of 3:1 to 1:1 methanol to water.

  • Add 1.1 to 1.5 equivalents of sodium hydroxide.

  • The reaction can be stirred at room temperature or gently heated (e.g., to 50°C) to increase the rate of hydrolysis.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the carboxylic acid.

  • Extract the product with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality Behind Experimental Choices:

  • Methanol/Water Solvent System: Methanol is used to ensure the solubility of the organic ester, while water is necessary for the hydrolysis reaction. The ratio can be adjusted to optimize the solubility of both the starting material and the intermediate sodium carboxylate salt.

  • Excess Base: Using a slight excess of NaOH ensures the complete consumption of the ester. However, a large excess should be avoided as it can promote side reactions, such as hydrolysis of the nitrile group, especially at elevated temperatures.[1]

Troubleshooting:

  • Incomplete Hydrolysis: If the reaction is sluggish, increasing the temperature or the proportion of water in the solvent mixture can accelerate the rate. Ensure the NaOH is of good quality and not old stock that has absorbed atmospheric CO2.

  • Nitrile Hydrolysis: If you observe the formation of the dicarboxylic acid as a side product, it indicates that the nitrile group is also being hydrolyzed. This is more likely to occur at higher temperatures and with prolonged reaction times.[1] To minimize this, use milder conditions (lower temperature, shorter reaction time) and carefully monitor the reaction progress.

Question: I want to perform a decarboxylation of the resulting 1-cyanocyclobutane-1-carboxylic acid. How does the solvent affect this reaction?

Answer:

Decarboxylation of β-cyano carboxylic acids can be achieved by heating. The choice of solvent can influence the efficiency and temperature required for this process.

Solvent Considerations:

  • High-Boiling Point Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often used for decarboxylation reactions as they allow for higher reaction temperatures, which are often necessary to drive off CO2.

  • Non-Polar Solvents: In some cases, non-polar solvents may favor decarboxylation. Studies on related β-keto acids have shown that the enol form, which is involved in a cyclic transition state for decarboxylation, is more prevalent in non-polar solvents.[2]

  • Solvent-Free: In some instances, the decarboxylation can be carried out neat (without a solvent) by carefully heating the carboxylic acid above its melting point.

Troubleshooting:

  • Reaction Not Proceeding: If decarboxylation is slow, a higher temperature may be required. Ensure that the temperature is high enough for CO2 to evolve.

  • Side Reactions: At high temperatures, other decomposition pathways may become competitive. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Alkylation

Question: I am attempting to alkylate this compound at the α-position. I am getting low yields. What are the key factors to consider, particularly regarding the solvent and base?

Answer:

The α-proton of this compound is acidic due to the electron-withdrawing effects of both the nitrile and the ester groups, making it amenable to deprotonation and subsequent alkylation. However, achieving high yields requires careful selection of the base and solvent.

Key Factors for Successful Alkylation:

  • Base Selection: A strong, non-nucleophilic base is crucial for complete deprotonation. Sodium hydride (NaH) is a common and effective choice. Sodium ethoxide (NaOEt) can also be used, but it may lead to transesterification if not used carefully.

  • Solvent Choice: Polar aprotic solvents are highly recommended for this reaction.

    • Tetrahydrofuran (THF): A good first choice, as it is relatively easy to dry and has a convenient boiling point.

    • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These solvents can often lead to faster reaction rates due to their higher polarity and ability to solvate the cation of the base, leaving a more "naked" and reactive enolate.

Recommended Protocol (using NaH in THF):

  • To a flame-dried flask under an inert atmosphere (N2 or Ar), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

  • Wash the NaH with dry hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension.

  • Stir the mixture at 0°C for 15-30 minutes to allow for complete deprotonation.

  • Slowly add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Troubleshooting Low Yields:

  • Incomplete Deprotonation: Ensure your NaH is fresh and has been properly handled to avoid deactivation by moisture. Incomplete deprotonation will leave unreacted starting material.

  • Side Reactions:

    • O-alkylation vs. C-alkylation: While C-alkylation is generally favored for α-cyano esters, some O-alkylation can occur. The choice of solvent can influence this ratio.

    • Dialkylation: The product of mono-alkylation still has an acidic proton and can be deprotonated and alkylated a second time. To minimize this, use a slight excess of the starting material relative to the alkylating agent and add the alkylating agent slowly.

  • Solvent Issues: Ensure your solvent is anhydrous. Protic impurities (like water or ethanol) will quench the enolate and lead to lower yields.

Solvent Comparison for Alkylation:

SolventPolarity IndexBoiling Point (°C)General Observations
Tetrahydrofuran (THF)4.066Good general-purpose solvent, easy to remove.
Dimethylformamide (DMF)6.4153Can increase reaction rates, but harder to remove.
Dimethyl Sulfoxide (DMSO)7.2189Excellent for solvating cations, can significantly accelerate the reaction, but very difficult to remove.
Reduction

Question: I need to reduce the functional groups in this compound. What are the expected outcomes with different reducing agents and solvents?

Answer:

The reduction of this compound can target either the ester, the nitrile, or both, depending on the reducing agent and reaction conditions.

Reduction of the Ester Group:

  • Reagent: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that will reduce the ester to a primary alcohol.[3]

  • Solvent: Anhydrous ethereal solvents such as diethyl ether or THF are essential for LiAlH4 reductions.[4]

  • Procedure: The reaction is typically carried out by adding a solution of the ester in the anhydrous solvent to a stirred suspension of LiAlH4 at 0°C, followed by warming to room temperature.

  • Work-up: A careful work-up procedure (e.g., Fieser work-up with water, 15% NaOH, and more water) is required to quench the excess LiAlH4 and precipitate the aluminum salts.

  • Expected Product: (1-Cyanocyclobutyl)methanol.

Reduction of the Nitrile Group:

  • Reagent: Raney Nickel with hydrogen gas (H2) is a common method for reducing nitriles to primary amines.[5][6]

  • Solvent: Protic solvents like ethanol or methanol are typically used for Raney Nickel hydrogenations. The reaction is often carried out in the presence of ammonia to suppress the formation of secondary amines as byproducts.

  • Procedure: The substrate is dissolved in the solvent, the Raney Nickel catalyst is added, and the mixture is subjected to a hydrogen atmosphere (from balloon pressure to high-pressure hydrogenation).

  • Expected Product: Ethyl 1-(aminomethyl)cyclobutanecarboxylate.

Reduction of Both Ester and Nitrile Groups:

  • Reagent: Using a sufficient excess of a strong reducing agent like LiAlH4 will reduce both the ester and the nitrile group.

  • Expected Product: (1-(Aminomethyl)cyclobutyl)methanol.

Troubleshooting Reductions:

  • Incomplete Reaction: Ensure the reducing agent is active and used in sufficient stoichiometry. For catalytic hydrogenations, ensure the catalyst is active and the system is free of catalyst poisons.

  • Side Reactions with LiAlH4: LiAlH4 is highly reactive and will react with any protic functional groups or impurities. Ensure all glassware and solvents are scrupulously dry.[4]

  • Formation of Secondary Amines in Nitrile Reduction: As mentioned, adding ammonia to the reaction mixture when using Raney Nickel can help minimize the formation of secondary amines.

Visualizing Reaction Workflows

The following diagrams illustrate the key transformations of this compound.

hydrolysis_decarboxylation start This compound intermediate 1-Cyanocyclobutane-1-carboxylic Acid start->intermediate 1. NaOH, MeOH/H2O 2. H3O+ product 1-Cyanocyclobutanecarbonitrile intermediate->product Heat (e.g., in DMSO)

Caption: Hydrolysis and Decarboxylation Workflow.

alkylation start This compound product Ethyl 1-cyano-1-alkylcyclobutanecarboxylate start->product 1. NaH, THF 2. R-X

Caption: Alkylation Workflow.

reduction start This compound product1 (1-Cyanocyclobutyl)methanol start->product1 LiAlH4, THF product2 Ethyl 1-(aminomethyl)cyclobutanecarboxylate start->product2 Raney Ni, H2, EtOH/NH3 product3 (1-(Aminomethyl)cyclobutyl)methanol start->product3 Excess LiAlH4, THF

Caption: Reduction Pathways.

References

Technical Support Center: Catalyst and Reaction Optimization for Ethyl 1-cyanocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 1-cyanocyclobutanecarboxylate, a versatile building block in modern synthetic chemistry. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the common reactions this intermediate undergoes. We will move beyond simple protocols to explain the underlying principles of catalyst selection and reaction optimization, empowering you to troubleshoot effectively and achieve your synthetic goals.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic transformations of this compound?

This compound is a geminal cyanoester, meaning both the nitrile and the ester groups are attached to the same quaternary carbon. This structure dictates its primary reactivity, which centers on two main transformations:

  • Hydrolysis: The conversion of the ester and/or the nitrile group to a carboxylic acid. This is the most common reaction pathway.

  • Decarboxylative Dealkoxycarbonylation (Krapcho Reaction): The removal of the entire ethoxycarbonyl group to yield 1-cyanocyclobutane.[1]

The choice between these pathways depends entirely on the desired final product and the reaction conditions employed.

Q2: How do I choose between acidic and basic conditions for hydrolysis?

The choice between acidic and basic hydrolysis is a critical decision that impacts the reaction rate, workup procedure, and the nature of the immediate product. Both methods typically require harsh conditions, such as heating under reflux, to drive the reaction to completion.[2][3]

  • Acid-Catalyzed Hydrolysis: This method directly yields the free carboxylic acid(s).[3] The reaction is driven by protonation of the carbonyl oxygen (for the ester) or the nitrile nitrogen, which makes the respective carbons more electrophilic and susceptible to attack by water.[4][5] This is often a reversible reaction, so using a large excess of aqueous acid is necessary to push the equilibrium toward the products.[6]

  • Base-Catalyzed Hydrolysis (Saponification): This method is irreversible and generally faster. It uses a strong base, like NaOH or KOH, to directly attack the carbonyl carbon. The immediate product is the carboxylate salt (e.g., sodium 1-cyanocyclobutanecarboxylate).[6] An acidic workup is required to protonate the salt and isolate the free carboxylic acid.[3] A key advantage is that the reaction is not an equilibrium, leading to more complete conversion.

The following table provides a direct comparison:

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst/Reagent Dilute H₂SO₄ or HClAqueous NaOH or KOH
Key Intermediate Protonated ester/nitrileTetrahedral intermediate
Product (Initial) Carboxylic Acid(s) & Ammonium SaltCarboxylate Salt(s) & Ammonia
Reversibility Reversible[6]Irreversible[6]
Pros Direct formation of the free acid.Faster, more complete reaction.
Cons Reversible; requires excess water.Requires a separate acidification step to get the free acid.
Q3: My goal is to selectively hydrolyze the nitrile group but not the ester. Is this feasible?

Chemoselective hydrolysis of a nitrile in the presence of an ester is exceptionally challenging using traditional chemical methods because ester hydrolysis is often kinetically favored.[7] For this specific and delicate transformation, biocatalysis is the authoritative approach. Enzymes, specifically nitrilases , can offer exquisite chemoselectivity. These enzymes operate in aqueous media under mild pH and temperature conditions, catalyzing the hydrolysis of the nitrile group to a carboxylic acid while leaving the ester functionality untouched. This method has been successfully applied to convert dinitriles into the corresponding cyano-carboxylic acids, demonstrating its power for selective transformations.[8]

Q4: What is the Krapcho decarboxylation, and when should I use it for this molecule?

The Krapcho decarboxylation is a powerful reaction for the dealkoxycarbonylation of esters that have an electron-withdrawing group (EWG) at the α-position.[1] In this compound, the cyano group serves as the necessary EWG. This reaction is the method of choice when the desired product is 1-cyanocyclobutane , effectively removing the entire -COOEt group.

The reaction is typically performed at high temperatures (often >150 °C) in a polar aprotic solvent like dimethyl sulfoxide (DMSO), with a salt, such as lithium chloride (LiCl) or sodium cyanide (NaCN), acting as the nucleophile.[1] The mechanism involves an Sₙ2 attack by the halide anion on the ethyl group of the ester, followed by decarboxylation.[1] It is a robust alternative to multi-step saponification-decarboxylation-esterification sequences.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a problem-cause-solution format.

Problem 1: Low or No Yield of Hydrolyzed Product (1-Cyanocyclobutanecarboxylic Acid)
  • Potential Cause A: Incomplete Reaction. Both acid and base-catalyzed hydrolysis of nitriles and sterically hindered esters can be slow.[2] The quaternary center of this compound presents significant steric hindrance.

    • Solution:

      • Increase Reaction Temperature and Time: Ensure the reaction is heated under reflux for an extended period (several hours to overnight). Monitor reaction progress via TLC or LC-MS.

      • Increase Reagent Concentration: For acid catalysis, use a more concentrated acid solution (e.g., 6M HCl). For base catalysis, ensure at least two equivalents of base are used to hydrolyze both the ester and the nitrile.

      • Scientific Rationale: Under acidic conditions, a higher concentration of H₃O⁺ increases the equilibrium concentration of the protonated, more reactive substrate.[4] Under basic conditions, the reaction is dependent on the concentration of the hydroxide nucleophile.

  • Potential Cause B: Unwanted Side Reactions. At elevated temperatures, the desired product, 1-cyanocyclobutanecarboxylic acid, can undergo subsequent decarboxylation to form cyclobutanecarbonitrile.

    • Solution:

      • Employ Milder Conditions: If decarboxylation is observed, attempt the hydrolysis at the lowest effective temperature.

      • Consider Biocatalysis: As mentioned in the FAQ, using a nitrilase enzyme can provide a high yield of the desired cyano-acid under very mild conditions, completely avoiding thermal degradation.[8]

Problem 2: The Reaction Stops at the Amide Intermediate
  • Potential Cause: Insufficiently Harsh Conditions. The hydrolysis of a nitrile proceeds through an amide intermediate.[2] The subsequent hydrolysis of this amide to a carboxylic acid often requires more forcing conditions than the initial nitrile hydrolysis.[4] This is particularly true under basic conditions, where milder temperatures may favor the formation and isolation of the amide.[4][9]

    • Solution:

      • Switch to Acidic Conditions: Acid-catalyzed hydrolysis is generally more effective at converting the intermediate amide to the final carboxylic acid, as the final deprotonation of ammonia to the non-nucleophilic ammonium ion helps drive the reaction to completion.[4]

      • Increase Vigor of Basic Hydrolysis: If you must use basic conditions, increase the temperature and reaction time significantly after the initial formation of the amide is observed.

Problem 3: Low Yield During Krapcho Decarboxylation
  • Potential Cause A: Suboptimal Solvent or Salt. The Krapcho reaction is highly dependent on the solvent and the nucleophilic salt.

    • Solution:

      • Use a Dipolar Aprotic Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are the solvents of choice. They are required to dissolve the salt and facilitate the Sₙ2 mechanism.[1]

      • Ensure an Effective Nucleophilic Salt: Lithium chloride (LiCl) is highly effective due to its good solubility in DMSO. Sodium chloride (NaCl) or sodium cyanide (NaCN) are also commonly used. Water is often added in small amounts to facilitate the final protonation step.[1]

  • Potential Cause B: Insufficient Temperature. This reaction has a high activation energy.

    • Solution:

      • Increase Reaction Temperature: The Krapcho decarboxylation typically requires temperatures in the range of 150-180 °C.[1] Ensure your reaction setup can safely reach and maintain these temperatures. Monitor for sublimation or decomposition of the starting material.

Section 3: Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid

This protocol describes the complete hydrolysis of both the ester and nitrile groups.

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equiv.).

  • Reagents: Add a solution of 6M Hydrochloric Acid (HCl) or 3M Sulfuric Acid (H₂SO₄) (10-20 volumes). Use a significant excess of the aqueous acid.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. This may take 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath. The product, 1,1-cyclobutanedicarboxylic acid, may precipitate. Filter the solid and wash with cold water. If no solid forms, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, 4x volumes).[10]

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be recrystallized from hot ethyl acetate or water.[10]

Protocol 2: Krapcho Decarboxylation to 1-Cyanocyclobutane
  • Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, combine this compound (1 equiv.), Lithium Chloride (LiCl, 1.5-2.0 equiv.), and a small amount of water (1.5-2.0 equiv.).

  • Solvent: Add anhydrous Dimethyl Sulfoxide (DMSO) (5-10 volumes).

  • Reaction: Heat the mixture to 160-170 °C with vigorous stirring. Evolution of CO₂ gas should be observed.

  • Monitoring: Monitor the reaction by GC-MS or TLC (note: the product is volatile). The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with a large volume of water and extract with a low-boiling organic solvent like diethyl ether (3x volumes).

  • Purification: Combine the organic extracts and wash thoroughly with brine to remove residual DMSO. Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation due to the product's volatility. Further purification can be achieved by fractional distillation.

Section 4: Visualization of Key Processes

Diagram 1: Synthetic Pathway Decision Tree```dot

G Start This compound Hydrolysis Hydrolysis Pathway Start->Hydrolysis H+ or OH- / H₂O, Δ or Nitrilase / H₂O Decarboxylation Decarboxylation Pathway Start->Decarboxylation LiCl, DMSO, H₂O >150°C Product1 1-Cyanocyclobutanecarboxylic Acid (Selective Nitrile Hydrolysis) Hydrolysis->Product1 Biocatalysis (Nitrilase) Mild Conditions Product2 1,1-Cyclobutanedicarboxylic Acid (Full Hydrolysis) Hydrolysis->Product2 Harsh Acidic/Basic Conditions Product3 1-Cyanocyclobutane Decarboxylation->Product3 Krapcho Reaction

Caption: Key steps in the acid-catalyzed hydrolysis of ester and nitrile groups.

Diagram 3: Krapcho Decarboxylation Mechanism Overview

G Start This compound Step1 SN2 Attack on Ethyl Group Start->Step1 + Cl⁻ (from LiCl) Intermediate1 Carboxylate Anion Intermediate + Et-Cl Step1->Intermediate1 Step2 Decarboxylation Intermediate1->Step2 Heat (Δ) Intermediate2 Stabilized Carbanion + CO₂ Step2->Intermediate2 Step3 Protonation Intermediate2->Step3 + H₂O Product 1-Cyanocyclobutane Step3->Product

Caption: Mechanistic overview of the Krapcho decarboxylation reaction.

References

Technical Support Center: Ethyl 1-cyanocyclobutanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of Ethyl 1-cyanocyclobutanecarboxylate. The focus of this document is the critical aspect of temperature control, offering troubleshooting solutions and frequently asked questions to ensure procedural success, optimal yield, and purity.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental issues where improper temperature control is a likely root cause.

Question: Why is my yield of this compound significantly lower than expected?

Answer: Low yield is a common problem that can often be traced back to suboptimal temperature control during the reaction. There are several key reasons for this:

  • Incomplete Reaction: The formation of the cyclobutane ring, typically via a nucleophilic substitution reaction between a cyanoacetate derivative and a dibromoalkane (like 1,3-dibromopropane), requires a specific activation energy. If the reaction temperature is too low, the reaction rate will be slow, leading to incomplete conversion of starting materials within the allotted time.[1]

  • Side Reactions: Conversely, if the temperature is too high, competing side reactions can dominate. For instance, excessive heat can promote the formation of polymeric materials or other undesired byproducts, consuming the starting materials and reducing the yield of the target molecule.[1][2] One common side reaction is the formation of ethyl pentane-1,1,5,5-tetracarboxylate when two molecules of the malonic ester react with one molecule of the dibromoalkane.[3]

  • Base Degradation: Many syntheses of this compound utilize a strong base, such as sodium ethoxide. At elevated temperatures, this base can promote the hydrolysis or degradation of the ester functionalities on both the starting materials and the product.

Solution:

  • Verify Temperature: Use a calibrated thermometer placed directly in the reaction mixture.

  • Optimize Reaction Temperature: The reaction is often run at reflux in a solvent like ethanol.[4] Ensure a steady and controlled reflux is maintained. A temperature of around 60-65°C is a good starting point if adding the base solution to the reactants.[3]

  • Controlled Addition: For exothermic reactions, add reagents dropwise while monitoring the internal temperature to prevent thermal runaways.[1]

Question: I'm observing a dark brown or black color in my reaction mixture. What is the cause and how can I prevent it?

Answer: The development of a dark color is a strong indicator of product or reagent decomposition, which is highly temperature-dependent.

  • Thermal Decomposition: this compound, like many organic molecules, can decompose at high temperatures. This is particularly true during the final purification step (distillation). Localized overheating, or "hot spots," in the distillation flask can cause charring.

  • Base-Induced Polymerization: The cyano-group can be susceptible to polymerization reactions, which are often initiated by strong bases and accelerated by heat.

Solution:

  • Avoid Overheating: During the reaction, use a heating mantle with a stirrer to ensure even heat distribution.

  • Purification Temperature: When purifying by distillation, use vacuum distillation to lower the boiling point of the product. This allows the distillation to be carried out at a lower, safer temperature, preventing thermal decomposition.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative processes that may contribute to color formation, especially at higher temperatures.[1]

Question: My final product is contaminated with a high-boiling point impurity. Could this be related to temperature?

Answer: Yes, the formation of high-boiling point impurities is often linked to excessive reaction temperatures. As mentioned previously, high temperatures can promote the formation of byproducts like ethyl pentane-1,1,5,5-tetracarboxylate, which has a significantly higher boiling point than the desired product.[3] This can make purification by distillation challenging.

Solution:

  • Strict Temperature Control: Maintain the reaction temperature within the optimal range to minimize the formation of these byproducts.

  • Fractional Distillation: If these impurities do form, careful fractional distillation under reduced pressure may be necessary to separate the product from higher-boiling contaminants.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature depends on the specific synthetic route. For the common method involving the reaction of ethyl cyanoacetate and 1,3-dibromopropane with sodium ethoxide in ethanol, the reaction is typically conducted at the reflux temperature of the ethanol solvent (around 78°C).[4] However, a controlled addition of the base at a lower temperature (e.g., 60-65°C) followed by heating to reflux is also reported to manage the initial exotherm.[3]

Q2: How critical is temperature control during the work-up and purification stages?

A2: It is extremely critical. During solvent removal (e.g., on a rotary evaporator), excessive temperature can lead to product loss through volatilization or decomposition. For purification by distillation, maintaining a stable, controlled temperature is key to achieving good separation and preventing thermal degradation of the product. Vacuum distillation is highly recommended.

Q3: Can the order of reagent addition affect temperature control?

A3: Absolutely. The reaction is often exothermic, especially during the addition of the strong base (sodium ethoxide). Adding the base solution slowly to the mixture of ethyl cyanoacetate and 1,3-dibromopropane allows for better dissipation of the heat generated. A rapid addition can cause a sudden temperature spike, leading to the formation of side products.[1]

Data Summary Table

ParameterRecommended Temperature RangeRationale
Reagent Addition 60-65°CTo control the initial exothermic reaction upon base addition.[3]
Reaction (Reflux) ~78°C (in Ethanol)To ensure a sufficient reaction rate for cyclization.[4]
Solvent Removal < 50°C (under vacuum)To prevent loss of the volatile product.
Vacuum Distillation Dependent on vacuum levelTo purify the product at the lowest possible temperature to avoid decomposition.

Experimental Protocol: Synthesis via Alkylation

This protocol is a representative example and may require optimization.

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Reagent Charging: To the flask, add absolute ethanol, followed by ethyl cyanoacetate and 1,3-dibromopropane.

  • Base Preparation: In a separate flask, prepare a solution of sodium ethoxide in absolute ethanol.

  • Controlled Addition: Begin stirring the reaction mixture and, using the dropping funnel, add the sodium ethoxide solution dropwise over 30-60 minutes. Monitor the internal temperature and use a water bath to maintain it below 65°C.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 78°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the mixture to room temperature. Remove the ethanol under reduced pressure. Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain this compound.

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing issues related to temperature control.

G cluster_reaction Reaction Phase cluster_addition Reagent Addition Phase cluster_purification Purification Phase start Problem Encountered (e.g., Low Yield, Impurities) check_temp Was reaction temperature monitored with a calibrated thermometer? start->check_temp temp_low Was temperature significantly below target (e.g., reflux)? check_temp->temp_low Yes temp_high Was there a rapid temperature spike during addition? check_temp->temp_high Yes distill_temp Was distillation performed at atmospheric pressure? check_temp->distill_temp Yes, during purification incomplete_rxn Root Cause: Incomplete Reaction temp_low->incomplete_rxn Yes temp_low->temp_high No solution_increase_temp Solution: Increase/maintain heat to achieve target temperature. Verify reflux. incomplete_rxn->solution_increase_temp side_reactions Root Cause: Side Reactions/ Decomposition temp_high->side_reactions Yes temp_high->distill_temp No solution_slow_addition Solution: Slow reagent addition rate. Use an ice bath for cooling. side_reactions->solution_slow_addition decomposition Root Cause: Thermal Decomposition distill_temp->decomposition Yes solution_vacuum Solution: Use vacuum distillation to lower the boiling point. decomposition->solution_vacuum

Caption: Troubleshooting flowchart for temperature issues.

References

Technical Support Center: Ethyl 1-cyanocyclobutanecarboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving Ethyl 1-cyanocyclobutanecarboxylate. This resource is designed for chemists and researchers in the pharmaceutical and chemical industries. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into the work-up and troubleshooting of common reactions involving this versatile building block. Our goal is to empower you with the causal understanding needed to optimize your workflows, diagnose issues, and ensure the integrity of your results.

Section 1: Work-up of the Synthesis of this compound

The most common synthesis involves the reaction of ethyl cyanoacetate with 1,3-dibromopropane in the presence of a base like sodium ethoxide. The subsequent work-up is critical for removing inorganic salts and unreacted starting materials.

FAQ 1.1: What is a standard, reliable work-up procedure for the synthesis of this compound?

A typical and robust work-up protocol aims to neutralize the base, remove water-soluble byproducts, and isolate the crude product.

Rationale: The reaction is performed under basic conditions (e.g., sodium ethoxide). The work-up must first neutralize the reaction mixture, followed by extraction of the organic product into a suitable solvent. Subsequent washes remove residual salts and impurities.

Detailed Protocol: Post-Reaction Extractive Work-up

  • Solvent Removal: After the reaction is deemed complete (e.g., by TLC or GC-MS), concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the solvent (typically ethanol).[1][2]

  • Dilution: Dilute the concentrated residue with a water-immiscible organic solvent, such as ethyl acetate or diethyl ether. Ethyl acetate is often preferred for its solvating power.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with water. This initial wash removes the majority of inorganic salts (e.g., sodium bromide) and any remaining ethanol.

  • Neutralizing Wash: Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step ensures the neutralization of any remaining acidic species.[1][2]

    • Self-Validation: After this wash, you can test the pH of the aqueous layer with litmus paper to confirm it is neutral or slightly basic. This ensures all acidic components that could interfere with subsequent steps are removed.[3]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[1][2] This wash serves two purposes: it removes the bulk of the dissolved water from the organic layer and helps to break up minor emulsions.[3]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][2][3]

    • Causality: Anhydrous salts like Na₂SO₄ form hydrates by sequestering water, effectively removing it from the organic solvent.[3]

    • Self-Validation: The solution is considered dry when freshly added drying agent no longer clumps together and swirls freely as a fine powder in the solvent.[3]

  • Filtration and Concentration: Filter or decant the organic solution away from the drying agent. Rinse the drying agent with a small amount of fresh solvent to recover any adsorbed product.[3] Concentrate the combined organic fractions under reduced pressure to yield the crude this compound, which often appears as a yellow to red liquid.[1][2]

Troubleshooting Guide 1.2: A persistent emulsion formed during the aqueous wash. How can I resolve this?

Problem: Emulsions are a common frustration where the organic and aqueous layers fail to separate cleanly, often trapping product and hindering the work-up.[4] They are stabilized by salts or charged species at the interface.

Solutions (in order of application):

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, emulsions will break on their own.

  • Addition of Brine: Add a significant amount of saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, which decreases the solubility of organic material in the aqueous layer and often disrupts the emulsion.[5]

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking. You can also gently stir the emulsion with a glass rod.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth) or glass wool. This can physically disrupt the droplets causing the emulsion.

  • Change Solvent Polarity: Add a small amount of a different solvent. If using ethyl acetate, adding some diethyl ether or hexane can sometimes help. Conversely, if the organic phase is non-polar, adding a little THF can help, though this may pull some product into the aqueous layer.

Workflow for Emulsion Troubleshooting

Emulsion_Troubleshooting Start Persistent Emulsion Forms Step1 Wait 10-20 minutes Start->Step1 Step2 Add Saturated Brine (NaCl) Step1->Step2 No Change Success Phases Separate Step1->Success Resolved Step3 Filter through Celite® pad Step2->Step3 No Change Step2->Success Resolved Step4 Dilute Organic Layer (e.g., 5x volume) Step3->Step4 No Change Step3->Success Resolved Step4->Success Resolved Failure Issue Persists Step4->Failure

Caption: A decision tree for resolving emulsions during work-up.

Section 2: Work-up for Hydrolysis (Saponification) Reactions

The ester functionality of this compound can be readily hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylate salt. Subsequent acidification protonates the salt to give the free carboxylic acid.

FAQ 2.1: How do I work up the basic hydrolysis to isolate 1-cyanocyclobutanecarboxylate salt?

Rationale: After saponification with an alkali hydroxide (e.g., NaOH, KOH), the product exists as a water-soluble carboxylate salt. The work-up is designed to remove the unreacted starting material and the alcohol byproduct (ethanol).

Detailed Protocol: Isolation of Carboxylate Salt

  • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature.

  • Extract Byproducts: Transfer the aqueous solution to a separatory funnel and wash it with a water-immiscible organic solvent like diethyl ether or dichloromethane.

    • Causality: The starting ester is organic-soluble, while the carboxylate salt product is highly water-soluble. This wash extracts unreacted this compound and the ethanol byproduct into the organic phase, leaving the desired salt in the aqueous layer.[6]

  • Repeat Extraction: Repeat the extraction of the aqueous layer 2-3 times with fresh organic solvent to ensure complete removal of organic-soluble impurities.

  • Isolate Salt: The resulting aqueous solution contains the relatively pure sodium or potassium 1-cyanocyclobutanecarboxylate. This solution can be used directly in a subsequent step, or the water can be removed under reduced pressure to yield the solid salt.

FAQ 2.2: After basic hydrolysis, how do I properly work up the reaction to isolate the free 1-cyanocyclobutanecarboxylic acid?

Rationale: To obtain the free acid, the carboxylate salt must be protonated by adding a strong acid. This makes the product less water-soluble and allows for its extraction into an organic solvent.[7]

Detailed Protocol: Acidification and Extraction

  • Initial Cleanup: Follow steps 1-3 from the protocol above (FAQ 2.1) to remove neutral organic impurities.

  • Acidification: Cool the aqueous layer containing the carboxylate salt in an ice bath. Slowly add a strong acid, such as 1M or 2M HCl, while stirring.[7]

    • Causality: The ice bath dissipates the heat generated from the neutralization reaction. Slow addition prevents localized overheating which could promote side reactions like decarboxylation.

  • pH Check (Self-Validation): Monitor the pH with pH paper. Continue adding acid until the solution is acidic (pH ~2). This ensures complete protonation of the carboxylate.

  • Extraction: Extract the acidified aqueous solution multiple times (3-4 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Expertise: Carboxylic acids can have moderate water solubility. Multiple extractions are necessary to ensure a high recovery yield.

  • Combine and Dry: Combine the organic extracts, wash with brine to remove excess water, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter and concentrate the dried organic solution under reduced pressure to yield the crude 1-cyanocyclobutanecarboxylic acid.

Troubleshooting Guide 2.3: My yield for the free carboxylic acid is very low after acidification and extraction. What are the likely causes?

Problem: Low recovery of the free acid is a common issue stemming from incomplete protonation, insufficient extraction, or premature decarboxylation.

Potential Cause Explanation & Validation Solution
Incomplete Protonation The carboxylate salt remains water-soluble. Validate by checking the pH of the aqueous layer after extraction; if it is >4, protonation was likely incomplete.Re-acidify the aqueous layer to pH 2 and re-extract with fresh solvent.
Insufficient Extraction The carboxylic acid has some water solubility. A single extraction is often not enough.Perform at least 3-4 extractions. Using a more polar solvent like ethyl acetate can improve recovery over ether or hexanes.
Premature Decarboxylation The resulting β-cyano acid can be thermally unstable. If acidification was done without cooling or the reaction was heated, CO₂ may have been lost.[8]Perform the acidification step in an ice bath. Avoid heating the acidic mixture.
Product is Volatile While less likely for this specific acid, some small carboxylic acids can be lost during rotary evaporation.Use moderate temperature and pressure during solvent removal. Check the rotovap trap for any condensed product.[4]
Section 3: General Work-up Procedures & Best Practices

This section provides a visual guide to a standard work-up and addresses common technical questions applicable to many reactions involving this compound.

General Extractive Work-up Workflow

General_Workup Start Reaction Complete Quench Quench Reaction (e.g., add water or sat. NH4Cl) Start->Quench Dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) Quench->Dilute Wash Wash with Aqueous Solutions (Water, NaHCO3, Brine) Dilute->Wash Separate Separate Organic Layer Wash->Separate Dry Dry Organic Layer (e.g., Na2SO4) Separate->Dry Filter Filter or Decant Dry->Filter Concentrate Concentrate in vacuo (Rotary Evaporator) Filter->Concentrate End Crude Product Concentrate->End

Caption: A standard workflow for an aqueous extractive work-up.

FAQ 3.1: I can't see the interface between the organic and aqueous layers. What can I do?

Problem: Dark or opaque reaction mixtures can make it impossible to see the phase boundary in a separatory funnel.[4]

Solutions:

  • Lighting: Hold the separatory funnel up to a light source or shine a flashlight through it.

  • Interface Trick: Add a small object that will float at the interface, such as a polypropylene cap from a vial.[4]

  • Ice Addition: If the layers are dark, adding a few small ice cubes can help. The ice will float at the top of the aqueous layer, marking the boundary.[4]

  • Slow Draining: If all else fails, slowly drain the bottom layer. Watch the liquid flowing from the stopcock; you can often see a subtle change in viscosity or refractive index as the interface passes through. This method requires care to avoid losing product.

FAQ 3.2: What are the key safety considerations when working with this compound and its reactions?

Core Safety Requirements:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Ventilation: Handle the compound and perform reactions in a well-ventilated fume hood to avoid inhalation of vapors.[10][11]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10] Do not eat, drink, or smoke in the laboratory area.[9][12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9][12]

  • Disposal: Dispose of chemical waste according to your institution's approved waste disposal procedures.[10]

References

Minimizing the formation of byproducts in alkylation of Ethyl 1-cyanocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of Ethyl 1-Cyanocyclobutanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on identifying, understanding, and minimizing the formation of common byproducts. Our goal is to provide you with the expert insights and practical methodologies required to achieve high yields of your desired mono-alkylated product.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the alkylation of this compound.

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

This is a classic sign of dialkylation . The initially formed mono-alkylated product still possesses a weakly acidic proton. If a strong base is present in sufficient quantity, this proton can be abstracted, leading to a second alkylation event. This issue is particularly prevalent in polar aprotic solvents which favor highly reactive, "naked" enolates.[1][2] To mitigate this, consider using a nonpolar solvent like benzene or toluene, which has been shown to improve selectivity for mono-alkylation.[2] Additionally, carefully controlling the stoichiometry (avoiding an excess of the alkylating agent and base) is critical.

Q2: I'm observing an impurity with a similar mass to my product but different spectroscopic properties (e.g., in the IR or NMR spectrum). What could it be?

You are likely observing the formation of an O-alkylated byproduct . The enolate intermediate generated after deprotonation is an ambident nucleophile, meaning it has two reactive sites: the α-carbon (leading to the desired C-alkylation) and the oxygen atom of the enolate (leading to an enol ether, the O-alkylated product).[1] The formation of this byproduct is influenced by the hardness of the alkylating agent and the reaction conditions. "Hard" electrophiles, such as alkyl sulfates or sulfonates, tend to favor O-alkylation.[1][3] If you are using an alkyl halide, which is a "soft" electrophile, O-alkylation is less common but can be promoted by factors that create a more "free" or less-associated enolate ion.

Q3: After workup, I've isolated a product that appears to have lost the ester group or has a carboxylic acid functionality. What happened?

This indicates hydrolysis of the ethyl ester, likely during the reaction or workup. Many alkylation reactions use strong bases which can saponify the ester, especially at elevated temperatures or over long reaction times. Furthermore, quenching the reaction with aqueous acid or performing an extractive workup under strongly acidic or basic conditions can lead to hydrolysis of either the ester or the nitrile group.[4] A careful, neutral workup is recommended to preserve the product's integrity.[5]

Q4: My yield is very low, and a lot of my starting material is left unreacted. What's the problem?

Low conversion is typically due to one of two factors:

  • Incomplete Deprotonation: The base you are using may not be strong enough, or you may be using an insufficient amount. A pKa mismatch between the base's conjugate acid and your active methylene compound will result in an unfavorable equilibrium, leaving significant starting material unreacted.[5]

  • Inactive Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl.[5] If you are using an alkyl chloride, the reaction may be too slow under your current conditions, requiring higher temperatures or longer reaction times, which in turn can promote side reactions.[3]

Troubleshooting Guide: A Deeper Dive

This section provides a mechanistic understanding of byproduct formation and detailed strategies for their suppression.

Core Reaction & Competing Pathways

The desired reaction involves the deprotonation of the α-carbon of this compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the alkylating agent (R-X) in an SN2 reaction to form the new C-C bond. However, several competing pathways can reduce the yield and purity of the final product.

G SM Ethyl 1-cyanocyclo- butanecarboxylate Enolate Resonance-Stabilized Enolate SM->Enolate + Base - H⁺ Product Desired Mono-C-Alkylated Product Enolate->Product + R-X (C-attack) OAlkyl O-Alkylated Byproduct Enolate->OAlkyl + R-X (O-attack) Dialkyl Dialkylated Byproduct Product->Dialkyl + Base, + R-X Hydrolysis Hydrolysis Byproduct Product->Hydrolysis + H₂O / H⁺ or OH⁻

Caption: Key reaction pathways in the alkylation of this compound.

1. Minimizing Dialkylation

Dialkylation is often the most significant byproduct. The mono-alkylated product is less acidic than the starting material, but deprotonation can still occur.

Causality:

  • High Enolate Concentration: Using a very strong base in a polar aprotic solvent (like DMF or DMSO) creates a high concentration of highly reactive "naked" enolate, which can accelerate both the first and second alkylation steps.[1]

  • Excess Reagents: Using more than one equivalent of the base or alkylating agent directly encourages the second alkylation.

Troubleshooting Workflow:

G start Problem: Dialkylation Observed q1 Is reaction in polar aprotic solvent (e.g., DMF, DMSO)? start->q1 a1_yes Action: Switch to nonpolar solvent (e.g., Benzene, Toluene) q1->a1_yes Yes q2 Are you using >1.0 eq. of base or alkylating agent? q1->q2 No a1_yes->q2 a2_yes Action: Use precise stoichiometry (1.0 eq.) or slight excess of starting material. q2->a2_yes Yes q3 Is temperature controlled during reagent addition? q2->q3 No a2_yes->q3 a3_no Action: Add base and alkylating agent at 0 °C to control reaction rate. q3->a3_no No end Outcome: Increased Mono-alkylation Selectivity q3->end Yes a3_no->end

Caption: Troubleshooting workflow for minimizing dialkylation byproducts.

2. Controlling C- vs. O-Alkylation

The choice of reaction parameters can steer the enolate's nucleophilic attack towards the carbon atom.

Causality:

  • HSAB Theory: Hard and Soft Acid-Base theory is a useful predictor. The carbon center of the enolate is "soft," while the oxygen is "hard." Soft electrophiles (like alkyl iodides and bromides) preferentially react at the soft carbon center (C-alkylation).[1] Hard electrophiles (like dimethyl sulfate) react at the hard oxygen center (O-alkylation).

  • Ion Pairing: In less polar solvents, the cation (e.g., Na⁺) remains tightly associated with the enolate oxygen. This ionic association shields the oxygen, sterically favoring attack at the carbon. Polar aprotic solvents (like HMPA or DMF) strongly solvate the cation, creating a "naked" enolate where the more electronegative oxygen atom is more exposed and reactive.[1]

Mitigation Strategies:

  • Alkylating Agent: Use alkyl iodides or bromides instead of tosylates or sulfates.

  • Solvent: Avoid highly polar aprotic solvents like HMPA if O-alkylation is a problem. THF is often a good compromise.

  • Counter-ion: Cations that bind more covalently to the oxygen, such as Li⁺, can favor C-alkylation more than K⁺.[1]

3. Parameter Optimization Tables

The selection of base and solvent is a critical decision point that requires balancing reactivity with selectivity.

Table 1: Comparison of Common Bases for Alkylation

BasepKa (Conjugate Acid)Typical Solvent(s)AdvantagesPotential Drawbacks
Sodium Hydride (NaH) ~36THF, DMFStrong, non-nucleophilic; drives deprotonation to completion.[5]Highly reactive, can be difficult to handle (pyrophoric). May increase dialkylation in DMF.
Sodium Ethoxide (NaOEt) ~16Ethanol, THFInexpensive, effective for complete deprotonation.Can lead to transesterification if other esters are present. Use in EtOH can suppress dialkylation.[1]
Potassium Carbonate (K₂CO₃) ~10.3Acetone, DMFMilder, easier to handle, inexpensive.May result in incomplete deprotonation and lower yields; often requires higher temperatures.[5][6]
DBU ~13.5Benzene, DMFStrong, non-nucleophilic organic base. Good solubility.Can promote dialkylation in polar solvents like DMF.[2]

Table 2: Influence of Solvents on the Alkylation Reaction

SolventTypeEffect on EnolateTendency for DialkylationNotes
THF Polar AproticGood balance of enolate reactivity and ion pairing.ModerateA common and effective choice for many alkylations.[5]
DMF Polar AproticCreates highly reactive "naked" enolates.HighUse can increase reaction rates but often at the cost of selectivity.[2][5]
Ethanol ProticSolvates and protonates the enolate, reducing its reactivity.LowEthanol is acidic enough to protonate the mono-alkylated product's enolate, suppressing dialkylation.[1]
Benzene / Toluene NonpolarPromotes tight ion pairing, reducing enolate reactivity.LowExcellent for promoting selective mono-alkylation.[2]
Experimental Protocols
Protocol 1: Recommended Procedure for Mono-Alkylation

This protocol is optimized to favor the formation of the mono-alkylated product.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl Iodide or Bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.05 equivalents, washed with anhydrous hexanes to remove mineral oil).

  • Solvent Addition: Suspend the NaH in anhydrous THF (approx. 10 mL per mmol of starting material).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Enolate Formation: Stir the resulting mixture at 0 °C for 30-60 minutes after the addition is complete.

  • Alkylation: Add the alkylating agent (1.0-1.05 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A good starting point is a 20-30% ethyl acetate in hexanes mixture. Adjust polarity as needed.

  • Spotting: On a single plate, spot the starting material (SM), the co-spot (SM + reaction mixture), and the reaction mixture (Rxn).

  • Visualization: Visualize under UV light (254 nm) and then stain with a potassium permanganate solution. The starting material should be consumed as a new, typically less polar, product spot appears.

References

Validation & Comparative

Characterization of Ethyl 1-cyanocyclobutanecarboxylate by 1H NMR and 13C NMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the NMR Characterization of Ethyl 1-cyanocyclobutanecarboxylate: A Comparative Analysis

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound, a substituted cyclobutane derivative, presents an interesting case for Nuclear Magnetic Resonance (NMR) spectroscopic analysis. Its rigid, puckered four-membered ring, combined with the anisotropic and electronic effects of the cyano and ethyl ester substituents, gives rise to a nuanced spectral signature.[1] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this molecule. We will delve into the rationale behind chemical shift assignments, explore the utility of advanced 2D NMR techniques for unambiguous characterization, and compare its spectral features to a simpler analog to highlight the influence of its functional groups.

The cyclobutane moiety is not a planar system; it adopts a puckered or "butterfly" conformation to alleviate torsional strain.[1] This conformational dynamic has a significant impact on the magnetic environment of the ring protons, often resulting in complex splitting patterns that require careful analysis. Understanding these subtleties is crucial for researchers in drug development and materials science who rely on precise molecular architecture for desired functions.

¹H and ¹³C NMR Spectral Data Analysis

The structural confirmation of this compound is achieved through a detailed interpretation of its 1D NMR spectra. The data presented below was acquired in Chloroform-d (CDCl₃), a standard solvent for non-polar to moderately polar organic compounds.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectral data, the atoms of this compound are numbered as follows:

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Data

The experimental ¹H NMR spectrum, recorded at 400 MHz in CDCl₃, shows distinct signals corresponding to the ethyl group and the cyclobutane ring protons.[2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentInferred J (Hz)
4.28Quartet (q)2H-O-CH₂ -CH₃ (H7)7.1
2.59 - 2.76Multiplet (m)4HRing CH₂ (H2, H4)-
2.10 - 2.32Multiplet (m)2HRing CH₂ (H3)-
1.32Triplet (t)3H-O-CH₂-CH₃ (H8)7.2

Interpretation of the ¹H NMR Spectrum:

  • Ethyl Group: The ethyl ester protons are the most straightforward to assign. The methyl protons (H8 ) at 1.32 ppm are split into a triplet by the adjacent two methylene protons. Conversely, the methylene protons (H7 ) at 4.28 ppm are split into a quartet by the three methyl protons. The downfield shift of the H7 protons is due to the deshielding effect of the adjacent oxygen atom.

  • Cyclobutane Protons: The six protons on the cyclobutane ring appear as two complex multiplets between 2.10 and 2.76 ppm.[2] The complexity arises because the protons on each carbon (C2, C3, and C4) are diastereotopic due to the chiral center at C1. Furthermore, the puckered ring conformation means axial and equatorial protons on the same carbon have different chemical environments.[1] The multiplet at 2.59 - 2.76 ppm, integrating to 4H, is assigned to the protons on C2 and C4, which are alpha to the electron-withdrawing substituents on C1. The multiplet at 2.10 - 2.32 ppm, integrating to 2H, corresponds to the protons on C3, which are further away.

¹³C NMR Spectral Data (Predicted and Experimental)
Chemical Shift (δ) ppmAssignmentRationale
~168C =O (C6)Typical range for an ester carbonyl carbon is 160-185 ppm.[3]
~118C ≡N (C5)Nitrile carbons typically appear in the 115-125 ppm range.
~62-O-CH₂ - (C7)The oxygen attachment strongly deshields this carbon, placing it in the 50-90 ppm range.[3]
~45C 1Quaternary carbon attached to two electron-withdrawing groups. Its exact shift is sensitive to geometry.
~30Ring CH₂ (C2, C4)Cyclobutane methylene carbons alpha to a substituent.
~16Ring CH₂ (C3)Unsubstituted cyclobutane resonates around 22.4 ppm.[1] The substituents cause a shift.
~14-CH₃ (C8)Typical range for a terminal methyl group in an ethyl ester is 10-15 ppm.[3]

Comparison with an Alternative: Ethyl cyclobutanecarboxylate

To appreciate the electronic influence of the cyano group, it is instructive to compare the spectrum of the title compound with that of Ethyl cyclobutanecarboxylate, which lacks the nitrile.

CompoundRing Protons α to C1 (ppm)Ring Protons β to C1 (ppm)
This compound2.59 - 2.762.10 - 2.32
Ethyl cyclobutanecarboxylate~2.20 - 2.40~1.80 - 2.10

Note: Data for Ethyl cyclobutanecarboxylate is estimated from typical values and spectral databases.[4][5]

Analysis of Comparison:

The addition of the electron-withdrawing cyano group at the C1 position has a notable deshielding effect on the adjacent cyclobutane protons (H2 and H4). This is evident from the significant downfield shift of their multiplet (2.59 - 2.76 ppm) compared to the analogous protons in Ethyl cyclobutanecarboxylate. This comparison powerfully illustrates how NMR spectroscopy can be used to probe the electronic environment within a molecule.

Advanced Methods for Unambiguous Assignment: 2D NMR

While 1D NMR provides substantial information, complex molecules often require two-dimensional (2D) NMR experiments for complete and unambiguous structural confirmation.[1]

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation H1 ¹H NMR Spectrum C13 ¹³C NMR Spectrum COSY COSY (H-H Connectivity) H1->COSY H1->COSY Proton-Proton Coupling HSQC HSQC (Direct C-H Correlation) H1->HSQC Direct ¹J(CH) Correlation HMBC HMBC (Long-Range C-H Correlation) H1->HMBC Multi-bond ²⁻³J(CH) Correlation C13->COSY C13->HSQC Direct ¹J(CH) Correlation C13->HMBC Multi-bond ²⁻³J(CH) Correlation Confirmation Confirmed Structure HMBC->Confirmation Structure Proposed Structure Structure->H1 Structure->C13

Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.

  • COSY (Correlation Spectroscopy): This experiment would reveal which protons are spin-spin coupled. We would expect to see a cross-peak between the ethyl H7 quartet and H8 triplet. We would also observe correlations between the protons at C2-C3 and C3-C4, helping to trace the connectivity around the cyclobutane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that correlates each proton signal with the carbon to which it is directly attached. It would definitively link the proton signals at 4.28 ppm to C7, 1.32 ppm to C8, and the complex multiplets between 2.10-2.76 ppm to their respective ring carbons (C2, C3, C4).

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). For instance, we would expect to see correlations from the H2/H4 protons to the quaternary C1, the nitrile carbon (C5), and the carbonyl carbon (C6). This would provide unequivocal proof of the overall molecular skeleton.

Experimental Protocol: NMR Sample Preparation and Acquisition

To ensure high-quality, reproducible data, the following protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.
  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
  • Cap the tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

2. Instrument Setup and 1D ¹H Acquisition (400 MHz Spectrometer):

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
  • Lock the spectrometer onto the deuterium signal of the CDCl₃.
  • Shim the magnetic field to optimize homogeneity, aiming for a narrow TMS peak shape.
  • Acquire the ¹H spectrum using a standard single-pulse experiment (e.g., 'zg30').
  • Key Parameters:
  • Spectral Width: ~16 ppm
  • Acquisition Time: ~3-4 seconds
  • Relaxation Delay (d1): 2-5 seconds
  • Number of Scans (ns): 8-16 (adjust for concentration)

3. Instrument Setup and 1D ¹³C Acquisition:

  • Switch to the ¹³C nucleus.
  • Acquire the ¹³C spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').
  • Key Parameters:
  • Spectral Width: ~240 ppm
  • Acquisition Time: ~1-2 seconds
  • Relaxation Delay (d1): 2 seconds
  • Number of Scans (ns): 1024 or more (as ¹³C is much less sensitive than ¹H)

4. Data Processing:

  • Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.
  • Perform a Fourier Transform to convert the FID (Free Induction Decay) into the frequency domain spectrum.
  • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
  • Apply a baseline correction to obtain a flat baseline.
  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for ¹H) or the residual CDCl₃ peak to 77.16 ppm (for ¹³C).
  • Integrate the ¹H signals and pick all peaks in both spectra.

Conclusion

The comprehensive characterization of this compound by NMR spectroscopy is a multi-faceted process. While 1D ¹H and ¹³C NMR provide the foundational data for structural assignment, a deeper analysis reveals the subtle electronic and conformational effects at play, particularly within the puckered cyclobutane ring.[1] Comparison with simpler analogs highlights the diagnostic power of chemical shifts in probing substituent effects. For absolute certainty in assignment, especially in complex or novel structures, 2D NMR techniques like COSY, HSQC, and HMBC are indispensable tools in the modern chemist's arsenal. The protocols and analyses presented herein constitute a robust framework for the reliable structural elucidation of this and other similarly complex small molecules.

References

A Comparative Guide to the Efficacy of Ethyl 1-cyanocyclobutanecarboxylate as a Precursor in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Ethyl 1-cyanocyclobutanecarboxylate's role as a precursor in pharmaceutical synthesis. We will objectively analyze its performance against alternative starting materials, supported by experimental data and established synthetic protocols, to offer researchers and drug development professionals a clear perspective on its strategic application.

Introduction: The Strategic Value of the Cyclobutane Moiety

In modern drug discovery, the incorporation of small, strained ring systems is a powerful strategy for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound. The cyclobutane unit, in particular, is a valuable structural motif found in a range of natural products and pharmaceuticals.[1][2] Its rigid, three-dimensional structure can enforce a specific conformation, enhance metabolic stability, and improve binding affinity by acting as a bioisostere for more common groups like gem-dimethyl or phenyl.[2]

This compound serves as a versatile and highly functionalized building block for introducing this valuable scaffold.[3] Possessing both a nitrile and an ester group attached to a quaternary carbon, it offers two distinct chemical handles for elaboration into more complex molecular architectures, particularly spirocyclic systems which are of growing interest in medicinal chemistry.[3][4] This guide will explore the efficacy of this precursor in the context of synthesizing complex pharmaceutical intermediates, using the synthesis of the analgesic drug Pentazocine and its analogues as a comparative framework.

Case Study: Synthesis of a Spirocyclic Pharmaceutical Intermediate

While not a direct precursor in the most common industrial syntheses of Pentazocine, this compound is exemplary in the construction of complex spiro[cyclobutane] structures, which are features of various modern drug candidates.[4][5] Its utility is best demonstrated by its own synthesis and subsequent potential for elaboration.

Protocol 1: Synthesis of this compound

The preparation of this precursor is a robust and well-documented procedure, typically achieving high yields. The causality behind this specific reaction choice lies in the nucleophilicity of the enolate formed from ethyl cyanoacetate and its subsequent dialkylation by a 1,3-dihalopropane, a classic method for forming four-membered rings.

Experimental Workflow:

EtO_Na Sodium Ethoxide in Ethanol Reaction_Vessel Reaction Mixture in Ethanol EtO_Na->Reaction_Vessel Base Et_cyanoacetate Ethyl Cyanoacetate Et_cyanoacetate->Reaction_Vessel Nucleophile Precursor Dibromopropane 1,3-Dibromopropane Dibromopropane->Reaction_Vessel Electrophile Reflux Reflux (3 hrs) Reaction_Vessel->Reflux Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Reflux->Workup Crude Product Product This compound Workup->Product Purified Product (74% Yield)

Caption: Synthesis of this compound.

Detailed Steps:

  • To a solution of sodium ethoxide (21 wt% in ethanol, 15.5 mmol) in 25 mL of ethanol, add ethyl cyanoacetate (10.5 mmol).[5][6]

  • Shortly thereafter, add 1,3-dibromopropane (10.0 mmol).

  • Heat the reaction mixture to reflux and maintain for 3 hours.[5][6]

  • After cooling, concentrate the mixture in vacuo.

  • Dilute the residue with ethyl acetate and wash sequentially with aqueous sodium bicarbonate solution, brine, and water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo to yield this compound as a liquid.[5][6] The reported yield for this procedure is approximately 74%.[5][6]

Alternative Precursors in the Synthesis of Pentazocine Intermediates

The industrial synthesis of Pentazocine, a potent analgesic, has evolved over time to improve safety, yield, and cost-effectiveness.[7][8] Several alternative precursors are employed to generate the key intermediate, 3-methyl-3-pentene-1-amine, demonstrating a shift away from hazardous, high-pressure methods.

cluster_0 Alternative Synthetic Routes Tiglic_Acid Tiglic Acid Intermediate Key Intermediate: 3-Methyl-3-pentene-1-amine Tiglic_Acid->Intermediate Multi-step (No High Pressure) Methyl_Acetoacetate Methyl Acetoacetate Methyl_Acetoacetate->Intermediate Multi-step (Low Cost, Mild) Cyanoacetic_Acid Cyanoacetic Acid + Butanone Cyanoacetic_Acid->Intermediate High-Pressure Hydrogenation Nitrile 3-Methyl-3-pentenenitrile Nitrile->Intermediate Catalytic Reduction (Raney Ni, H2) Pentazocine Pentazocine Intermediate->Pentazocine Condensation & Cyclization

Caption: Comparative pathways to a key Pentazocine intermediate.

Alternative 1: Tiglic Acid

A modern approach utilizes tiglic acid (trans-2-methyl-2-butenoic acid) as the starting material. This synthetic route is advantageous as it circumvents the need for high-pressure reactions, enhancing the safety profile for industrial-scale production.[9] The process involves converting the acid to an alcohol, followed by bromination and subsequent reactions to yield the target amine.[9]

Alternative 2: Methyl Acetoacetate

Another patented method employs the inexpensive and widely available methyl acetoacetate.[10] This pathway involves methylation, reduction, and a series of transformations to generate the desired intermediate. The key benefits are the low cost of starting materials and the use of mild reaction conditions, making it highly suitable for industrial application.[10]

Alternative 3: Cyanoacetic Acid and Butanone (Traditional Route)

The older, more traditional synthesis starts with a condensation reaction between cyanoacetic acid and butanone.[9] The resulting product then requires a high-pressure hydrogenation step to produce the amine intermediate. This method is often characterized by lower yields and significant safety concerns associated with high-pressure hydrogenation, making it less favorable in modern manufacturing.[9]

Comparative Performance Analysis

The choice of a precursor is a critical decision in drug synthesis, balancing cost, safety, efficiency, and the structural requirements of the final product.

PrecursorKey AdvantagesKey DisadvantagesTypical ConditionsRelevance
This compound Introduces unique, rigid cyclobutane scaffold; versatile functional groups for elaboration into spirocycles.[3][4]Not a direct precursor for classic Pentazocine; multi-step synthesis required.Reflux, atmospheric pressure.[5][6]High for novel, conformationally restricted analogues and spirocyclic drugs.
Tiglic Acid Avoids high-pressure reactions; high safety profile.[9]Multi-step process.Standard organic synthesis conditions.[9]High for safe, industrial production of the specific Pentazocine intermediate.
Methyl Acetoacetate Very low-cost starting material; mild reaction conditions.[10]Multi-step synthesis with several intermediate stages.Standard organic synthesis conditions.[10]High for cost-effective, large-scale synthesis of the Pentazocine intermediate.
Cyanoacetic Acid + Butanone Historically established route.Requires high-pressure hydrogenation; lower yields; significant safety risks.[9]High pressure (hydrogenation).[9]Low; largely superseded by safer and more efficient modern methods.

Conclusion and Expert Recommendation

This compound is an undeniably powerful precursor in the medicinal chemist's toolbox. Its primary efficacy lies in the synthesis of novel drug candidates where the introduction of a rigid, spirocyclic, or conformationally constrained cyclobutane moiety is a key design element.[1][3][4] The dual functionality of the nitrile and ester groups provides a robust platform for creating significant molecular complexity.

However, for the specific and well-established synthesis of the 3-methyl-3-pentene-1-amine intermediate for Pentazocine, its utility is limited. Alternative precursors such as Tiglic Acid and Methyl Acetoacetate offer more direct, safer, and economically viable pathways.[9][10] These modern routes have been specifically designed to overcome the drawbacks of the traditional high-pressure methods, aligning with contemporary standards for process safety and efficiency.

Final Verdict: Researchers should select This compound when the strategic goal is to build novel, complex molecules containing a cyclobutane ring. For replicating established syntheses of linear or simple cyclic intermediates like that for Pentazocine, precursors such as Tiglic Acid or Methyl Acetoacetate represent the superior choice based on safety, cost, and process simplicity.

References

Yield comparison of different synthetic routes to Ethyl 1-cyanocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-cyanocyclobutanecarboxylate is a valuable building block in organic synthesis, finding application in the preparation of various pharmaceutical and agrochemical compounds. Its compact cyclobutane core, substituted with both a nitrile and an ester functional group, offers a versatile scaffold for the construction of more complex molecular architectures. This guide provides an in-depth comparison of the documented synthetic routes to this important intermediate, offering insights into the experimental methodologies, reaction mechanisms, and yield efficiencies to aid researchers in selecting the most suitable method for their specific needs.

Introduction

The strategic importance of this compound lies in its utility as a precursor to a variety of substituted cyclobutane derivatives. The nitrile group can be readily transformed into amines, carboxylic acids, or other functionalities, while the ester group provides a handle for hydrolysis, amidation, or reduction. This dual functionality makes it a key intermediate in the synthesis of compounds with potential therapeutic applications. This guide will explore and compare the primary synthetic strategies for its preparation.

Route 1: Alkylation of Ethyl Cyanoacetate with 1,3-Dibromopropane

This is the most commonly cited and well-documented method for the synthesis of this compound. The reaction proceeds via a tandem alkylation of the active methylene group of ethyl cyanoacetate with 1,3-dibromopropane in the presence of a base.

Reaction Mechanism

The reaction is initiated by the deprotonation of ethyl cyanoacetate by a strong base, typically sodium ethoxide, to form a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes an SN2 reaction with one of the electrophilic carbon atoms of 1,3-dibromopropane, forming an intermediate mono-alkylated product. A subsequent intramolecular SN2 reaction, where the newly formed carbanion attacks the other end of the propyl chain, leads to the formation of the cyclobutane ring.

G cluster_0 Route 1: Alkylation of Ethyl Cyanoacetate ECA Ethyl Cyanoacetate Intermediate1 Mono-alkylated Intermediate ECA->Intermediate1 Alkylation DBP 1,3-Dibromopropane DBP->Intermediate1 Base Sodium Ethoxide Base->ECA Deprotonation Product This compound Intermediate1->Product Intramolecular Cyclization

Caption: Reaction workflow for the alkylation of ethyl cyanoacetate.

Experimental Protocol

A solution of sodium ethoxide in ethanol is prepared, to which ethyl cyanoacetate is added to form the corresponding sodium salt. 1,3-Dibromopropane is then added to the reaction mixture, which is subsequently heated to reflux for several hours. After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by washing with brine and drying over a suitable drying agent. The final product is obtained after removal of the solvent under reduced pressure. A reported yield for this method is approximately 74%.[1][2]

Detailed Step-by-Step Methodology:

  • To a solution of sodium ethoxide (21 wt% in ethanol, 15.5 mmol) in 25 mL of ethanol, add ethyl cyanoacetate (10.5 mmol).

  • Add 1,3-dibromopropane (10.0 mmol) to the mixture.

  • Heat the reaction mixture to reflux for 3 hours.

  • Concentrate the mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, brine, and water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to afford this compound.

Route 2: Synthesis from Cyclobutanone (Hypothetical)

While not as extensively documented with a complete experimental protocol and yield for the final product in a single source, a plausible alternative route involves the use of cyclobutanone as a starting material. This multi-step synthesis would likely proceed through the formation of a cyanohydrin intermediate, followed by oxidation and esterification.

Proposed Reaction Mechanism

The synthesis would commence with the addition of a cyanide source, such as hydrogen cyanide or a cyanide salt, to cyclobutanone to form 1-hydroxycyclobutanecarbonitrile (a cyanohydrin). The secondary alcohol of the cyanohydrin would then be oxidized to a carboxylic acid using a suitable oxidizing agent, yielding 1-cyanocyclobutanecarboxylic acid. The final step would be the esterification of this carboxylic acid with ethanol under acidic conditions to produce the desired this compound.

G cluster_1 Route 2: From Cyclobutanone (Proposed) CB Cyclobutanone Cyanohydrin 1-Hydroxycyclobutanecarbonitrile CB->Cyanohydrin Cyanohydrin Formation CarboxylicAcid 1-Cyanocyclobutanecarboxylic Acid Cyanohydrin->CarboxylicAcid Oxidation Product This compound CarboxylicAcid->Product Esterification

Caption: Proposed workflow for the synthesis from cyclobutanone.

Discussion of Feasibility and Potential Challenges

This route is theoretically sound, as each individual step (cyanohydrin formation, oxidation of a secondary alcohol to a carboxylic acid, and Fischer esterification) is a well-established transformation in organic chemistry. However, the overall yield of this multi-step sequence would be dependent on the efficiency of each individual step. Potential challenges could include the handling of toxic cyanide reagents and the potential for side reactions during the oxidation step. The lack of a complete, optimized one-pot procedure in the literature suggests that this route might be less efficient or more challenging to perform than the alkylation method.

Yield Comparison and Process Considerations

The direct, one-pot nature of the alkylation of ethyl cyanoacetate makes it an attractive and efficient method for the preparation of this compound. The reported yield of 74% is quite good for a reaction that forms a four-membered ring.[1][2]

FeatureRoute 1: Alkylation of Ethyl CyanoacetateRoute 2: Synthesis from Cyclobutanone (Proposed)
Starting Materials Ethyl cyanoacetate, 1,3-DibromopropaneCyclobutanone, Cyanide source, Ethanol
Number of Steps One-potMulti-step
Reported Yield ~74%[1][2]Not reported (likely lower overall)
Key Advantages High yield, one-pot procedureUtilizes a different starting material
Potential Disadvantages Use of a strong baseMulti-step process, handling of toxic cyanide

Conclusion

Based on the available literature, the alkylation of ethyl cyanoacetate with 1,3-dibromopropane stands out as the most efficient and well-established method for the synthesis of this compound. Its one-pot nature and high reported yield make it the preferred choice for most laboratory and potential scale-up applications. While the synthesis from cyclobutanone presents a theoretically viable alternative, the lack of a streamlined and high-yielding protocol makes it a less attractive option at present. Further research into optimizing the cyclobutanone route could, however, provide a valuable alternative, particularly if the starting material is more readily available or cost-effective in certain contexts. Researchers should carefully consider the factors of yield, procedural simplicity, and reagent availability when selecting a synthetic route for this important building block.

References

Spectroscopic analysis to confirm the structure of Ethyl 1-cyanocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Confirmation of Ethyl 1-cyanocyclobutanecarboxylate: A Comparative Approach

In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of novel and synthesized molecules is a cornerstone of scientific rigor. This compound, a key building block in the synthesis of various biologically active compounds, presents a compelling case study for the application of modern spectroscopic techniques. This guide provides a detailed, comparative analysis of the primary spectroscopic methods used to elucidate and confirm its structure, offering insights for researchers, scientists, and drug development professionals.

The Imperative of Structural Verification

The precise arrangement of atoms within a molecule dictates its chemical properties and biological activity. For a molecule like this compound, which serves as a precursor in multi-step syntheses, any ambiguity in its structure can lead to significant downstream consequences, including failed reactions, impure products, and misleading biological data. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust scientific outcomes.

This guide will compare and contrast the data obtained from four fundamental spectroscopic techniques:

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the proton environment.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon skeleton.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Experimental Workflow: A Self-Validating System

The synergy between these techniques provides a self-validating system for structural elucidation. Each method offers a unique piece of the puzzle, and their collective agreement provides a high degree of confidence in the final structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration & Confirmation Syn Synthesis of Ethyl 1-cyanocyclobutanecarboxylate Pur Purification (e.g., Column Chromatography) Syn->Pur NMR NMR Spectroscopy (¹H & ¹³C) Pur->NMR IR IR Spectroscopy Pur->IR MS Mass Spectrometry Pur->MS Data Combined Data Interpretation NMR->Data IR->Data MS->Data Structure Final Structure Confirmed Data->Structure

Figure 1: Workflow for the synthesis and structural confirmation of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, their relative numbers, and the connectivity between them.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction.

Data Interpretation & Comparison:

The expected ¹H NMR spectrum of this compound will show distinct signals corresponding to the ethyl group and the cyclobutane ring protons. The chemical shifts (δ), integration values, and splitting patterns (multiplicity) are key to the assignment.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-CH₃ (Ethyl)~1.3Triplet (t)3HShielded methyl protons split by the adjacent CH₂ group.
-CH₂- (Ethyl)~4.2Quartet (q)2HDeshielded methylene protons (adjacent to oxygen) split by the CH₃ group.
Cyclobutane Protons~2.4 - 2.8Multiplet (m)6HComplex splitting pattern due to diastereotopic protons in the constrained ring system.

Why this is Trustworthy: The predictable splitting patterns of the ethyl group (a triplet and a quartet, the classic "ethyl split") provide a reliable internal validation. The integration values (3:2:6) correspond directly to the number of protons in each unique environment, confirming the presence of these fragments.

¹³C NMR Spectroscopy: Visualizing the Carbon Backbone

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of the molecule. Typically, each unique carbon atom gives a distinct signal, offering a direct count of the non-equivalent carbons.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or corresponding) spectrometer. This simplifies the spectrum by removing C-H splitting, resulting in single lines for each carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation & Comparison:

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon framework.

Assignment Chemical Shift (δ, ppm) Rationale
-C H₃ (Ethyl)~14Shielded, aliphatic sp³ carbon.
C yclobutane Ring Carbons~30-35Aliphatic sp³ carbons within the strained ring.
Quaternary C (C-CN)~45-50The sp³ quaternary carbon of the cyclobutane ring, shifted downfield by the nitrile group.
-C H₂- (Ethyl)~62Deshielded sp³ carbon due to attachment to the electronegative oxygen atom.
-C N (Nitrile)~120Characteristic chemical shift for a nitrile carbon.
-C =O (Ester)~170Deshielded sp² carbon of the carbonyl group.

Why this is Trustworthy: The number of observed signals (6 unique carbons) matches the expected number from the proposed structure. The chemical shifts fall within well-established ranges for each type of carbon (aliphatic, nitrile, carbonyl), providing strong evidence for the assigned structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Experimental Protocol:

  • Sample Preparation: A thin film of the neat liquid sample is placed between two salt (NaCl or KBr) plates. Alternatively, for solid samples, a KBr pellet or a Nujol mull can be prepared. For Attenuated Total Reflectance (ATR), a drop of the sample is placed directly on the crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Data Interpretation & Comparison:

The presence of strong, characteristic absorption bands confirms the key functional groups: the nitrile and the ester.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Significance
~2240Nitrile (-C≡N)C≡N stretchA sharp, strong absorption in this region is highly diagnostic for a nitrile group.
~1735Ester (-C=O)C=O stretchA very strong, sharp absorption confirming the presence of the ester carbonyl.
~1250Ester (C-O)C-O stretchA strong absorption associated with the single bond stretch of the ester.
~2950-3000C-H (sp³)C-H stretchIndicates the presence of aliphatic C-H bonds in the ethyl and cyclobutane groups.

Why this is Trustworthy: The diagnostic power of IR spectroscopy lies in the high specificity of certain absorption bands. The sharp peak around 2240 cm⁻¹ is a near-definitive indicator of a nitrile, while the intense absorption at ~1735 cm⁻¹ is classic for a saturated ester carbonyl. The absence of other key functional group absorptions (e.g., a broad O-H stretch around 3300 cm⁻¹) further supports the assigned structure.

G cluster_NMR NMR Data cluster_OtherSpec Other Spectroscopic Data Structure This compound HNMR ¹H NMR - Ethyl Split (t, q) - 3:2:6 Integration Structure->HNMR CNMR ¹³C NMR - 6 Unique Carbons - Carbonyl (~170 ppm) - Nitrile (~120 ppm) Structure->CNMR IR IR - C≡N stretch (~2240 cm⁻¹) - C=O stretch (~1735 cm⁻¹) Structure->IR MS Mass Spec - Correct Molecular Ion Peak - Logical Fragmentation Structure->MS Conclusion Structural Confirmation HNMR->Conclusion CNMR->Conclusion IR->Conclusion MS->Conclusion

Figure 2: Logical relationship between spectroscopic data and final structural confirmation.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and, with high resolution instruments, its elemental composition. It also offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with Gas Chromatography).

  • Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or a softer technique like Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured.

Data Interpretation & Comparison:

The molecular formula of this compound is C₈H₁₁NO₂. The expected monoisotopic mass is approximately 153.08 g/mol .

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 153. This peak corresponds to the intact molecule that has lost one electron.

  • High-Resolution MS (HRMS): An HRMS analysis would yield a highly accurate mass (e.g., 153.0789), which can be used to confirm the elemental composition (C₈H₁₁NO₂) and rule out other potential formulas with the same nominal mass.

  • Fragmentation Pattern: Key fragments can provide further structural validation. For example, the loss of the ethoxy group (-OC₂H₅, 45 Da) would lead to a fragment at m/z = 108. The loss of the ethyl group (-C₂H₅, 29 Da) would result in a fragment at m/z = 124.

Why this is Trustworthy: The molecular ion peak is a direct measure of the molecular weight, one of the most fundamental properties of a compound. The agreement between the observed molecular weight and the calculated molecular weight for the proposed structure is a critical piece of evidence. HRMS provides an even higher level of confidence by confirming the elemental formula.

Conclusion: A Unified and Robust Structural Proof

By systematically applying and comparing the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a robust and self-validating confirmation of the structure of this compound is achieved. No single technique provides the complete picture, but together they form an interlocking web of evidence that leaves no room for ambiguity. This comparative approach, grounded in the fundamental principles of spectroscopy, represents the gold standard for structural elucidation in modern chemical and pharmaceutical research, ensuring the integrity and reliability of subsequent scientific endeavors.

The Strategic Value of Four-Membered Rings: A Cost-Benefit Analysis of Ethyl 1-Cyanocyclobutanecarboxylate in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds. The concept of "escaping from flatland" has propelled the exploration of three-dimensional molecular architectures that can offer superior physicochemical properties and unlock new biological targets. Among these, the cyclobutane motif has emerged as a particularly valuable building block, prized for its ability to impart conformational rigidity and serve as a bioisostere for larger, more metabolically labile groups.[1][2][3]

This guide provides a comprehensive cost-benefit analysis of a key cyclobutane intermediate, Ethyl 1-cyanocyclobutanecarboxylate, for researchers, scientists, and drug development professionals. We will objectively compare its large-scale synthesis with viable alternatives, supported by experimental data, to inform strategic decisions in chemical process development.

This compound: A Versatile Cyclobutane Synthon

This compound is a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its importance is reflected in a growing market, projected to expand significantly in the coming years.[3] The presence of both a nitrile and an ester functional group on a strained four-membered ring provides multiple avenues for further chemical elaboration.

Large-Scale Synthesis of this compound

The classical approach to the synthesis of this compound involves the dialkylation of ethyl cyanoacetate with 1,3-dibromopropane.

Experimental Protocol:

A laboratory-scale synthesis has been reported with a 74% yield.[4] For a large-scale process, the following procedure can be envisioned:

  • To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in a suitable reactor, ethyl cyanoacetate is added.

  • 1,3-Dibromopropane is then added, and the reaction mixture is heated to reflux for several hours.

  • After completion, the solvent is removed, and the residue is worked up by extraction with an organic solvent and subsequent washing with brine and water.

  • The crude product is then purified by vacuum distillation to yield this compound.

Comparative Analysis: Alternatives to this compound

For a comprehensive evaluation, we will compare the synthesis of this compound with two structurally related and synthetically accessible alternatives: Diethyl 1,1-cyclobutanedicarboxylate and Cyclobutane-1,1-dicarbonitrile.

Alternative 1: Diethyl 1,1-cyclobutanedicarboxylate

This diester is another valuable cyclobutane building block, often used in the synthesis of molecules where two functional groups at the same position are desired for further derivatization.

Large-Scale Synthesis of Diethyl 1,1-cyclobutanedicarboxylate:

A well-established, large-scale procedure is available from Organic Syntheses, a highly reputable source for reliable and reproducible chemical preparations.[5][6][7] The synthesis is analogous to that of this compound, employing diethyl malonate as the starting material.

Experimental Protocol (Adapted from Organic Syntheses): [5]

  • In a large reaction vessel, a solution of sodium ethoxide is prepared by reacting sodium metal with absolute ethanol.

  • A mixture of diethyl malonate and 1,3-dibromopropane is added to the sodium ethoxide solution while maintaining the reaction temperature.

  • The reaction mixture is refluxed to drive the reaction to completion.

  • An aqueous workup is performed to remove salts, and the crude product is isolated.

  • Purification by vacuum distillation affords Diethyl 1,1-cyclobutanedicarboxylate.

Alternative 2: Cyclobutane-1,1-dicarbonitrile

The dinitrile analogue offers a different reactivity profile and can be a precursor to diamines and other difunctionalized cyclobutane derivatives.

Industrial Synthesis of Cyclobutane-1,1-dicarbonitrile:

The industrial synthesis would likely involve the reaction of malononitrile with 1,3-dibromopropane under basic conditions, similar to the previous examples. Malononitrile itself is a widely produced industrial chemical.[8][9]

Conceptual Large-Scale Protocol:

  • Malononitrile and a suitable base (e.g., sodium ethoxide or a milder base in the presence of a phase-transfer catalyst) are dissolved in an appropriate solvent.

  • 1,3-Dibromopropane is added, and the mixture is heated to effect the cyclization.

  • Workup and purification, likely involving crystallization or distillation, would yield the final product.

Cost-Benefit Analysis

A thorough cost-benefit analysis requires consideration of raw material costs, process efficiency (yield), throughput, safety, and environmental impact.

Raw Material Costs:

ReagentSupplier Example & Price (USD)Notes
Ethyl Cyanoacetate Varies by supplier and purity.A key starting material for the target compound.
Diethyl Malonate Varies by supplier and purity.A key starting material for the first alternative.
Malononitrile Varies by supplier and purity.A key starting material for the second alternative.
1,3-Dibromopropane Sigma-Aldrich: ~$105/kg (ReagentPlus®, 99%)[10]A common reagent for all three syntheses. Bulk pricing from industrial suppliers would be lower.
Sodium Ethoxide Typically prepared in-situ from sodium and ethanol.Cost will depend on the price of sodium and ethanol.

Process Efficiency and Throughput:

The throughput of these batch processes will be determined by the reaction time, workup, and purification steps. For all three syntheses, the use of a common alkylating agent (1,3-dibromopropane) and similar reaction conditions suggests that their throughputs would be comparable.

Environmental, Health, and Safety (EHS) Considerations:

A significant concern in all three synthetic routes is the use of 1,3-dibromopropane, a flammable and toxic substance.[11][12] Large-scale handling requires stringent safety protocols to minimize worker exposure and prevent environmental release. The use of large quantities of flammable solvents like ethanol also poses fire hazards.

Waste streams will primarily consist of inorganic salts (sodium bromide) and solvent waste. Proper disposal of these waste streams is crucial and adds to the overall cost of the process.

Process Optimization and Green Chemistry Approaches

To enhance the cost-effectiveness and sustainability of these syntheses, several process optimization strategies can be considered.

Phase-Transfer Catalysis (PTC):

The use of phase-transfer catalysts can offer significant advantages in large-scale synthesis.[13][14] PTC can facilitate the reaction between the water-soluble base and the organic-soluble reactants, potentially allowing for the use of milder and less expensive bases like sodium hydroxide instead of sodium ethoxide. This can lead to improved yields, reduced reaction times, and a safer process.[15] The application of PTC in pharmaceutical manufacturing has been shown to be a powerful tool for process intensification.[16][17]

Alternative Alkylating Agents and Greener Solvents:

Research into greener alternatives to hazardous alkylating agents and solvents is an ongoing effort in the chemical industry. While 1,3-dibromopropane is effective, exploring the use of di-sulfonate esters of 1,3-propanediol could be a more environmentally benign option, as their byproducts are less toxic. Additionally, replacing traditional volatile organic solvents with greener alternatives should be considered to reduce the environmental footprint of the synthesis.[18][19][20]

Visualization of Synthetic Workflows

Synthetic_Workflow cluster_Target This compound Synthesis cluster_Alt1 Diethyl 1,1-Cyclobutanedicarboxylate Synthesis cluster_Alt2 Cyclobutane-1,1-dicarbonitrile Synthesis T_Start Ethyl Cyanoacetate + 1,3-Dibromopropane T_React NaOEt, Reflux T_Start->T_React T_Workup Extraction & Wash T_React->T_Workup T_Purify Vacuum Distillation T_Workup->T_Purify T_Product This compound T_Purify->T_Product A1_Start Diethyl Malonate + 1,3-Dibromopropane A1_React NaOEt, Reflux A1_Start->A1_React A1_Workup Extraction & Wash A1_React->A1_Workup A1_Purify Vacuum Distillation A1_Workup->A1_Purify A1_Product Diethyl 1,1-Cyclobutanedicarboxylate A1_Purify->A1_Product A2_Start Malononitrile + 1,3-Dibromopropane A2_React Base, Heat A2_Start->A2_React A2_Workup Workup A2_React->A2_Workup A2_Purify Crystallization/Distillation A2_Workup->A2_Purify A2_Product Cyclobutane-1,1-dicarbonitrile A2_Purify->A2_Product

Caption: Comparative synthetic workflows for the target compound and its alternatives.

Conclusion and Recommendations

The choice between this compound and its alternatives will ultimately depend on the specific requirements of the downstream application.

  • This compound offers a good balance of reactivity and functionality, making it a versatile building block for a wide range of applications.

  • Diethyl 1,1-cyclobutanedicarboxylate is a strong contender, particularly given the availability of a robust, large-scale synthesis protocol. It is an excellent choice when two ester functionalities are desired for subsequent transformations.

  • Cyclobutane-1,1-dicarbonitrile provides a different set of synthetic possibilities and may be preferred when access to diamines or other nitrogen-containing cyclobutane derivatives is required.

For any of these syntheses, a detailed process hazard analysis is essential before attempting a large-scale reaction. Furthermore, a thorough investigation into the use of phase-transfer catalysis is highly recommended, as it has the potential to significantly improve the economic and environmental viability of the process. The development of a scalable and cost-effective synthesis of these valuable cyclobutane building blocks is a critical enabler for the continued exploration of three-dimensional chemical space in drug discovery.

References

A Comparative Guide to Catalysts in the Synthesis of Ethyl 1-cyanocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the cyclobutane moiety is a privileged scaffold, conferring unique conformational constraints and metabolic stability to drug candidates. Ethyl 1-cyanocyclobutanecarboxylate is a key building block for the synthesis of various biologically active molecules. The efficient and high-yielding synthesis of this intermediate is therefore of paramount importance. This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of this compound, focusing on the nucleophilic substitution of ethyl 1-bromocyclobutanecarboxylate with a cyanide source. We will delve into the performance of common phase-transfer catalysts and explore alternative catalytic methodologies, supported by experimental insights and detailed protocols.

The Synthetic Challenge: Cyanation of a Sterically Hindered Tertiary Carbon

The synthesis of this compound via nucleophilic substitution presents a distinct challenge: the reaction occurs at a sterically hindered tertiary carbon atom. This steric hindrance can significantly slow down the reaction rate and promote competing elimination reactions, leading to lower yields of the desired product. The choice of catalyst is therefore critical to overcoming these hurdles and achieving an efficient transformation.

Precursor Synthesis: Ethyl 1-bromocyclobutanecarboxylate

Before delving into the comparative study of catalysts for the cyanation step, it is essential to have a reliable source of the starting material, ethyl 1-bromocyclobutanecarboxylate. While this compound is commercially available, an in-house synthesis can be advantageous for cost and quality control. A common method for its preparation is the Hunsdiecker reaction or a variation thereof, starting from 1,1-cyclobutanedicarboxylic acid.

Experimental Protocol: Synthesis of Ethyl 1-bromocyclobutanecarboxylate

This protocol is based on established methodologies for the bromination of carboxylic acid derivatives.

Materials:

  • 1,1-Cyclobutanedicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ethanol (EtOH)

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • AIBN (Azobisisobutyronitrile) or Benzoyl peroxide (BPO) as a radical initiator

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)

Procedure:

  • Esterification: 1,1-Cyclobutanedicarboxylic acid is first converted to its diethyl ester. This can be achieved by refluxing the diacid in an excess of ethanol with a catalytic amount of a strong acid (e.g., H₂SO₄) or by treatment with thionyl chloride followed by the addition of ethanol.

  • Monobromination: The resulting diethyl 1,1-cyclobutanedicarboxylate is then subjected to radical bromination. The ester is dissolved in a suitable solvent like carbon tetrachloride, and N-Bromosuccinimide is added along with a radical initiator such as AIBN or BPO. The reaction mixture is refluxed until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove succinimide. The filtrate is washed with aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure ethyl 1-bromocyclobutanecarboxylate.

Comparative Analysis of Catalysts for the Cyanation Reaction

The core of this guide is the comparison of different catalysts for the conversion of ethyl 1-bromocyclobutanecarboxylate to this compound. The primary reaction is a nucleophilic substitution where the bromide is replaced by a cyanide group. Due to the biphasic nature of the reaction (an organic substrate and an inorganic cyanide salt), phase-transfer catalysis is a highly effective approach.

Phase-Transfer Catalysts (PTCs)

Phase-transfer catalysts are substances that facilitate the migration of a reactant from one phase into another phase where the reaction occurs. In this case, the PTC transports the cyanide anion from the aqueous or solid phase into the organic phase containing the alkyl bromide.[1] The most common PTCs for this type of reaction are quaternary ammonium salts.[2]

Mechanism of Phase-Transfer Catalyzed Cyanation

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaCN Na⁺CN⁻ QCN_aq Q⁺CN⁻ NaCN->QCN_aq Ion Exchange QBr_aq Q⁺Br⁻ QCN_org Q⁺CN⁻ QCN_aq->QCN_org Phase Transfer RBr R-Br RCN R-CN RBr->RCN Reaction QBr_org Q⁺Br⁻ QBr_org->QBr_aq Phase Transfer QCN_org->RBr

Caption: Generalized mechanism of phase-transfer catalyzed cyanation.

Performance Comparison of Quaternary Ammonium Salts

CatalystStructureKey FeaturesExpected Performance
Tetrabutylammonium Bromide (TBAB) (C₄H₉)₄N⁺Br⁻Common, cost-effective, and efficient. Good solubility in many organic solvents.High yields are expected due to its proven efficacy in numerous nucleophilic substitution reactions.[1]
Tetrabutylammonium Iodide (TBAI) (C₄H₉)₄N⁺I⁻The iodide counter-ion can act as a co-catalyst by in-situ conversion of the alkyl bromide to the more reactive alkyl iodide.[3]Potentially higher reaction rates and yields compared to TBAB, especially if the C-Br bond cleavage is rate-limiting.[4]
Aliquat 336 (Tricaprylmethylammonium chloride) [CH₃N((CH₂)₇CH₃)₃]⁺Cl⁻Highly lipophilic, making it very effective at transferring anions into the organic phase. Often used in industrial applications.Excellent performance is anticipated, potentially leading to faster reaction times and higher yields due to its high affinity for the organic phase.

Experimental Data from Analogous Reactions:

While direct comparative data for the synthesis of this compound is scarce in the literature, we can extrapolate from studies on the cyanation of other secondary alkyl halides. For instance, in the alkylation of hydantoins, a similar nucleophilic substitution at a sterically hindered carbon, TBAB provided a 96% yield, while TBAI gave a slightly lower yield of 90% under the tested conditions.[5] However, for alkyl halides, the in-situ generation of a more reactive alkyl iodide from an alkyl bromide using a catalytic amount of iodide is a well-established strategy to accelerate the reaction.[3]

Alternative Catalytic Systems

Beyond traditional phase-transfer catalysis, other catalytic methods have emerged for the cyanation of alkyl halides.

1. Nickel-Catalyzed Cyanation

Recent advancements have shown that nickel complexes can effectively catalyze the cyanation of unactivated secondary alkyl bromides using less toxic cyanide sources like zinc cyanide (Zn(CN)₂).[6][7]

  • Advantages: Milder reaction conditions compared to uncatalyzed reactions, use of a less toxic cyanide source.

  • Disadvantages: Requires a transition metal catalyst and specific ligands, which can be costly and require careful handling. The reaction may proceed through a radical mechanism, which could lead to side products.[7]

2. Photoinduced, Copper-Catalyzed Cyanation

This innovative approach utilizes light and a simple copper catalyst (e.g., CuI) to achieve the cyanation of unactivated secondary alkyl chlorides and bromides at room temperature.[8][9]

  • Advantages: Very mild reaction conditions (room temperature), use of an inexpensive and abundant metal catalyst.

  • Disadvantages: Requires a specific light source, and the reaction mechanism is still under investigation. Scalability for industrial processes may be a concern.

Recommended Experimental Protocol: Phase-Transfer Catalyzed Synthesis of this compound

This protocol is a generalized procedure based on established methods for phase-transfer catalyzed cyanation. Optimization of reaction parameters (temperature, reaction time, solvent, and catalyst loading) is recommended for specific laboratory conditions.

Materials:

  • Ethyl 1-bromocyclobutanecarboxylate

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Phase-transfer catalyst (e.g., TBAB, TBAI, or Aliquat 336)

  • Organic solvent (e.g., Toluene, Dichloromethane)

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 1-bromocyclobutanecarboxylate, the organic solvent, and the phase-transfer catalyst (typically 1-5 mol%).

  • In a separate beaker, prepare an aqueous solution of sodium or potassium cyanide. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all safety protocols.

  • Add the aqueous cyanide solution to the reaction flask.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer sequentially with water, aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Ethyl 1-bromocyclobutanecarboxylate NaCN Solution PTC in Organic Solvent Reaction Reflux with Vigorous Stirring Reactants->Reaction Separation Phase Separation Reaction->Separation Washing Aqueous Washes (H₂O, NaHCO₃, Brine) Separation->Washing Drying Drying (MgSO₄) Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Vacuum Distillation or Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: A typical workflow for the phase-transfer catalyzed synthesis of this compound.

Conclusion

The synthesis of this compound, a valuable building block, is most effectively achieved through nucleophilic substitution of a halogenated precursor. Phase-transfer catalysis, particularly with quaternary ammonium salts like TBAB, TBAI, and Aliquat 336, offers a robust and efficient method for this transformation.

  • TBAB represents a reliable and cost-effective choice for general applications.

  • TBAI may offer enhanced reactivity due to the in-situ generation of a more labile alkyl iodide intermediate.

  • Aliquat 336 is a powerful catalyst for challenging reactions due to its high lipophilicity.

For researchers seeking milder and more innovative approaches, nickel-catalyzed and photoinduced copper-catalyzed cyanations present promising alternatives, although they may require more specialized conditions and equipment. The selection of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scalability, and the desired reaction conditions.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 1-cyanocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and concentration of intermediates are critical parameters that dictate the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Ethyl 1-cyanocyclobutanecarboxylate, a key building block in the synthesis of various pharmaceutical compounds, requires precise and reliable quantification. This guide provides an in-depth comparison of validated analytical methods for the determination of this compound, offering insights into the experimental rationale and comparative performance data to aid researchers in selecting the most appropriate technique for their needs.

The Imperative of Method Validation in Pharmaceutical Analysis

Before delving into the specific analytical techniques, it is crucial to understand the framework of method validation. Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines, most notably the ICH Q2(R1) and the recently updated Q2(R2), which outline the necessary validation parameters.[3][4][5][6][7] These parameters ensure that an analytical method is accurate, precise, specific, sensitive, and robust.[4]

This guide will focus on two of the most prevalent and powerful analytical techniques in the pharmaceutical industry: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While specific validated methods for this compound are not abundantly available in public literature, this guide will leverage established methods for the structurally similar and commercially significant compound, ethyl cyanoacetate, to propose and compare robust analytical strategies.[2][8][9]

Gas Chromatography with Flame Ionization Detection (GC-FID): A High-Sensitivity Approach for Volatile Analytes

Gas Chromatography is a premier technique for the analysis of volatile and semi-volatile compounds that are thermally stable.[2] The principle of GC involves the separation of components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. For the quantification of organic molecules like this compound, a Flame Ionization Detector (FID) is often the detector of choice due to its high sensitivity and broad linear range.

Causality Behind Experimental Choices in GC-FID Method Development

The selection of GC parameters is a critical step in developing a robust and reliable method. The choice of the stationary phase, for instance, is dictated by the polarity of the analyte. For a moderately polar compound like this compound, a mid-polarity column, such as one with a cyanopropylphenyl polysiloxane stationary phase, would be a logical starting point to achieve good resolution from potential impurities. The temperature program of the GC oven is optimized to ensure a reasonable analysis time while achieving baseline separation of all components. A slower temperature ramp can improve resolution, while a faster ramp shortens the run time. The injector and detector temperatures are set sufficiently high to ensure complete vaporization of the sample and prevent condensation, respectively.

Proposed GC-FID Method and Validation Parameters

Based on established methods for similar compounds, a hypothetical yet scientifically grounded GC-FID method for this compound is presented below.[8][10]

Table 1: Proposed GC-FID Method Parameters

ParameterProposed ValueRationale
Column DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thicknessMid-polarity phase suitable for separating the analyte from potential impurities.
Carrier Gas Nitrogen or Helium, 1.5 mL/minInert carrier gas to transport the sample through the column.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte.
Oven Temperature Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 220 °C (hold 5 min)Optimized for efficient separation and reasonable analysis time.
Detector Flame Ionization Detector (FID)High sensitivity for organic compounds.
Detector Temperature 280 °CPrevents condensation of the analyte and ensures a stable signal.
Injection Volume 1 µL (split injection)Appropriate for a concentrated sample to avoid column overloading.
Diluent Acetonitrile or DichloromethaneSolvents that are compatible with the GC system and dissolve the analyte.

Table 2: Illustrative Validation Data for the Proposed GC-FID Method

Validation ParameterIllustrative Acceptance CriteriaIllustrative Result
Linearity (R²) ≥ 0.9950.9992
Range 80-120% of the target concentration50 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.3 µg/mL
Robustness % RSD ≤ 5.0% for deliberate small changes in method parametersPassed

Note: The data presented in Table 2 are illustrative and based on typical performance characteristics of validated GC-FID methods for similar small molecule pharmaceutical intermediates.[11][12][13][14][15]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Acetonitrile Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injector Injection into GC Vial->Injector Column Separation on DB-624 Column Injector->Column Detector Detection by FID Column->Detector Chromatogram Generation of Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification against Standard Curve Integration->Quantification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Mobile Phase Sample->Dilution Vial Transfer to HPLC Vial Dilution->Vial Injector Injection into HPLC Vial->Injector Column Separation on C18 Column Injector->Column Detector Detection by UV at 210 nm Column->Detector Chromatogram Generation of Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification against Standard Curve Integration->Quantification

References

Green chemistry approaches to the synthesis of Ethyl 1-cyanocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Green Synthesis of Ethyl 1-Cyanocyclobutanecarboxylate

This compound is a pivotal intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique cyclobutane scaffold combined with cyano and ester functionalities makes it a versatile building block for drug discovery and fine chemical production.[1][2] As the chemical industry pivots towards sustainable practices, the development of environmentally benign synthetic routes for such key intermediates is not just a trend but a necessity.[1] This guide provides an in-depth comparison of traditional versus green chemistry approaches for the synthesis of this compound, supported by experimental insights and data.

The Conventional Approach: A Critical Evaluation

The classical synthesis of this compound involves the dialkylation of ethyl cyanoacetate with 1,3-dibromopropane.[3] This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in an alcohol solvent like ethanol under reflux conditions for several hours.[3]

Reaction Scheme:

  • Ethyl Cyanoacetate + 1,3-Dibromopropane --(NaOEt, EtOH, Reflux)--> this compound

While this method is effective, it presents several drawbacks from a green chemistry perspective:

  • Use of a Stoichiometric Strong Base: The use of sodium ethoxide in stoichiometric amounts generates significant salt by-products (sodium bromide), leading to a lower atom economy and creating downstream waste treatment challenges.

  • Volatile Organic Solvents (VOCs): Ethanol, while being a relatively benign solvent, is volatile and flammable. The reflux conditions contribute to solvent loss through evaporation.

  • Energy Intensive: The requirement for prolonged heating under reflux consumes a considerable amount of energy.[4]

  • Work-up Procedure: The work-up often involves quenching with acid and extraction with organic solvents, adding to the overall solvent consumption and waste generation.[3]

Greener Alternatives: A Paradigm Shift in Synthesis

Adopting the principles of green chemistry can lead to more efficient, safer, and environmentally friendly syntheses. We will explore three promising alternatives to the conventional method: Phase-Transfer Catalysis, Microwave-Assisted Synthesis, and Ultrasound-Assisted Synthesis.

Phase-Transfer Catalysis (PTC): Bridging the Reactivity Gap

Phase-Transfer Catalysis is a powerful technique for reacting reagents that are in different, immiscible phases.[5][6] For the synthesis of this compound, a PTC approach allows the reaction between an aqueous or solid inorganic base and the organic reactants, eliminating the need for a strong, soluble base like sodium ethoxide.

A typical PTC system would involve:

  • Organic Phase: Ethyl cyanoacetate, 1,3-dibromopropane, and a minimal amount of an organic solvent.

  • Aqueous/Solid Phase: An inorganic base such as potassium carbonate or sodium hydroxide.

  • Catalyst: A phase-transfer catalyst, commonly a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a phosphonium salt.[6][7]

The catalyst transports the anion (in this case, the enolate of ethyl cyanoacetate) from the aqueous/solid phase into the organic phase, where it can react with the 1,3-dibromopropane.[7]

Advantages of the PTC Approach:

  • Elimination of Hazardous Reagents: Replaces strong, moisture-sensitive bases with safer, easier-to-handle inorganic bases.[6]

  • Reduced Solvent Usage: The reaction can often be performed with a significantly lower volume of organic solvent or even under solvent-free conditions.[5]

  • Milder Reaction Conditions: PTC reactions often proceed at lower temperatures and pressures, reducing energy consumption.

  • Simplified Work-up: The catalyst can often be recovered and reused, and the separation of products is typically straightforward.

PTC_Mechanism cluster_phases Biphasic System cluster_reaction Reaction Cycle Organic_Phase Organic Phase Ethyl Cyanoacetate (ECA) 1,3-Dibromopropane Step4 4. ECA⁻ reacts with 1,3-Dibromopropane Aqueous_Phase Aqueous/Solid Phase Base (e.g., K₂CO₃) PTC (Q⁺X⁻) Step1 1. ECA reacts with Base to form Enolate (ECA⁻) Interface Interface Step2 2. PTC (Q⁺X⁻) exchanges anion with Enolate (ECA⁻) to form Q⁺ECA⁻ Step1->Step2 at interface Step3 3. Q⁺ECA⁻ moves to Organic Phase Step2->Step3 Step3->Step4 Step5 5. Product is formed. PTC (Q⁺X⁻) returns to Aqueous Phase Step4->Step5

Caption: Mechanism of Phase-Transfer Catalysis for the synthesis.

Microwave-Assisted Organic Synthesis (MAOS): The Need for Speed

Microwave irradiation offers a non-conventional energy source that can dramatically accelerate organic reactions.[8][9] Unlike conventional heating which relies on conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating.[4][10]

For the synthesis of this compound, a microwave-assisted approach could involve the same reactants as the traditional method but would be completed in a fraction of the time.

Key Benefits of MAOS:

  • Drastic Reduction in Reaction Time: Reactions that take hours under conventional reflux can often be completed in minutes.[9]

  • Improved Yields and Purity: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher yields.[8]

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwaves offer significant energy savings.[4]

  • Solvent-Free Conditions: The high efficiency of microwave heating often allows for reactions to be run in the absence of a solvent, a major tenet of green chemistry.

Workflow_Comparison cluster_traditional Traditional Heating Workflow cluster_microwave Microwave-Assisted Workflow T_Start Mix Reactants & Solvent T_Heat Heat to Reflux (Oil Bath) T_Start->T_Heat T_React Reaction Time (3-4 hours) T_Heat->T_React T_Cool Cool Down T_React->T_Cool T_Workup Work-up & Purification T_Cool->T_Workup M_Start Mix Reactants (Optional Solvent) M_Irradiate Microwave Irradiation M_Start->M_Irradiate M_React Reaction Time (5-15 minutes) M_Irradiate->M_React M_Cool Cool Down (Rapid) M_React->M_Cool M_Workup Work-up & Purification M_Cool->M_Workup

Caption: Comparison of traditional vs. microwave-assisted workflows.

Ultrasound-Assisted Synthesis (Sonochemistry): Harnessing Acoustic Energy

Sonochemistry utilizes high-frequency sound waves (typically >20 kHz) to induce chemical reactions.[11] The process works through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[11] This collapse generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates.[11]

Green Advantages of Sonochemistry:

  • Enhanced Reaction Rates: Similar to microwaves, ultrasound can shorten reaction times significantly.[12][13]

  • Milder Conditions: The bulk temperature of the reaction mixture can be kept low, which is advantageous for thermally sensitive compounds.

  • Improved Mass Transfer: The mechanical effects of cavitation can improve mixing and mass transfer, particularly in heterogeneous reactions.[14]

  • Energy Efficiency: It is an energy-efficient method for activating chemical reactions.[15]

Performance Comparison: A Data-Driven Overview

The following table summarizes the expected performance of each synthetic approach based on typical experimental outcomes reported in the literature for similar reactions.

ParameterTraditional MethodPhase-Transfer CatalysisMicrowave-AssistedUltrasound-Assisted
Reaction Time 3 - 5 hours1 - 2 hours5 - 20 minutes30 - 60 minutes
Typical Yield ~74%[3]> 90%[16]Often > 85%[9]Often > 90%[17]
Temperature High (Reflux, e.g., ~78°C for EtOH)Moderate (Room Temp to 60°C)High (up to 140°C)[18]Low to Moderate (Room Temp to 50°C)
Reagents Strong Base (NaOEt)Mild Inorganic Base (K₂CO₃)Various BasesVarious Bases
Solvent Organic Solvent (e.g., Ethanol)Biphasic or reduced solventMinimal or no solventAqueous or green solvents
Energy Use HighLow to ModerateLowLow
Waste Profile High (Salt by-products)Low (Recyclable catalyst)Very LowLow

Experimental Protocols

Protocol 1: Traditional Synthesis of this compound[3]
  • Preparation: To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol or using a commercial solution, 1.5 equivalents) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol.

  • Addition of Reactants: Add ethyl cyanoacetate (1.0 equivalent) to the stirred solution. After a few minutes, add 1,3-dibromopropane (1.0 equivalent) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Extraction: Dilute the residue with water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product. Purify by vacuum distillation to yield this compound as a liquid.

Protocol 2: Green Synthesis using Phase-Transfer Catalysis
  • Preparation: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine ethyl cyanoacetate (1.0 equivalent), 1,3-dibromopropane (1.0 equivalent), finely powdered potassium carbonate (2.5 equivalents), and tetrabutylammonium bromide (TBAB, 0.05 equivalents).

  • Solvent: Add a minimal amount of a suitable solvent like toluene or acetonitrile (or run solvent-free if reactants are liquid).

  • Reaction: Heat the mixture to 50-60°C with vigorous stirring for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Separation: Filter off the solid potassium salts and wash them with a small amount of the solvent used.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation. The aqueous phase, if any, can be separated, and the catalyst can potentially be recovered from it.

General_Reaction Reactants Ethyl Cyanoacetate + 1,3-Dibromopropane Product This compound Reactants->Product Cyclization Conditions [Conditions] Base, Energy Source Conditions->Product

Caption: General reaction for the synthesis of the target molecule.

Conclusion and Future Outlook

While the traditional synthesis of this compound is a well-established method, it falls short of modern standards for green and sustainable chemistry. Greener alternatives, particularly Phase-Transfer Catalysis and microwave-assisted synthesis, offer significant advantages. They not only reduce waste and energy consumption but also often provide higher yields in drastically shorter reaction times.

For researchers and drug development professionals, adopting these green methodologies can lead to more efficient, cost-effective, and environmentally responsible manufacturing processes. The choice of method will depend on the specific requirements of scale, equipment availability, and economic factors. However, the data strongly supports a move away from conventional protocols towards these cleaner, more sustainable synthetic strategies.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 1-Cyanocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard: Why Proper Disposal is Critical

Ethyl 1-cyanocyclobutanecarboxylate is an organic nitrile, a class of compounds that can pose significant health and environmental risks if not handled and disposed of correctly. The primary hazard associated with this compound stems from its cyano group (-CN). While organic nitriles do not readily release free cyanide ions, they can be hydrolyzed under certain conditions to form cyanide or hydrogen cyanide gas, which is highly toxic.[1][2] Therefore, proper disposal is not merely a regulatory requirement but a critical safety imperative to protect laboratory personnel and the environment.

Key Hazards:

  • Toxicity: Can be harmful if ingested, inhaled, or absorbed through the skin.[3][4]

  • Environmental Hazard: Improper disposal can lead to contamination of water and soil.

  • Reactivity: Can react with strong acids to release highly toxic hydrogen cyanide gas.[1][2]

Regulatory Framework: Navigating EPA Guidelines

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Due to its cyanide functional group, this compound waste would likely be classified as a D003 reactive hazardous waste .[5][6] This classification carries specific handling, treatment, and disposal requirements.

Furthermore, cyanide-containing wastes are subject to Land Disposal Restrictions (LDRs) .[7][8][9][10] These regulations prohibit the land disposal of untreated hazardous wastes and mandate that they be treated to specific concentration levels before disposal.

Parameter Regulatory Limit for Non-Wastewater Regulatory Limit for Wastewater
Total Cyanide 590 mg/kgNot specified
Amenable Cyanide 30 mg/kg0.86 mg/L

Table 1: EPA Land Disposal Restriction Treatment Standards for Reactive Cyanide Wastes.[8]

It is imperative to consult with your institution's Environmental Health & Safety (EHS) department to ensure full compliance with all federal, state, and local regulations.[11]

Disposal Pathways: A Decision-Making Workflow

The primary goal of the disposal procedure is to convert the toxic cyano group into a less hazardous chemical form. The decision on the appropriate disposal pathway will depend on the volume of waste and the capabilities of your laboratory and institution.

Figure 1: Decision workflow for the disposal of this compound.

In-Lab Chemical Neutralization: Alkaline Hydrolysis Protocol

For small quantities of this compound, chemical neutralization via alkaline hydrolysis is a viable option to render the waste non-hazardous. This process converts the nitrile and ester functionalities into a carboxylate salt and an alcohol, with the nitrogen being liberated as ammonia.[12][13][14]

Causality Behind Experimental Choices:

  • Alkaline Conditions: Using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) ensures the complete hydrolysis of both the nitrile and the ester groups. The reaction is irreversible under these conditions, driving it to completion.[12][14]

  • Heating under Reflux: The hydrolysis of nitriles can be slow at room temperature. Heating the reaction mixture under reflux provides the necessary activation energy to accelerate the reaction to a practical rate without losing solvent.[12][14]

  • Post-reaction Neutralization: The resulting solution will be highly alkaline. Neutralization with a strong acid is necessary before final disposal to meet pH requirements for aqueous waste.

Experimental Protocol: Alkaline Hydrolysis

! IMPORTANT ! This procedure must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][3]

Materials:

  • Waste this compound

  • 10% aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • 1 M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Preparation: For every 1 gram of this compound waste, prepare 10 mL of a 10% aqueous NaOH or KOH solution.

  • Reaction Setup: In a round-bottom flask of appropriate size, combine the this compound waste with the alkaline solution and an equal volume of methanol or ethanol to aid in solubility. Add a magnetic stir bar.

  • Hydrolysis: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for a minimum of 16 hours with continuous stirring.[13] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) if necessary.

  • Cooling and Verification: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. The hydrolysis should be complete, resulting in the formation of sodium or potassium 1-carboxycyclobutanecarboxylate and ethanol, with the release of ammonia.

  • Neutralization: Carefully neutralize the cooled solution by slowly adding 1 M HCl while stirring. Monitor the pH using pH paper or a pH meter until it is within the neutral range (pH 6-8). Be aware that the neutralization reaction is exothermic.

  • Final Disposal: The resulting neutralized aqueous solution, containing the sodium or potassium salt of the dicarboxylic acid, ethanol, and sodium or potassium chloride, can typically be disposed of down the drain with copious amounts of water, in accordance with your institution's EHS guidelines.[11]

Disposal via Licensed Hazardous Waste Vendor

For large quantities of this compound or if in-lab neutralization is not feasible, the material must be disposed of through a licensed hazardous waste disposal vendor.

Procedure:

  • Containerization: Collect the waste in a clearly labeled, sealed, and chemically compatible container. The original container is often suitable.[15][16]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound" and the CAS number "28246-87-9".

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, especially acids.[1][2]

  • Pickup Request: Contact your institution's EHS department to arrange for a hazardous waste pickup. They will handle the final packaging, transportation, and disposal in compliance with all regulations.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate the hazard.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a 10% bleach solution, followed by a water rinse.[17]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional EHS.

    • Prevent entry into the affected area.

    • If there is a risk of inhalation, evacuate the entire lab and contact emergency services.

References

Navigating the Synthesis of Ethyl 1-Cyanocyclobutanecarboxylate: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of pharmaceutical innovation, the synthesis and handling of novel chemical entities is a daily reality. Ethyl 1-cyanocyclobutanecarboxylate, a key building block in drug discovery, requires meticulous attention to safety. This guide provides essential, immediate safety and logistical information, empowering researchers to handle this compound with confidence and precision.

As Senior Application Scientists, our goal is to extend our expertise beyond the product, ensuring that you are equipped with the knowledge to maintain a safe and efficient laboratory environment. This document is structured to provide a deep, practical understanding of the necessary precautions, operational protocols, and emergency responses associated with this compound.

Hazard Identification and Risk Assessment: Understanding the "Why"

Organic nitriles can cause symptoms similar to cyanide poisoning, which may include headache, dizziness, nausea, and in severe cases, more serious systemic effects.[5] Therefore, a thorough risk assessment is the foundational step before any laboratory work commences.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the recommended PPE, with explanations rooted in the potential hazards.

PPE ComponentSpecifications and Rationale
Hand Protection Double gloving with nitrile gloves is strongly recommended.[6] Nitrile gloves offer good resistance to a variety of chemicals, including many organic solvents and weak acids.[7][8] The practice of double gloving provides an additional layer of protection against potential pinholes or tears in the outer glove.[6] Always inspect gloves for any signs of degradation or damage before use.[6]
Eye and Face Protection Chemical splash goggles are mandatory.[6] Where there is a significant risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[6]
Body Protection A flame-resistant lab coat , fully buttoned, is required to protect against accidental spills and splashes.[5] Ensure that the sleeves are of sufficient length to cover the wrists.[5]
Footwear Closed-toe shoes that cover the entire foot are essential to protect against spills and falling objects.[6]

Safe Handling and Operational Protocols

Adherence to established standard operating procedures (SOPs) is critical for minimizing exposure and ensuring a safe working environment.

Engineering Controls:
  • Chemical Fume Hood: All work with this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.[9][10][11]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Procedural Guidance:
  • Designated Area: Establish a designated area within the fume hood for handling the compound. This area should be clearly marked.[9][10]

  • Avoid Incompatibilities: Keep the work area free of acids, strong oxidizing agents, and other incompatible materials.[6][12] The reaction of nitriles with strong acids can potentially generate highly toxic hydrogen cyanide gas.[9][13]

  • Preventing Contamination:

    • Line the work surface with absorbent, disposable bench paper.[6]

    • Use dedicated glassware and equipment. If not possible, thoroughly decontaminate after use.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10][14]

  • Working Alone: Avoid working alone when handling highly toxic compounds.[10][11]

// Invisible edges for ordering core_ppe -> eye_protection [style=invis]; eye_protection -> hand_protection [style=invis]; } Figure 1. Decision workflow for selecting appropriate PPE.

Spill and Emergency Procedures

Prompt and correct response to a spill or exposure is critical.

Spill Response:
  • Small Spills (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the contaminated absorbent material into a designated, labeled waste container.[13]

    • Decontaminate the spill area. A common procedure for cyanide-containing materials is to first use a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[9][10] All cleaning materials must be disposed of as hazardous waste.[10]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Prevent entry into the affected area.

Exposure Response:
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[15][16] Remove contaminated clothing while under the safety shower.[15][16] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[15] If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth resuscitation).[15] Administer high-flow oxygen if available and you are trained to do so.[15][16] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[15] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Segregation: Cyanide-containing waste must be segregated from all other waste streams, especially acidic waste.[10][12]

  • Containers: Use dedicated, clearly labeled, and sealed containers for both liquid and solid cyanide waste.[9][10] Do not use metal containers for cyanide waste.[6]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste - Cyanide" and include the date of generation.[10]

  • Disposal: Follow your institution's specific procedures for the disposal of P-listed or acutely toxic hazardous waste.[6] All empty containers that held the compound should also be disposed of as hazardous waste.[6]

Conclusion: Fostering a Culture of Safety

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-cyanocyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-cyanocyclobutanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.